beta-Amyrin
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
(3S,4aR,6aR,6bS,8aR,12aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O/c1-25(2)15-16-27(5)17-18-29(7)20(21(27)19-25)9-10-23-28(6)13-12-24(31)26(3,4)22(28)11-14-30(23,29)8/h9,21-24,31H,10-19H2,1-8H3/t21-,22-,23+,24-,27+,28-,29+,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFSHUTJDVKUMTJ-QHPUVITPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]1CC(CC2)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201025005 | |
| Record name | beta-Amyrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201025005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
559-70-6 | |
| Record name | β-Amyrin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=559-70-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-Amyrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000559706 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-Amyrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201025005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Olean-12-en-3β-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.368 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .BETA.-AMYRIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KM8353IPSO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Natural Sources and Distribution of β-Amyrin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of β-amyrin, a pentacyclic triterpenoid (B12794562) with significant therapeutic potential. The document details its natural sources, distribution across various plant species, and quantitative abundance in different plant parts. Furthermore, it offers in-depth experimental protocols for the extraction, isolation, and quantification of β-amyrin. Finally, this guide elucidates the key signaling pathways through which β-amyrin exerts its notable anti-inflammatory and neuroprotective effects, providing a crucial resource for researchers and professionals in drug discovery and development.
Natural Sources and Distribution of β-Amyrin
β-Amyrin is a widely distributed secondary metabolite in the plant kingdom, found in the leaves, stems, bark, roots, and latex of numerous plant species. Its presence is particularly prominent in medicinal plants, where it contributes to their therapeutic properties. The concentration of β-amyrin can vary significantly depending on the plant species, the specific part of the plant, geographical location, and harvesting season.
Below is a summary of the quantitative analysis of β-amyrin in various plant sources, compiled from multiple studies. This data provides a valuable reference for identifying rich natural sources of this compound for research and development purposes.
Table 1: Quantitative Distribution of β-Amyrin in Various Plant Species
| Plant Species | Family | Plant Part | Analytical Method | β-Amyrin Content (% w/w or other units) | Reference(s) |
| Ficus nitida | Moraceae | Leaves | HPTLC | 0.54% w/w | [1] |
| Maytenus parviflora | Celastraceae | Not Specified | HPTLC | 0.88% ± 0.01% w/w | [2] |
| Ficus palmata | Moraceae | Leaves | HPTLC | 0.31% w/w | [1] |
| Ficus carica | Moraceae | Leaves | HPTLC | 0.29% w/w | [1] |
| Maytenus obscura | Celastraceae | Not Specified | HPTLC | 0.42% ± 0.01% w/w | [2] |
| Celastrus hindsii | Celastraceae | Leaves | Column Chromatography, NMR | 3.27 g/kg dry weight | [3] |
| Guiera senegalensis | Combretaceae | Leaves | HPTLC | 20.64 µg/mg of extract | [4][5] |
| Tinospora cordifolia | Menispermaceae | Aerial Parts (Dichloromethane extract) | HPTLC | 70.14 µg/mg of extract | [6] |
| Tinospora cordifolia | Menispermaceae | Aerial Parts (Ethanol extract) | HPTLC | 4.84 µg/mg of extract | [6] |
| Calotropis gigantia | Apocynaceae | Aerial Parts (Dichloromethane extract) | HPTLC | 10.75 µg/mg of extract | [6] |
| Calotropis gigantia | Apocynaceae | Aerial Parts (Ethanol extract) | HPTLC | 0.87 µg/mg of extract | [6] |
| Ficus elastica | Moraceae | Not Specified | Not Specified | 2.6% w/w | [7] |
| Canarium tramdenum | Burseraceae | Bark | Not Specified | 1.52 mg/g | [8] |
| Canarium subulatum | Burseraceae | Not Specified | Not Specified | 0.03 mg/g | [8] |
| Mexican copal | Burseraceae | Resin | Not Specified | 5 mg/g | [8] |
| Nelumbo nucifera | Nelumbonaceae | Not Specified | Not Specified | 3 mg/g | [8] |
Experimental Protocols
Extraction and Isolation of β-Amyrin from Plant Material
This protocol provides a general framework for the extraction and isolation of β-amyrin from plant leaves.[7][9] Researchers may need to optimize solvent systems and chromatographic conditions based on the specific plant matrix.
2.1.1. Materials and Reagents
-
Dried and pulverized plant leaves
-
Methanol (B129727) (analytical grade)
-
n-Hexane (analytical grade)
-
Dichloromethane (B109758) (analytical grade)
-
Ethyl acetate (B1210297) (analytical grade)
-
Silica (B1680970) gel for column chromatography (60-120 mesh)
-
TLC plates (silica gel 60 F254)
-
Anisaldehyde-sulfuric acid spray reagent
-
Rotary evaporator
-
Chromatography column
2.1.2. Extraction Procedure
-
Maceration: Soak the pulverized plant leaves in methanol at room temperature for 48-72 hours. The solvent-to-sample ratio should be approximately 10:1 (v/w).
-
Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate using a rotary evaporator at 40-50°C under reduced pressure to obtain the crude methanol extract.
2.1.3. Fractionation and Isolation by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in n-hexane.
-
Column Packing: Pack the chromatography column with the silica gel slurry, ensuring even packing to avoid channeling.
-
Sample Loading: Dissolve the crude methanol extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, adsorbed sample onto the top of the packed column.
-
Elution: Elute the column with a gradient of solvents, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate. A typical gradient could be:
-
100% n-hexane
-
n-hexane:ethyl acetate (95:5)
-
n-hexane:ethyl acetate (90:10)
-
n-hexane:ethyl acetate (80:20)
-
n-hexane:ethyl acetate (50:50)
-
100% ethyl acetate
-
-
Fraction Collection: Collect fractions of equal volume (e.g., 20-50 mL) and monitor the separation using Thin Layer Chromatography (TLC).
-
TLC Monitoring: Spot the collected fractions on a TLC plate and develop it in a suitable solvent system (e.g., n-hexane:ethyl acetate, 8:2). Visualize the spots by spraying with anisaldehyde-sulfuric acid reagent and heating. Fractions containing a compound with an Rf value corresponding to a β-amyrin standard are pooled.
-
Crystallization: Concentrate the pooled fractions to obtain the isolated β-amyrin, which can be further purified by recrystallization from a suitable solvent like methanol.
References
- 1. researchgate.net [researchgate.net]
- 2. α-Amyrin and β-Amyrin Isolated from Celastrus hindsii Leaves and Their Antioxidant, Anti-Xanthine Oxidase, and Anti-Tyrosinase Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Issue's Article Details [indiandrugsonline.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pathofscience.org [pathofscience.org]
- 7. Signal Transduction via Cannabinoid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The antinociceptive triterpene β-amyrin inhibits 2-arachidonoylglycerol (2-AG) hydrolysis without directly targeting cannabinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Biosynthesis Pathway of Beta-Amyrin in Plants
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthesis of beta-amyrin, a pivotal precursor for a diverse array of bioactive triterpenoids in the plant kingdom. This document details the enzymatic steps, regulatory networks, and experimental methodologies crucial for understanding and engineering this pathway for applications in drug development and biotechnology.
Introduction to this compound
This compound is a pentacyclic triterpenoid (B12794562) that serves as the structural backbone for a vast number of saponins (B1172615) and other secondary metabolites with significant pharmacological properties, including anti-inflammatory, anti-cancer, and anti-viral activities. The biosynthesis of β-amyrin is a key branch point in the isoprenoid pathway, diverting the central precursor, 2,3-oxidosqualene (B107256), towards the formation of a multitude of triterpenoid skeletons. A thorough understanding of this pathway is paramount for the metabolic engineering of plants and microorganisms to enhance the production of high-value triterpenoids.
The Biosynthetic Pathway of this compound
The synthesis of β-amyrin originates from the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These five-carbon building blocks are generated through two distinct pathways in plants: the mevalonate (B85504) (MVA) pathway, which primarily occurs in the cytosol and endoplasmic reticulum, and the methylerythritol 4-phosphate (MEP) pathway, located in the plastids.[1][2][3]
The biosynthesis of β-amyrin from IPP and DMAPP can be broadly divided into three major stages:
Stage 1: Assembly of the Triterpenoid Precursor, 2,3-Oxidosqualene
-
Formation of Farnesyl Pyrophosphate (FPP): IPP and DMAPP are sequentially condensed to form geranyl pyrophosphate (GPP) and subsequently farnesyl pyrophosphate (FPP), a 15-carbon intermediate. This reaction is catalyzed by FPP synthase (FPPS).
-
Squalene (B77637) Synthesis: Two molecules of FPP are joined head-to-head to form squalene, a 30-carbon linear hydrocarbon. This reductive condensation is catalyzed by squalene synthase (SQS).[4]
-
Epoxidation of Squalene: Squalene undergoes epoxidation to form (3S)-2,3-oxidosqualene. This reaction is catalyzed by squalene epoxidase (SQE).[4]
Stage 2: Cyclization of 2,3-Oxidosqualene to this compound
The crucial cyclization of the linear 2,3-oxidosqualene into the pentacyclic structure of β-amyrin is catalyzed by a single enzyme, β-amyrin synthase (BAS) .[5][6] This enzyme belongs to the oxidosqualene cyclase (OSC) family and orchestrates a complex cascade of protonation, cyclization, and rearrangement reactions to yield the oleanane (B1240867) skeleton of β-amyrin.[7][8][9]
Stage 3: Downstream Modifications
Following its synthesis, the β-amyrin backbone can be further modified by a suite of tailoring enzymes, including cytochrome P450 monooxygenases (P450s) and UDP-dependent glycosyltransferases (UGTs), to produce a wide array of triterpenoid saponins.
Regulation of this compound Biosynthesis
The biosynthesis of β-amyrin is tightly regulated at the transcriptional level, often in response to developmental cues and environmental stresses. Key signaling molecules, including jasmonates and gibberellins, play a crucial role in modulating the expression of genes encoding biosynthetic enzymes.
3.1. Jasmonate Signaling Pathway
Jasmonic acid (JA) and its derivatives are well-known elicitors of secondary metabolism in plants.[10][11][12] The jasmonate signaling cascade leading to the upregulation of triterpenoid biosynthesis genes involves the following key components:
-
JAZ (Jasmonate ZIM-domain) proteins: These are repressor proteins that bind to and inhibit the activity of transcription factors.
-
MYC2: A basic helix-loop-helix (bHLH) transcription factor that is a master regulator of jasmonate-responsive genes.
-
COI1 (Coronatine Insensitive 1): An F-box protein that forms part of the SCFCOI1 ubiquitin E3 ligase complex, which targets JAZ proteins for degradation in the presence of bioactive jasmonates.
Upon perception of a stimulus, bioactive jasmonates bind to the COI1-JAZ co-receptor complex, leading to the ubiquitination and subsequent degradation of JAZ proteins. This releases MYC2 from repression, allowing it to activate the transcription of downstream target genes, including those involved in β-amyrin biosynthesis.[13]
3.2. Gibberellin Signaling Pathway
Gibberellins (GAs) are phytohormones that primarily regulate plant growth and development, but also influence secondary metabolism. The GA signaling pathway involves:
-
DELLA proteins: These are nuclear-localized proteins that act as repressors of GA-responsive genes.
-
GID1 (Gibberellin Insensitive Dwarf 1): The GA receptor protein.
-
PIFs (Phytochrome Interacting Factors): A family of bHLH transcription factors that are negatively regulated by DELLA proteins.
In the absence of GA, DELLA proteins accumulate and bind to PIFs, preventing them from activating their target genes. When GA is present, it binds to GID1, and this complex then interacts with DELLA proteins, leading to their degradation via the 26S proteasome. The degradation of DELLA proteins releases PIFs, allowing them to activate the expression of downstream genes, which can include those involved in triterpenoid biosynthesis.[4][14][15][16]
Quantitative Data on this compound Production
The heterologous expression of β-amyrin synthase in microbial hosts, particularly Saccharomyces cerevisiae, has been a successful strategy for the production of β-amyrin and its derivatives. The following table summarizes some of the reported yields of β-amyrin in engineered yeast strains.
| Yeast Strain | Engineering Strategy | β-Amyrin Titer (mg/L) | Reference |
| Saccharomyces cerevisiae | Overexpression of β-amyrin synthase from Glycyrrhiza glabra and key enzymes of the MVA pathway. | 105 | [17] |
| Saccharomyces cerevisiae | Coupling an optimal acetyl-CoA supply pathway and disruption of a competing pathway. | 279.0 ± 13.0 | [3][18] |
| Saccharomyces cerevisiae | Peroxisome compartmentalization to mitigate squalene inhibition. | 347.0 (in flask), 2600 (in 5L fermenter) | [7] |
| Yarrowia lipolytica | Combinatorial protein and metabolic engineering. | 22 (β-amyrin) and 103 (α-amyrin) | [17] |
| Saccharomyces cerevisiae | Expression of Conyza blinii β-amyrin synthase. | 4.432 | [19] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of the β-amyrin biosynthesis pathway.
5.1. Cloning of this compound Synthase (BAS) into a Yeast Expression Vector (pYES2)
This protocol describes the cloning of a β-amyrin synthase gene, for example from Panax japonicus (PjβAS), into the pYES2 yeast expression vector.[17][20][21]
Materials:
-
Panax japonicus plant material
-
Total RNA isolation kit
-
Reverse transcriptase and dNTPs
-
High-fidelity DNA polymerase
-
Gene-specific primers for PjβAS with restriction sites
-
pYES2 vector
-
Restriction enzymes (e.g., BamHI and XhoI)
-
T4 DNA ligase
-
Competent E. coli cells (e.g., DH5α)
-
LB agar (B569324) plates with ampicillin
-
Competent S. cerevisiae cells (e.g., INVSc1)
-
SC-Ura dropout medium
Procedure:
-
RNA Isolation and cDNA Synthesis: Isolate total RNA from the plant tissue of interest and synthesize first-strand cDNA using a reverse transcriptase.
-
PCR Amplification: Amplify the full-length open reading frame (ORF) of PjβAS from the cDNA using gene-specific primers containing appropriate restriction sites (e.g., BamHI at the 5' end and XhoI at the 3' end).
-
Vector and Insert Preparation: Digest both the pYES2 vector and the purified PCR product with BamHI and XhoI.
-
Ligation: Ligate the digested PjβAS insert into the digested pYES2 vector using T4 DNA ligase.
-
Transformation into E. coli: Transform the ligation mixture into competent E. coli cells and select for transformants on LB agar plates containing ampicillin.
-
Screening of Recombinant Plasmids: Screen the resulting colonies by colony PCR and restriction digestion of the isolated plasmids to confirm the presence of the insert.
-
Sequence Verification: Sequence the positive clones to verify the correct orientation and sequence of the PjβAS insert.
-
Transformation into Yeast: Transform the confirmed recombinant pYES2-PjβAS plasmid into competent S. cerevisiae cells and select for transformants on SC-Ura dropout medium.
5.2. Heterologous Expression and Extraction of this compound from Yeast
This protocol outlines the induction of β-amyrin synthase expression in yeast and the subsequent extraction of β-amyrin for analysis.[19]
Materials:
-
S. cerevisiae strain harboring the pYES2-BAS plasmid
-
SC-Ura medium with 2% glucose
-
SC-Ura medium with 2% galactose
-
20% KOH in 50% ethanol (B145695)
-
Centrifuge
Procedure:
-
Pre-culture: Inoculate a single colony of the recombinant yeast into SC-Ura medium containing 2% glucose and grow overnight at 30°C with shaking.
-
Induction: Inoculate the pre-culture into SC-Ura medium containing 2% galactose to an OD600 of 0.4 and incubate at 30°C with shaking for 48-72 hours to induce the expression of the β-amyrin synthase gene under the control of the GAL1 promoter.
-
Cell Harvesting: Harvest the yeast cells by centrifugation.
-
Saponification and Extraction: Resuspend the cell pellet in 20% KOH in 50% ethanol and boil for 10 minutes. After cooling, extract the triterpenoids with an equal volume of hexane. Vortex vigorously and centrifuge to separate the phases. Repeat the extraction twice.
-
Sample Preparation: Pool the hexane fractions and evaporate to dryness under a stream of nitrogen. Resuspend the dried extract in a known volume of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
5.3. Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes the derivatization and quantification of β-amyrin using GC-MS.[19][22][23][24]
Materials:
-
Dried triterpenoid extract
-
Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
-
Pyridine
-
Heating block or oven
-
GC-MS system with a suitable capillary column (e.g., HP-5MS)
-
This compound standard
Procedure:
-
Derivatization: To the dried extract, add a solution of silylating agent in pyridine. Heat the mixture at 70-80°C for 30-60 minutes to convert the hydroxyl group of β-amyrin to a more volatile trimethylsilyl (B98337) (TMS) ether.
-
GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.
-
Injector Temperature: Typically 250-280°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 150°C), ramp up to a higher temperature (e.g., 300°C) to ensure good separation.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detection: Operate in full scan mode to identify the TMS-derivatized β-amyrin based on its retention time and mass spectrum. For quantification, use selected ion monitoring (SIM) mode for higher sensitivity and specificity, monitoring characteristic ions of TMS-β-amyrin (e.g., m/z 498, 483, 218, 203).
-
-
Quantification: Prepare a standard curve using known concentrations of derivatized β-amyrin standard. Quantify the amount of β-amyrin in the samples by comparing their peak areas to the standard curve.
Conclusion
The biosynthesis of β-amyrin represents a critical juncture in the production of a vast and structurally diverse class of plant natural products. A detailed understanding of the enzymes, regulatory networks, and experimental methodologies outlined in this guide is essential for researchers and drug development professionals seeking to harness the potential of these valuable compounds. The continued exploration of this pathway, coupled with advances in synthetic biology and metabolic engineering, will undoubtedly pave the way for the sustainable production of novel and potent triterpenoid-based therapeutics.
References
- 1. A systematic comparison of triterpenoid biosynthetic enzymes for the production of oleanolic acid in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enhanced β-Amyrin Synthesis in Saccharomyces cerevisiae by Coupling An Optimal Acetyl-CoA Supply Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Establishing cell suitability for high-level production of licorice triterpenoids in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heterologous expression of triterpene biosynthetic genes in yeast and subsequent metabolite identification through GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. β-Amyrin biosynthesis: catalytic mechanism and substrate recognition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. This compound synthase - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Jasmonates: biosynthesis, metabolism, and signaling by proteins activating and repressing transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. DELLA Proteins and Their Interacting RING Finger Proteins Repress Gibberellin Responses by Binding to the Promoters of a Subset of Gibberellin-Responsive Genes in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DELLA protein functions as a transcriptional activator through the DNA binding of the INDETERMINATE DOMAIN family proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Transcriptional factor interaction: a central step in DELLA function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tools.thermofisher.com [tools.thermofisher.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. β‐Amyrin synthase from Conyza blinii expressed in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bdbotsociety.org [bdbotsociety.org]
- 21. honorgene.com [honorgene.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Quantification of α- and β-amyrin in rat plasma by gas chromatography-mass spectrometry: application to preclinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Therapeutic Potential of β-Amyrin: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
Abstract
β-Amyrin, a pentacyclic triterpenoid (B12794562) ubiquitously found in the plant kingdom, has garnered significant scientific attention for its diverse and potent pharmacological activities. This technical guide provides an in-depth review of the biological effects of β-amyrin, focusing on its anti-inflammatory, anticancer, antidiabetic, neuroprotective, and antibacterial properties. We delve into the molecular mechanisms and signaling pathways underlying these activities, presenting current research findings in a structured and accessible format. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, tabulated quantitative data for comparative analysis, and visual representations of key cellular pathways to facilitate further investigation and therapeutic development of β-amyrin and its derivatives.
Introduction
β-Amyrin (3β-hydroxy-olean-12-ene) is a naturally occurring pentacyclic triterpenoid that, along with its isomer α-amyrin, is widely distributed in medicinal plants. Traditionally, plants rich in β-amyrin have been used in folk medicine to treat a variety of ailments. Modern scientific investigation has begun to validate these traditional uses, revealing a broad spectrum of biological activities. This guide synthesizes the current understanding of β-amyrin's therapeutic potential, with a focus on the experimental evidence and molecular pathways that underpin its effects.
Biological Activities of β-Amyrin
Anti-inflammatory Activity
β-Amyrin exhibits potent anti-inflammatory effects through the modulation of key inflammatory mediators and signaling pathways.
Signaling Pathways:
The anti-inflammatory action of β-amyrin is largely attributed to its ability to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[1] By preventing the activation and nuclear translocation of NF-κB, β-amyrin downregulates the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as enzymes like COX-2 and iNOS.[1][2] Additionally, β-amyrin's anti-inflammatory effects are mediated through the activation of cannabinoid receptors (CB1 and CB2) , leading to reduced production of pro-inflammatory cytokines.[1][2]
References
In Vitro Mechanisms of Action of β-Amyrin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
β-amyrin, a pentacyclic triterpenoid (B12794562) widely distributed in the plant kingdom, has garnered significant attention for its diverse pharmacological activities. This technical guide provides an in-depth overview of the in vitro mechanisms of action of β-amyrin, focusing on its anti-inflammatory, anticancer, antidiabetic, and antimicrobial properties. We summarize key quantitative data, detail experimental protocols for core assays, and present signaling pathway diagrams to facilitate a comprehensive understanding of its molecular interactions. This document is intended to serve as a valuable resource for researchers and professionals involved in the exploration and development of β-amyrin as a potential therapeutic agent.
Core Mechanisms of Action
β-amyrin exerts its biological effects through the modulation of multiple cellular signaling pathways and the inhibition of key enzymes. The primary in vitro mechanisms of action investigated to date include anti-inflammatory, pro-apoptotic, and enzyme inhibitory activities.
Anti-inflammatory Activity
β-amyrin has demonstrated potent anti-inflammatory effects in various in vitro models. A key mechanism is the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.[1][2] By suppressing the activation of NF-κB, β-amyrin reduces the expression of pro-inflammatory cytokines such as IL-6 and enzymes like COX-2 and iNOS.[1][2][3]
In lipopolysaccharide (LPS)-induced human peripheral blood mononuclear cells (hPBMCs), β-amyrin significantly inhibited the secretion of PGE2 and IL-6, and suppressed NF-κB activation in a concentration-dependent manner.[3] It also inhibits the activity of other pro-inflammatory enzymes including lipoxygenase (LOX) and myeloperoxidase (MPO).[3]
Anticancer Activity
The anticancer effects of β-amyrin are primarily attributed to the induction of apoptosis (programmed cell death) and cell cycle arrest in various cancer cell lines.[2][4][5]
1.2.1. Induction of Apoptosis: β-amyrin promotes apoptosis through both reactive oxygen species (ROS)-mediated and mitochondrial-dependent pathways. In HeLa cervical cancer cells and Hep-G2 liver cancer cells, β-amyrin treatment leads to an increase in intracellular ROS levels.[1][2][6] This oxidative stress activates the p38 MAPK and JNK signaling pathways, which in turn upregulate the expression of pro-apoptotic proteins like Bax and downregulate the anti-apoptotic protein Bcl-2.[1][2][4][6][7] This shift in the Bax/Bcl-2 ratio leads to the activation of caspase-9 and caspase-3, executing the apoptotic cascade.[1][2][6] Some studies also indicate that β-amyrin can induce apoptosis through Bax-mediated pathways.[8]
1.2.2. Cell Cycle Arrest: In addition to inducing apoptosis, β-amyrin can halt the proliferation of cancer cells by causing cell cycle arrest, primarily at the G2/M phase.[2][4][5]
Antidiabetic and Enzyme Inhibitory Activity
β-amyrin exhibits antidiabetic potential through the inhibition of key carbohydrate-metabolizing enzymes. It has been shown to inhibit α-amylase and α-glucosidase, which are involved in the breakdown of complex carbohydrates into glucose.[1][2] By inhibiting these enzymes, β-amyrin can help to reduce postprandial hyperglycemia.[1][2] Furthermore, β-amyrin palmitate has been suggested to inhibit intestinal glucose absorption.[1][2]
Antimicrobial and Other Activities
β-amyrin also displays antibacterial properties. Its mode of action against bacteria like Escherichia coli involves the induction of ROS production, leading to oxidative stress, membrane depolarization, and ultimately, an apoptosis-like death cascade involving caspase-like proteins.[9][10] It has also been shown to inhibit the ATPase activity of the mycobacterial universal stress protein Rv1636, potentially rendering the bacteria more vulnerable to stress conditions.[11][12]
Additionally, β-amyrin has been reported to possess antioxidant and neuroprotective effects.[1][2][13][14] It can also promote angiogenesis in vascular endothelial cells through the Akt/eNOS signaling pathway, suggesting its potential in treating ischemic vascular diseases.[15]
Quantitative Data Summary
The following tables summarize the quantitative data from various in vitro studies on β-amyrin.
Table 1: Anticancer Activity of β-Amyrin
| Cell Line | Assay | Endpoint | Result | Reference |
| HeLa | MTT | IC50 | 100 µM | [6] |
| Hep-G2 | MTT | IC50 | 25 µM | [2][4][5] |
| Various Cancer Cells | - | IC50 Range | 10 - 100 µM | [1][2] |
Table 2: Enzyme Inhibition by β-Amyrin
| Enzyme | Assay | Endpoint | Result | Reference |
| α-Amylase | Inhibition Assay | IC50 | 19.50 µg/mL | [1][2] |
| α-Amylase | Inhibition Assay | % Inhibition (at 10 µg/mL) | 49.8 ± 0.3% to 69.3 ± 1.0% | [1][2] |
| Violacein Production | Inhibition Assay | % Inhibition (at 24.24 µg/mL) | 22.9 ± 1.2% to 42.1 ± 1.0% | [1][2] |
| α-Glucosidase | Inhibition Assay | - | - | [16] |
| β-Secretase (BACE1) | Inhibition Assay | - | - | [16] |
| Xanthine Oxidase | Inhibition Assay | IC50 | 258.22 µg/mL (for α/β-amyrin mixture) | [17] |
| Tyrosinase | Inhibition Assay | IC50 | 178.85 µg/mL (for α/β-amyrin mixture) | [17] |
Table 3: Antioxidant Activity of β-Amyrin
| Assay | Endpoint | Result | Reference |
| DPPH Radical Scavenging | IC50 | 89.63 ± 1.31 μg/ml | [14] |
| Hydroxyl Radical Scavenging | IC50 | 76.41 ± 1.65 μg/ml | [14] |
| Nitric Oxide Radical Scavenging | IC50 | 87.03 ± 0.85 μg/ml | [14] |
| Superoxide Radical Scavenging | IC50 | 81.28 ± 1.79 μg/ml | [14] |
| DPPH Radical Scavenging | IC50 | 125.55 µg/mL (for α/β-amyrin mixture) | [17] |
| ABTS Radical Scavenging | IC50 | 155.28 µg/mL (for α/β-amyrin mixture) | [17] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathways modulated by β-amyrin and a general workflow for its in vitro evaluation.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of β-amyrin on cell proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1x10^5 cells per well and incubate for 24 hours to allow for attachment.
-
Treatment: Treat the cells with various concentrations of β-amyrin (e.g., 10-200 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the concentration of β-amyrin.
Western Blotting
This technique is used to detect specific proteins in a sample and assess the effect of β-amyrin on their expression levels.
-
Cell Lysis: After treatment with β-amyrin, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., phospho-p38, JNK, GADD45β, Bcl-2, caspase-9, caspase-3) overnight at 4°C.[6][18]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Flow Cytometry for Cell Cycle and Apoptosis Analysis
Flow cytometry is a powerful tool to analyze the cell cycle distribution and quantify apoptosis.
4.3.1. Cell Cycle Analysis:
-
Cell Preparation: After β-amyrin treatment, harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and stain with a solution containing propidium (B1200493) iodide (PI) and RNase A for 30 minutes in the dark.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.
4.3.2. Apoptosis Analysis (Annexin V/PI Staining):
-
Cell Preparation: Harvest the treated cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI). Incubate for 15 minutes in the dark at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Micronucleus Assay by Flow Cytometry
This assay is used to assess the genotoxic effects of β-amyrin.
-
Cell Seeding and Treatment: Seed cells (e.g., 1x10^5 in 60 mm dishes) and treat with β-amyrin (e.g., 100 µM) and a positive control (e.g., cisplatin (B142131) 10 µM).[6][18]
-
Cytokinesis Block: Add cytochalasin-B (e.g., 3 µg/mL) to arrest the cells in the cytokinesis stage.[6][18]
-
Sample Preparation and Analysis: Prepare the samples for micronucleus analysis according to established flow cytometry-based micronucleus assay protocols.
Conclusion
The in vitro evidence strongly suggests that β-amyrin is a multi-target compound with significant therapeutic potential. Its ability to modulate key signaling pathways involved in inflammation and cancer, coupled with its enzyme inhibitory and antimicrobial activities, makes it a compelling candidate for further preclinical and clinical investigation. The data and protocols presented in this guide offer a solid foundation for researchers to design and execute further studies aimed at elucidating the full therapeutic utility of this promising natural product.
References
- 1. preprints.org [preprints.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Antitumor effects of this compound in Hep-G2 liver carcinoma cells are mediated via apoptosis induction, cell cycle disruption and activation of JNK and P38 signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijpsonline.com [ijpsonline.com]
- 7. jbuon.com [jbuon.com]
- 8. Exploring the anticancer potential of β-amyrin: Scalable process for isolation, semi synthesis, and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antibacterial Mode of Action of β-Amyrin Promotes Apoptosis-Like Death in Escherichia coli by Producing Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibacterial Mode of Action of β-Amyrin Promotes Apoptosis-Like Death in Escherichia coli by Producing Reactive Oxygen Species -Journal of Microbiology and Biotechnology | Korea Science [koreascience.kr]
- 11. mdpi.com [mdpi.com]
- 12. Mechanistic Insight into the Enzymatic Inhibition of β-Amyrin against Mycobacterial Rv1636: In Silico and In Vitro Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. β-Amyrin induces angiogenesis in vascular endothelial cells through the Akt/endothelial nitric oxide synthase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Potent In Vitro α-Glucosidase and β-Secretase Inhibition of Amyrin-Type Triterpenoid Isolated from Datura metel Linnaeus (Angel's Trumpet) Fruits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ijpsonline.com [ijpsonline.com]
The Discovery and Chemical Profile of β-Amyrin: A Technical Guide
This guide provides an in-depth overview of the pentacyclic triterpenoid (B12794562) β-amyrin, intended for researchers, scientists, and professionals in drug development. It covers the historical discovery, detailed chemical structure, experimental protocols for its isolation and characterization, and its influence on key signaling pathways.
Discovery and Historical Context
The journey into the world of triterpenoids began to gain momentum in the late 19th century. While betulin (B1666924) was first extracted from birch bark by Lowitz in 1788, it was in 1887 that Vesterberg achieved a significant milestone by isolating pure α- and β-amyrin and determining their molecular formulas[1]. This foundational work laid the groundwork for future investigations into the complex chemistry of these natural products.
Further elucidation of β-amyrin's complex structure and its synthesis was a multi-decade endeavor. Notable achievements in its synthesis include the first partial synthesis by D. H. R. Barton and colleagues in 1968, and the first total synthesis accomplished by E.J. Corey's group in 1993. These synthetic achievements were crucial for confirming the stereochemistry and providing a means to produce β-amyrin and its analogs for further study.
Chemical Structure of β-Amyrin
β-Amyrin is a pentacyclic triterpenoid belonging to the oleanane (B1240867) scaffold. Its chemical formula is C₃₀H₅₀O, and its structure is characterized by a hydroxyl group at the 3β-position and a double bond between carbons 12 and 13.
Below is a diagram illustrating the chemical structure of β-amyrin.
Caption: Chemical structure of β-amyrin.
Spectroscopic Data
The structural elucidation of β-amyrin has been heavily reliant on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Table 1: ¹H and ¹³C NMR Spectroscopic Data for β-Amyrin
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |
| 1 | 38.6 | - |
| 2 | 27.2 | - |
| 3 | 79.0 | 3.24 (dd, J = 10.9, 5.1 Hz) |
| 4 | 39.8 | - |
| 5 | 55.2 | - |
| 6 | 18.4 | - |
| 7 | 32.5 | - |
| 8 | 41.7 | - |
| 9 | 47.6 | - |
| 10 | 37.0 | - |
| 11 | 23.7 | - |
| 12 | 121.7 | 5.18 (t, J = 3.6 Hz) |
| 13 | 145.2 | - |
| 14 | 42.1 | - |
| 15 | 26.9 | - |
| 16 | 26.2 | - |
| 17 | 32.7 | - |
| 18 | 47.2 | - |
| 19 | 46.8 | - |
| 20 | 31.1 | - |
| 21 | 34.7 | - |
| 22 | 37.1 | - |
| 23 | 28.1 | - |
| 24 | 15.6 | - |
| 25 | 15.5 | - |
| 26 | 16.8 | - |
| 27 | 26.0 | - |
| 28 | 28.4 | - |
| 29 | 33.3 | - |
| 30 | 23.5 | - |
Data compiled from multiple sources. Chemical shifts may vary slightly depending on the solvent and instrument used.[2]
Table 2: Mass Spectrometry Data for β-Amyrin
| Technique | Key Fragments (m/z) |
| Electron Ionization (EI-MS) | 426 (M+), 411, 218, 203 |
| Electrospray Ionization (ESI-MS) | 449.33 [M+Na]⁺ |
Fragmentation patterns can provide valuable information for structural confirmation.[2]
Experimental Protocols
The isolation and purification of β-amyrin from natural sources are critical steps for its study. The following is a generalized workflow and protocol based on commonly used methods.
General Experimental Workflow for β-Amyrin Isolation
Caption: A typical workflow for the isolation and characterization of β-amyrin.
Detailed Protocol for Extraction and Isolation
This protocol is a composite of methodologies reported in the literature and may require optimization depending on the plant source.[3][4]
1. Plant Material Preparation:
-
Collect and air-dry the plant material (e.g., leaves, stem bark) in the shade to prevent degradation of phytochemicals.
-
Grind the dried material into a coarse powder to increase the surface area for extraction.
2. Solvent Extraction:
-
Perform a Soxhlet extraction or maceration of the powdered plant material with a suitable solvent. Common solvents include methanol, ethanol, or hexane (B92381).
-
The choice of solvent depends on the polarity of the target compound and the matrix of the plant material.
-
Concentrate the resulting extract using a rotary evaporator.
3. Fractionation:
-
The crude extract can be subjected to solvent-solvent partitioning to separate compounds based on their differential solubility. A common sequence is to partition the extract between hexane, ethyl acetate, and water.
4. Chromatographic Separation:
-
Pack a silica (B1680970) gel column for column chromatography.
-
Apply the concentrated, partially purified extract to the top of the column.
-
Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent such as ethyl acetate.
-
Collect fractions and monitor them using Thin Layer Chromatography (TLC).
5. Purification and Characterization:
-
Combine fractions containing β-amyrin (as identified by TLC comparison with a standard).
-
Further purify the combined fractions by recrystallization or preparative High-Performance Liquid Chromatography (HPLC).
-
Confirm the identity and purity of the isolated β-amyrin using NMR and MS analysis.
Modulation of Signaling Pathways
β-Amyrin has been shown to exert its biological effects by modulating various cellular signaling pathways. Its anti-inflammatory, anti-cancer, and neuroprotective properties are attributed to its interaction with key proteins in these pathways.
Anti-Inflammatory Signaling
β-Amyrin has been reported to inhibit the production of pro-inflammatory cytokines by downregulating the expression of nuclear factor-kappa B (NF-κB) and cyclooxygenase (COX) enzymes.
Apoptotic Signaling in Cancer Cells
In cancer cell lines, β-amyrin can induce apoptosis (programmed cell death). This is often mediated through the activation of JNK and p38 signaling pathways.
Below is a simplified diagram of a signaling pathway influenced by β-amyrin.
Caption: Simplified signaling cascade initiated by β-amyrin leading to apoptosis.
References
- 1. foodstruct.com [foodstruct.com]
- 2. α-Amyrin and β-Amyrin Isolated from Celastrus hindsii Leaves and Their Antioxidant, Anti-Xanthine Oxidase, and Anti-Tyrosinase Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.chemsociety.org.ng [journals.chemsociety.org.ng]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Enzymatic Transformation of β-Amyrin to Oleanolic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oleanolic acid, a pentacyclic triterpenoid (B12794562), holds significant promise in the pharmaceutical industry due to its diverse pharmacological activities. A key precursor in its biosynthesis is β-amyrin, which undergoes a series of oxidative reactions to yield oleanolic acid. This technical guide provides an in-depth exploration of this critical conversion, focusing on the enzymatic machinery, experimental methodologies for its study, and the signaling pathways modulated by both the precursor and the product. Quantitative data from various studies are summarized for comparative analysis, and detailed experimental protocols are provided to facilitate further research. Visualizations of the biosynthetic pathway and relevant signaling cascades are presented to offer a clear and comprehensive understanding of the core concepts.
Introduction
Oleanolic acid (OA) is a naturally occurring pentacyclic triterpenoid found in a wide variety of plants.[1] Its diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects, have made it a subject of intense research for drug development. The biosynthesis of oleanolic acid from the precursor β-amyrin is a crucial step that determines its availability from natural or engineered sources. This conversion is primarily catalyzed by a specific class of enzymes known as cytochrome P450 monooxygenases (CYPs). Understanding the intricacies of this enzymatic process is paramount for optimizing the production of oleanolic acid and for the rational design of novel therapeutic agents.
This guide will delve into the core aspects of the conversion of β-amyrin to oleanolic acid, providing a technical resource for researchers in the fields of natural product chemistry, synthetic biology, and drug discovery.
The Biosynthetic Pathway: From β-Amyrin to Oleanolic Acid
The transformation of β-amyrin to oleanolic acid is a three-step oxidation process that occurs at the C-28 methyl group of the β-amyrin backbone. This series of reactions is catalyzed by cytochrome P450 enzymes, predominantly from the CYP716 family.[2][3]
The key steps in the pathway are:
-
Hydroxylation: The C-28 methyl group of β-amyrin is first hydroxylated to form erythrodiol (B191199).
-
Oxidation to Aldehyde: The hydroxyl group of erythrodiol is then oxidized to an aldehyde, forming oleanolic aldehyde.
-
Oxidation to Carboxylic Acid: Finally, the aldehyde group is oxidized to a carboxylic acid, yielding oleanolic acid.
Figure 1: Biosynthetic pathway from β-amyrin to oleanolic acid.
Key Enzymes in Oleanolic Acid Synthesis
Several members of the CYP716A subfamily have been identified and characterized for their role in oleanolic acid biosynthesis. These enzymes exhibit varying efficiencies and substrate specificities.
CYP716A Subfamily Enzymes
-
CYP716A12: Originally identified in Medicago truncatula, this enzyme is a multifunctional oxidase capable of converting β-amyrin to oleanolic acid.[2]
-
CYP716A44 and CYP716A46: Found in tomato (Solanum lycopersicum), these enzymes also exhibit C-28 oxidation activity on β-amyrin.[4]
-
CYP716A244: Isolated from Eleutherococcus senticosus, this enzyme has been functionally characterized as a β-amyrin 28-oxidase.[5]
-
CYP716A52v2: This enzyme from Panax ginseng is another β-amyrin 28-oxidase involved in the biosynthesis of oleanane-type ginsenosides.[3]
Quantitative Data on Enzymatic Conversion
The efficiency of oleanolic acid production from β-amyrin varies depending on the specific CYP716A enzyme used and the heterologous expression system. The following tables summarize key quantitative data from various studies.
Table 1: Oleanolic Acid Production in Engineered Saccharomyces cerevisiae
| CYP716A Enzyme | β-Amyrin Synthase (Origin) | Oleanolic Acid Titer (mg/L) | Reference |
| CYP716A154 (Catharanthus roseus) | β-AS (Glycyrrhiza uralensis) | 53.96 | [6] |
| CYP716A12 (Medicago truncatula) | GgBAS (Glycyrrhiza glabra) | ~0.0925 | [7] |
| CYP716A49 (Coffea arabica) | LjBAS (Lotus japonicus) | 1.95 ± 0.39 | [8] |
| CYP716A48 (Olea europaea) | LjBAS (Lotus japonicus) | ~1.8 | [8] |
| CYP716A12 (Medicago truncatula) | LjBAS (Lotus japonicus) | ~0.6 | [8] |
| CYP716A15 (Vitis vinifera) | LjBAS (Lotus japonicus) | ~0.27 | [8] |
Table 2: β-Amyrin Production in Engineered Saccharomyces cerevisiae
| β-Amyrin Synthase (Origin) | β-Amyrin Titer (mg/L) | Reference |
| AaBAS (Artemisia annua) | 10.8 ± 1.0 | [9] |
| CqBAS1 (Chenopodium quinoa) | 10.8 ± 1.0 | [9] |
| PtBAS (Populus trichocarpa) | 9.0 ± 0.7 | [9] |
| LjBAS (Lotus japonicus) | 8.2 ± 1.0 | [9] |
| EtBAS (Euphorbia tirucalli) | 8.0 ± 0.2 | [9] |
| GsAS2 (Gentiana straminea) | (5.7-fold increase over control) | [10] |
| Engineered Pathway | 279.0 ± 13.0 | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of β-amyrin oxidation to oleanolic acid.
Heterologous Expression of CYP716A Enzymes in Saccharomyces cerevisiae
This protocol describes the functional characterization of a candidate CYP716A enzyme in yeast.
Figure 2: Workflow for heterologous expression and analysis.
Materials:
-
Yeast expression vector (e.g., pYES-DEST52)
-
Saccharomyces cerevisiae strain (e.g., WAT11, which expresses an Arabidopsis thaliana cytochrome P450 reductase)
-
β-amyrin synthase (βAS) expression plasmid
-
Synthetic complete (SC) dropout media
-
Glucose and Galactose
-
Ethyl acetate
-
Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Pyridine
Procedure:
-
Plasmid Construction: Clone the full-length cDNA of the target CYP716A gene into a yeast expression vector under the control of an inducible promoter (e.g., GAL1).
-
Yeast Transformation: Co-transform the yeast strain with the CYP716A expression plasmid and a plasmid containing a β-amyrin synthase gene.
-
Culturing and Induction:
-
Grow a starter culture of the transformed yeast in selective medium containing 2% glucose overnight.
-
Inoculate a larger volume of selective medium with the starter culture and grow until the OD600 reaches approximately 1.0.
-
Pellet the cells and resuspend in induction medium containing 2% galactose to induce the expression of the CYP716A and βAS genes.
-
Incubate for 48-72 hours at 30°C with shaking.
-
-
Metabolite Extraction:
-
Harvest the yeast cells by centrifugation.
-
Perform a whole-cell extraction using ethyl acetate.
-
Evaporate the solvent to dryness.
-
-
Derivatization and GC-MS Analysis:
-
Resuspend the dried extract in pyridine.
-
Add BSTFA and incubate at 70°C for 30 minutes to silylate the hydroxyl and carboxyl groups.
-
Analyze the derivatized sample by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Triterpenoids
Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 7890A or similar.
-
Mass Spectrometer: Agilent 5975C or similar.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 280°C.
-
Oven Program:
-
Initial temperature: 80°C, hold for 1 min.
-
Ramp to 300°C at 20°C/min.
-
Hold at 300°C for 20 min.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 50-600.
Data Analysis:
-
Identify peaks by comparing their retention times and mass spectra with those of authentic standards (β-amyrin, erythrodiol, oleanolic acid).
-
Quantify the compounds by integrating the peak areas of characteristic ions. For example, m/z 218 for β-amyrin and m/z 203 for oleanolic acid are commonly used for quantification.[8]
Signaling Pathways Modulated by β-Amyrin and Oleanolic Acid
Both β-amyrin and oleanolic acid exhibit significant biological activities by modulating various cellular signaling pathways, particularly those involved in inflammation and oxidative stress.
Anti-inflammatory Effects via NF-κB Pathway Inhibition
Both β-amyrin and oleanolic acid have been shown to exert anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7][9][11] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes.
Figure 3: Inhibition of the NF-κB pathway by β-amyrin and oleanolic acid.
Antioxidant Effects via Nrf2 Pathway Activation
Oleanolic acid is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[12][13] Nrf2 is a transcription factor that regulates the expression of antioxidant and detoxification enzymes.
Figure 4: Activation of the Nrf2 pathway by oleanolic acid.
Pro-angiogenic Effects of β-Amyrin via the Akt/eNOS Pathway
β-amyrin has been shown to promote angiogenesis through the activation of the Akt/endothelial nitric oxide synthase (eNOS) signaling pathway.[14]
Figure 5: Activation of the Akt/eNOS pathway by β-amyrin.
Conclusion
The enzymatic conversion of β-amyrin to oleanolic acid represents a critical bottleneck in the production of this valuable triterpenoid. This technical guide has provided a comprehensive overview of the biosynthetic pathway, the key enzymes involved, and quantitative data on their performance in heterologous systems. The detailed experimental protocols and visualizations of relevant signaling pathways are intended to serve as a valuable resource for researchers seeking to further investigate and exploit this important biochemical transformation. Continued research into the structure-function relationships of CYP716A enzymes and the optimization of heterologous expression systems will be crucial for the sustainable and scalable production of oleanolic acid and its derivatives for pharmaceutical applications.
References
- 1. experts.illinois.edu [experts.illinois.edu]
- 2. CYP716A subfamily members are multifunctional oxidases in triterpenoid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Frontiers | Functional Characterization of CYP716 Family P450 Enzymes in Triterpenoid Biosynthesis in Tomato [frontiersin.org]
- 5. β-Amyrin synthase (EsBAS) and β-amyrin 28-oxidase (CYP716A244) in oleanane-type triterpene saponin biosynthesis in Eleutherococcus senticosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Construction of oleanolic acid-producing Saccharomyces cerevisiae cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparative analysis of CYP716A subfamily enzymes for the heterologous production of C-28 oxidized triterpenoids in transgenic yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A systematic comparison of triterpenoid biosynthetic enzymes for the production of oleanolic acid in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhanced β-Amyrin Synthesis in Saccharomyces cerevisiae by Coupling An Optimal Acetyl-CoA Supply Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A systematic comparison of triterpenoid biosynthetic enzymes for the production of oleanolic acid in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Development of a gas chromatography-mass spectrometry method to monitor in a single run, mono- to triterpenoid compounds distribution in resinous plant materials - PubMed [pubmed.ncbi.nlm.nih.gov]
The Antioxidant Potential of β-Amyrin: A Technical Guide for Researchers
Executive Summary
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathological driver in numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[1][2] Beta-amyrin (β-amyrin), a pentacyclic triterpene widely distributed in the plant kingdom, has emerged as a promising natural compound with significant antioxidant properties.[3][4] This technical guide provides an in-depth analysis of the antioxidant potential of β-amyrin, detailing its mechanisms of action, summarizing quantitative data from key experimental assays, and providing comprehensive protocols for its evaluation. The document is intended for researchers, scientists, and drug development professionals exploring novel antioxidant therapeutics.
Mechanisms of Antioxidant Action
β-Amyrin exerts its antioxidant effects through a multi-pronged approach, involving both direct and indirect mechanisms. It not only scavenges harmful free radicals directly but also enhances the endogenous antioxidant defense systems by modulating key cellular signaling pathways.
Direct Radical Scavenging
β-Amyrin has demonstrated the ability to directly neutralize a variety of free radicals. In vitro studies have confirmed its efficacy in scavenging 2,2-diphenyl-1-picrylhydrazyl (DPPH), hydroxyl (•OH), nitric oxide (NO•), and superoxide (B77818) (O₂•−) radicals.[3] This direct scavenging activity is a crucial first line of defense against oxidative damage.
Upregulation of Endogenous Antioxidant Enzymes
A significant aspect of β-amyrin's potential lies in its ability to bolster the cell's own antioxidant machinery. In vivo studies have shown that treatment with β-amyrin leads to a significant increase in the levels and activity of primary antioxidant enzymes, including:
-
Superoxide Dismutase (SOD): Catalyzes the dismutation of superoxide radicals into oxygen and hydrogen peroxide.
-
Catalase (CAT): Decomposes hydrogen peroxide into water and oxygen.[3]
-
Glutathione Peroxidase (GPx): Reduces hydrogen peroxide and lipid hydroperoxides.[3]
-
Reduced Glutathione (GSH): A critical intracellular antioxidant that directly scavenges free radicals and is a cofactor for GPx.[3]
By enhancing these enzymatic defenses, β-amyrin provides sustained protection against oxidative stress.
Modulation of Cellular Signaling Pathways
β-Amyrin's influence extends to the regulation of critical signaling pathways that govern the cellular response to oxidative stress.
2.3.1 Nrf2/ARE Pathway Activation The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which targets it for degradation.[5] Upon exposure to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding for numerous antioxidant and detoxifying enzymes, thereby upregulating their expression.[5] β-Amyrin is believed to activate this protective pathway, leading to a coordinated and amplified antioxidant defense.
References
- 1. α-Amyrin and β-Amyrin Isolated from Celastrus hindsii Leaves and Their Antioxidant, Anti-Xanthine Oxidase, and Anti-Tyrosinase Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. α-Amyrin and β-Amyrin Isolated from Celastrus hindsii Leaves and Their Antioxidant, Anti-Xanthine Oxidase, and Anti-Tyrosinase Potentials | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. ijpsonline.com [ijpsonline.com]
- 5. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Neuroprotective Effects of β-Amyrin: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
β-amyrin, a naturally occurring pentacyclic triterpenoid (B12794562) found in various plants, is emerging as a potent neuroprotective agent with significant therapeutic potential for neurodegenerative diseases. Extensive preclinical evidence demonstrates its ability to counteract key pathological processes, including neuroinflammation, oxidative stress, synaptic dysfunction, and neuronal apoptosis. This technical guide provides an in-depth analysis of the mechanisms of action of β-amyrin, detailed experimental protocols from key studies, and a quantitative summary of its effects in various neurodegenerative models, with a primary focus on Alzheimer's disease.
Core Mechanisms of Neuroprotection
β-amyrin exerts its neuroprotective effects through a multi-targeted approach, influencing several critical cellular and signaling pathways.
Modulation of the PI3K/Akt Signaling Pathway
A primary mechanism underlying β-amyrin's neuroprotective capacity is its positive modulation of the Phosphatidylinositol-3-Kinase (PI3K)/Akt signaling pathway. This pathway is crucial for promoting cell survival, growth, and synaptic plasticity. In the context of Alzheimer's disease, amyloid-beta (Aβ) peptides are known to suppress PI3K/Akt signaling, leading to synaptic dysfunction and neuronal death.[1][2] β-amyrin effectively counteracts this Aβ-induced suppression.[1][3] By activating this pathway, β-amyrin inhibits downstream effectors like Glycogen Synthase Kinase-3β (GSK-3β), a key enzyme implicated in tau hyperphosphorylation and Aβ-induced synaptic deficits.[1][2] The neuroprotective effect of β-amyrin is significantly diminished by the presence of PI3K inhibitors like LY294002, confirming the pathway's critical role.[1][3][4]
Anti-Neuroinflammatory Activity
Neuroinflammation, largely mediated by activated microglia, is a key pathological feature of many neurodegenerative diseases. Activated microglia can exist in a pro-inflammatory (M1) phenotype, releasing cytotoxic factors, or an anti-inflammatory (M2) phenotype, which promotes tissue repair. β-amyrin has been shown to suppress the M1 polarization of microglia induced by inflammatory stimuli like lipopolysaccharide (LPS) and interferon-gamma (IFN-γ). This is evidenced by a significant reduction in the secretion of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and enzymes like inducible nitric oxide synthase (iNOS). Concurrently, β-amyrin promotes a shift towards the M2 phenotype, enhancing the expression of markers like Arginase-1 (Arg1).
Promotion of Neurogenesis
Adult hippocampal neurogenesis is impaired in Alzheimer's disease, contributing to cognitive decline. β-amyrin has been demonstrated to ameliorate Aβ-induced deficits in neurogenesis.[1] In vivo studies show that treatment with β-amyrin restores the number of immature neurons, identified by the marker Doublecortin (DCX), and proliferating cells, marked by Ki67, in the hippocampus of Aβ-injected mice.[1] This pro-neurogenic effect is likely linked to the activation of the PI3K/Akt pathway, which is known to play a vital role in adult neurogenesis.[1]
Antioxidant and Anti-apoptotic Effects
Oxidative stress is a major contributor to neuronal damage in neurodegenerative conditions. β-amyrin exhibits potent antioxidant properties, reducing intracellular reactive oxygen species (ROS). Furthermore, it demonstrates anti-apoptotic effects by reducing the expression of key apoptosis markers such as caspase-3.[5]
Preclinical Evidence and Data
The neuroprotective potential of β-amyrin is supported by robust data from various preclinical models.
Alzheimer's Disease (AD) Models
In Aβ-injected mouse models of AD, β-amyrin has shown remarkable efficacy in reversing pathological hallmarks.
Table 1: Quantitative Effects of β-Amyrin in AD Models
| Experimental Model | Parameter Measured | Treatment/Concentration | Key Result | Reference |
|---|---|---|---|---|
| Ex Vivo (Mouse Hippocampal Slices) | Aβ-induced Long-Term Potentiation (LTP) impairment | 1-100 μM β-amyrin | Dose-dependently ameliorated Aβ-induced LTP impairment.[1] | [1][4] |
| Ex Vivo (Mouse Hippocampal Slices) | Established Aβ-induced LTP impairment | 100 μM β-amyrin (delayed treatment) | Significantly restored LTP after it was already impaired by Aβ (p<0.05).[1] | [1] |
| Ex Vivo (Mouse Hippocampal Slices) | PI3K/Akt Pathway Phosphorylation | 30 μM β-amyrin | Ameliorated Aβ-induced reduction in pPI3K and pAkt levels (p<0.05).[1] | [1] |
| In Vivo (Aβ-injected Mice) | Object Recognition Memory | 4 mg/kg β-amyrin (p.o.) | Significantly ameliorated Aβ-induced memory deficits (p<0.05).[1] | [1][6] |
| In Vivo (Aβ-injected Mice) | Hippocampal Neurogenesis (DCX+ cells) | 4 mg/kg β-amyrin (p.o.) | Ameliorated the Aβ-induced reduction in immature neurons (p<0.05).[1] | [1] |
| In Vivo (Aβ-injected Mice) | Hippocampal Proliferation (Ki67+ cells) | 4 mg/kg β-amyrin (p.o.) | Ameliorated the Aβ-induced reduction in proliferating cells (p<0.05).[1] |[1] |
Parkinson's Disease (PD) Models
Studies using C. elegans models of Parkinson's disease have also highlighted the potential of β-amyrin. It provides protection to dopaminergic neurons against damage induced by the neurotoxin 6-hydroxydopamine (6-OHDA) and reduces the aggregation of α-synuclein. These effects are linked to the upregulation of the autophagy pathway, specifically involving the gene LGG-1.
Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed methodologies for key experiments cited in the literature.
In Vivo Aβ-Induced Alzheimer's Disease Mouse Model
This protocol outlines the induction of AD-like pathology and subsequent treatment and behavioral analysis.
-
Animal Model: Male C57BL/6 mice are typically used.
-
Aβ Preparation: Synthetic Aβ peptides (e.g., Aβ1-42) are prepared to form oligomeric species, which are considered the most neurotoxic.
-
Stereotaxic Surgery: Mice are anesthetized, and oligomeric Aβ (e.g., 10 μM in 5 μl) is injected intracerebroventricularly (i.c.v.).
-
Drug Administration: Beginning 24 hours after Aβ injection, β-amyrin (e.g., 4 mg/kg) is administered orally (p.o.) daily for a specified period, such as 5 days.[1][6] A vehicle group and a positive control group (e.g., minocycline (B592863) 30 mg/kg, i.p.) are run in parallel.[1]
-
Object Recognition Test (ORT): This test assesses non-spatial memory.
-
Habituation: Mice are allowed to explore an empty arena.
-
Training Session: Two identical objects are placed in the arena, and the mouse is allowed to explore for a set time (e.g., 10 minutes).
-
Test Session: After a retention interval (e.g., 24 hours), one of the familiar objects is replaced with a novel object. The time spent exploring each object is recorded. A discrimination ratio is calculated to quantify memory.
-
Ex Vivo Electrophysiology (Long-Term Potentiation)
LTP is a cellular correlate of learning and memory. This protocol details how β-amyrin's effect on synaptic plasticity is measured.
-
Slice Preparation: Hippocampal slices (e.g., 400 μm thick) are prepared from mice.
-
Recording: Slices are transferred to a recording chamber perfused with artificial cerebrospinal fluid (ACSF). Field excitatory postsynaptic potentials (fEPSPs) are recorded from the CA1 stratum radiatum following stimulation of the Schaffer collateral pathway.
-
Experimental Conditions:
-
Baseline: A stable baseline of fEPSPs is recorded for at least 20 minutes.
-
Treatment: Slices are pre-incubated with β-amyrin (e.g., 1-100 μM) or vehicle for 30 minutes, followed by co-incubation with oligomeric Aβ (e.g., 1 μM) for 2 hours.[1]
-
LTP Induction: LTP is induced using a high-frequency stimulation (HFS) protocol (e.g., three theta-burst stimulations).
-
Post-HFS Recording: fEPSPs are recorded for at least 60 minutes post-HFS to measure the potentiation.[7]
-
-
Data Analysis: The slope of the fEPSP is measured and normalized to the pre-HFS baseline.
Immunohistochemistry for Neurogenesis Markers
This protocol is used to quantify cell proliferation and the population of new neurons.
-
Tissue Preparation: Following behavioral testing, animals are euthanized and transcardially perfused with saline followed by 4% paraformaldehyde. Brains are removed, post-fixed, and sectioned (e.g., 30-40 μm thick).
-
Staining:
-
Sections are incubated with primary antibodies against Ki67 (a marker for proliferating cells) or Doublecortin (DCX, a marker for immature neurons).[8][9][10][11]
-
Following primary antibody incubation, sections are incubated with appropriate biotinylated secondary antibodies and then processed using an avidin-biotin complex method with a chromogen like DAB to visualize the labeled cells.
-
-
Quantification: The number of Ki67-positive or DCX-positive cells is counted in the subgranular zone (SGZ) and granule cell layer (GCL) of the dentate gyrus using stereological methods.[1]
Conclusion and Future Directions
β-amyrin presents a compelling profile as a neuroprotective agent. Its multifaceted mechanism of action—targeting the PI3K/Akt pathway, suppressing neuroinflammation, and promoting neurogenesis—positions it as a strong candidate for further development in the treatment of neurodegenerative diseases, particularly Alzheimer's disease.
Future research should focus on:
-
Pharmacokinetic and Safety Profiles: Rigorous studies to determine the bioavailability, blood-brain barrier permeability, and long-term safety of β-amyrin are essential.
-
Efficacy in Chronic Models: Evaluating its therapeutic effects in transgenic animal models that more closely mimic the progressive nature of human neurodegenerative diseases.
-
Target Engagement Studies: Utilizing advanced techniques to confirm target engagement in the central nervous system in vivo.
-
Structural Optimization: Medicinal chemistry efforts to synthesize derivatives of β-amyrin could enhance its potency, selectivity, and pharmacokinetic properties.
The evidence compiled in this guide underscores the significant promise of β-amyrin and provides a foundational resource for scientists dedicated to advancing novel therapies for neurodegenerative disorders.
References
- 1. β-Amyrin Ameliorates Alzheimer’s Disease-Like Aberrant Synaptic Plasticity in the Mouse Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of PI3K signaling pathway in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. β-Amyrin Ameliorates Alzheimer's Disease-Like Aberrant Synaptic Plasticity in the Mouse Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. β-Amyrin, a pentacyclic triterpene, exhibits anti-fibrotic, anti-inflammatory, and anti-apoptotic effects on dimethyl nitrosamine-induced hepatic fibrosis in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Beta Amyloid-Induced Depression of Hippocampal Long-Term Potentiation Is Mediated through the Amylin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods to study adult hippocampal neurogenesis in humans and across the phylogeny - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The utility of Ki-67 and BrdU as proliferative markers of adult neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Differences in immunoreactivities of Ki-67 and doublecortin in the adult hippocampus in three strains of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Beta-Amyrin: A Triterpene with Rich Traditional History and Modern Pharmacological Significance
An In-depth Technical Guide for Researchers and Drug Development Professionals
Beta-amyrin, a naturally occurring pentacyclic triterpenoid (B12794562), has been a cornerstone of traditional and herbal medicine for centuries. Found in a wide array of plants, this compound, along with its isomer alpha-amyrin, is recognized for its broad spectrum of therapeutic properties.[1][2][3] Modern scientific investigation has begun to unravel the molecular mechanisms underlying its diverse pharmacological activities, revealing its potential in the development of novel therapeutics for a range of diseases, including inflammatory conditions, cancer, diabetes, and neurodegenerative disorders.[1][2] This technical guide provides a comprehensive overview of this compound, focusing on its quantitative pharmacological data, detailed experimental protocols, and the signaling pathways it modulates.
Pharmacological Activities and Quantitative Data
This compound exhibits a remarkable range of biological effects. The following tables summarize the key quantitative data from various preclinical studies, offering a comparative look at its efficacy across different models and conditions.
Table 1: Anti-inflammatory Activity of this compound
| Model System | Compound | Concentration/Dose | Effect | Reference |
| Carrageenan-induced paw edema in rats | β-amyrin | 100 µg | 97% inhibition of edema | [4] |
| LPS-induced human peripheral blood mononuclear cells (hPBMCs) | β-amyrin | 5-20 µg/mL | Dose-dependent inhibition of PGE2 and IL-6 secretion, and NF-κB activation | [4][5] |
| TNBS-induced colitis in mice | α- and β-amyrin mixture | Not specified | Significant reduction in polymorphonuclear cell infiltration, decreased IL-1β, and restored IL-10 levels | [1] |
| Acute periodontitis in rats | α, β-amyrin | 5 mg/kg | Significant reduction of TNF-α, MPO, and TBARS | [6] |
Table 2: Anticancer Activity of this compound
| Cell Line | Compound | IC50 Value | Key Observations | Reference |
| Hep-G2 (Liver Cancer) | β-amyrin | 25 µM | Induction of apoptosis and G2/M phase cell cycle arrest | [1][2][7][8][9] |
| MCF-7 (Breast Cancer) | α- and β-amyrin mixture | 28.45 µg/mL | Selective cytotoxicity against cancer cells | [1][2] |
| HL60 (Leukemia) | β-amyrin derivatives | Not specified | Moderate cytotoxic activity (13.6% to 59.0% inhibition) | [1][2] |
Table 3: Antidiabetic Activity of this compound
| Model System | Compound | Concentration/Dose | Effect | Reference |
| In vitro α-amylase inhibition | β-amyrin | IC50: 19.50 µg | Comparable activity to acarbose (B1664774) (IC50: 11.25 µg) | [1] |
| Alloxan- and streptozotocin-induced diabetic rats | β-amyrin palmitate | 50 µg/kg body weight | Potent antidiabetic activity | [1][2] |
| High-fat diet-fed mice | α, β-amyrin | 10, 30, and 100 mg/kg | Significantly decreased total cholesterol and triglycerides | [10] |
Table 4: Neuroprotective and Other Activities of this compound
| Model System | Compound | Concentration/Dose | Effect | Reference |
| Aβ-injected mouse model of Alzheimer's disease | β-amyrin | 4 mg/kg, p.o. | Ameliorated object recognition memory deficit and neurogenesis impairments | [5][11] |
| In vitro antibacterial assay (E. coli) | β-amyrin | 5 µM | Promotes apoptosis-like death by producing reactive oxygen species | [5][12] |
| Gouty arthritis model in rats | β-amyrin | Not specified | Significantly reduced serum uric acid levels and paw edema | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature, offering a reproducible framework for researchers.
1. Evaluation of Anticancer Activity against Hep-G2 Liver Cancer Cells
-
Cell Culture: Hep-G2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
MTT Assay for Cell Viability:
-
Seed Hep-G2 cells in 96-well plates.
-
After 24 hours, treat the cells with varying concentrations of this compound (e.g., 0-100 µM) for a specified period (e.g., 24 or 48 hours).
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and add dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of this compound that causes 50% inhibition of cell growth.[7][9]
-
-
Apoptosis Assessment by DAPI Staining:
-
Cell Cycle Analysis by Flow Cytometry:
-
Treat Hep-G2 cells with this compound.
-
Harvest, wash, and fix the cells in 70% ethanol.
-
Resuspend the cells in a solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Analyze the cell cycle distribution using a flow cytometer.[7][9]
-
-
Western Blotting for Protein Expression:
-
Lyse the treated Hep-G2 cells to extract total protein.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against proteins of interest (e.g., p38, JNK, p53).
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[7][9]
-
2. Assessment of Anti-inflammatory Effects in a Carrageenan-Induced Paw Edema Model
-
Animals: Male Wistar rats are typically used.
-
Procedure:
-
Administer this compound (e.g., 100 µg) or a vehicle control to the rats, usually intraperitoneally or orally.
-
After a set time (e.g., 1 hour), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw to induce inflammation.
-
Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group with the control group.[4]
-
Signaling Pathways and Molecular Mechanisms
This compound exerts its pharmacological effects by modulating several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these complex interactions.
1. Anti-inflammatory Signaling Pathway of this compound
This compound mitigates inflammation primarily through the inhibition of the NF-κB signaling pathway and the modulation of cannabinoid receptors.
Caption: this compound's anti-inflammatory mechanism via NF-κB inhibition.
2. Anticancer Signaling Pathway of this compound in Liver Cancer Cells
In hepatocellular carcinoma cells, this compound induces apoptosis and cell cycle arrest by activating the JNK and p38 MAPK signaling pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. preprints.org [preprints.org]
- 3. α-Amyrin and β-Amyrin Isolated from Celastrus hindsii Leaves and Their Antioxidant, Anti-Xanthine Oxidase, and Anti-Tyrosinase Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Anti-inflammatory effect of alpha, this compound, a pentacyclic triterpene from Protium heptaphyllum in rat model of acute periodontitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antitumor effects of this compound in Hep-G2 liver carcinoma cells are mediated via apoptosis induction, cell cycle disruption and activation of JNK and P38 signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jbuon.com [jbuon.com]
- 10. Antihyperglycemic and hypolipidemic effects of α, β-amyrin, a triterpenoid mixture from Protium heptaphyllum in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. β-Amyrin Ameliorates Alzheimer’s Disease-Like Aberrant Synaptic Plasticity in the Mouse Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antibacterial Mode of Action of β-Amyrin Promotes Apoptosis-Like Death in Escherichia coli by Producing Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
The Anticancer and Antitumor Activity of β-Amyrin: A Technical Guide
Abstract
β-amyrin, a pentacyclic triterpenoid (B12794562) ubiquitously found in the plant kingdom, has garnered significant attention for its diverse pharmacological activities, including potent anticancer and antitumor effects. This document provides a comprehensive technical overview of the mechanisms underlying β-amyrin's oncostatic properties, targeting researchers, scientists, and professionals in drug development. We delve into its antiproliferative and pro-apoptotic effects across various cancer cell lines, delineate the key signaling pathways it modulates, and provide detailed experimental protocols for assessing its activity. All quantitative data are systematically presented, and complex biological pathways and workflows are visualized through diagrams to facilitate a deeper understanding of β-amyrin as a promising lead compound in oncology.
Antiproliferative and Cytotoxic Activity
β-amyrin has demonstrated significant growth inhibitory effects against a range of human cancer cell lines. Its efficacy is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cell population. The cytotoxic activity of β-amyrin and its mixtures with α-amyrin have been documented against liver, breast, cervical, oral, and colon cancer cell lines.[1][2][3] Notably, some studies have indicated that these compounds exhibit selective toxicity towards tumor cells with minimal effects on normal, non-cancerous cells, positioning them as promising candidates for cancer therapy.[2]
| Cell Line | Cancer Type | Compound | IC50 Value | Reference |
| Hep-G2 | Liver Carcinoma | β-Amyrin | 25 µM | [1][3][4][5] |
| HeLa | Cervical Cancer | β-Amyrin | 10 - 100 µM | [1][2] |
| MCF-7 | Breast Cancer | α/β-Amyrin Mixture | 28.45 µg/mL | [1][2] |
| KB-oral | Oral Cancer | α/β-Amyrin Mixture | 18.01 µg/mL | [1][2] |
| NCI-H187 | Lung Cancer | α/β-Amyrin Mixture | 18.42 µg/mL | [1][2] |
| HCT116 | Colon Cancer | α/β-Amyrin Mixture | Significant Activity | [1] |
Mechanisms of Antitumor Activity
The anticancer effects of β-amyrin are not merely cytotoxic but are orchestrated through a multi-faceted approach involving the induction of programmed cell death (apoptosis), disruption of the cell cycle, and modulation of key signaling pathways that govern cancer cell proliferation and survival.
Induction of Apoptosis
A primary mechanism of β-amyrin's antitumor action is the induction of apoptosis. This process is initiated through the generation of reactive oxygen species (ROS), which creates a state of oxidative stress within the cancer cells.[1][6] The surge in intracellular ROS leads to mitochondrial dysfunction, characterized by changes in the mitochondrial membrane potential and the differential regulation of the Bcl-2 family of proteins.[5] Specifically, β-amyrin treatment has been shown to upregulate the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2.[1][5] This shift in the Bax/Bcl-2 ratio facilitates the release of cytochrome c from the mitochondria, which in turn activates a cascade of cysteine proteases known as caspases, including caspase-9 and the executioner caspase-3, ultimately leading to the systematic dismantling of the cell.[1]
Cell Cycle Arrest
In addition to inducing apoptosis, β-amyrin can halt the proliferation of cancer cells by arresting the cell cycle. Studies on Hep-G2 liver cancer cells have demonstrated that β-amyrin treatment leads to an accumulation of cells in the G2/M phase.[3][4][5] This disruption prevents the cells from progressing through mitosis and dividing, thereby effectively inhibiting tumor growth. This cell cycle arrest is often accompanied by DNA damage, as evidenced by comet assays.[3][5]
Modulation of Key Signaling Pathways
β-amyrin exerts its anticancer effects by intervening in critical intracellular signaling pathways that are often dysregulated in cancer.
MAP Kinase (MAPK) Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways, are crucial in regulating cellular responses to stress, proliferation, and apoptosis. In several cancer cell lines, such as Hep-G2 and HeLa, β-amyrin has been shown to induce the phosphorylation and thereby activation of both p38 MAPK and JNK.[1][3][5] In HeLa cells, this activation is mediated by the transcription factor GADD45β.[1] The sustained activation of these stress-related kinases contributes significantly to the pro-apoptotic effects of β-amyrin.
NF-κB Pathway
The nuclear factor-kappa B (NF-κB) pathway plays a critical role in inflammation, immunity, and cell survival, and its constitutive activation is a hallmark of many cancers, promoting proliferation and inhibiting apoptosis. A mixture of α- and β-amyrin has been shown to downregulate the expression of NF-κB binding protein.[1] By inhibiting the NF-κB pathway, amyrins can suppress the production of pro-inflammatory cytokines and anti-apoptotic proteins, thereby sensitizing cancer cells to apoptosis and reducing inflammation in the tumor microenvironment.[1][7]
Akt/eNOS Pathway and Angiogenesis
Interestingly, the effect of β-amyrin can be context-dependent. While anti-angiogenesis is a desirable trait for cancer therapy, one study found that β-amyrin promotes angiogenesis in human umbilical vein endothelial cells (HUVECs).[8] This effect was mediated through the activation of the Akt/eNOS signaling pathway, which led to increased production of nitric oxide (NO).[8] While this suggests potential therapeutic applications for ischemic vascular diseases, it also highlights the need for careful evaluation of β-amyrin's role in the tumor microenvironment, where angiogenesis is a critical factor for tumor growth and metastasis.
Experimental Protocols & Workflows
The evaluation of β-amyrin's anticancer activity involves a series of standard in vitro assays.
General Experimental Workflow
A typical workflow for assessing the anticancer potential of a compound like β-amyrin begins with broad cytotoxicity screening, followed by more detailed mechanistic studies to elucidate the mode of action.
References
- 1. mdpi.com [mdpi.com]
- 2. preprints.org [preprints.org]
- 3. Antitumor effects of beta-amyrin in Hep-G2 liver carcinoma cells are mediated via apoptosis induction, cell cycle disruption and activation of JNK and P38 signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jbuon.com [jbuon.com]
- 6. Antibacterial Mode of Action of β-Amyrin Promotes Apoptosis-Like Death in Escherichia coli by Producing Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. β-Amyrin induces angiogenesis in vascular endothelial cells through the Akt/endothelial nitric oxide synthase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Beta-Amyrin: A Deep Dive into its Antidiabetic and Antihyperglycemic Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-amyrin, a naturally occurring pentacyclic triterpenoid (B12794562), has emerged as a compound of significant interest in the field of metabolic disease research. Extensive preclinical studies have demonstrated its potential antidiabetic and antihyperglycemic effects, suggesting it could be a valuable lead compound for the development of novel therapeutics. This technical guide provides a comprehensive overview of the current scientific evidence, focusing on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms of action. This compound's multifaceted approach, which includes improving glucose tolerance, preserving pancreatic beta-cell integrity, and modulating lipid profiles, marks it as a promising candidate for addressing the complex pathophysiology of diabetes.[1][2]
In Vivo Efficacy of this compound
Animal models are crucial for evaluating the physiological effects of potential therapeutic agents. This compound has been rigorously tested in various rodent models of diabetes and insulin (B600854) resistance, primarily streptozotocin (B1681764) (STZ)-induced diabetic mice and high-fat diet (HFD)-induced obese mice.[1][3]
Key Experimental Protocols
1. Streptozotocin (STZ)-Induced Diabetes Model:
-
Objective: To induce a state of hyperglycemia resembling Type 1 diabetes through the chemical ablation of pancreatic β-cells.[4]
-
Methodology: Male Swiss mice are administered a single intraperitoneal (i.p.) injection of streptozotocin (typically 125-240 mg/kg) dissolved in a citrate (B86180) buffer (pH 4.5).[5][6] After a period of 72 hours to allow for diabetes to develop, mice with fasting blood glucose levels exceeding 200 mg/dL are selected for the study.[5] These diabetic mice are then treated orally (p.o.) with a mixture of α,β-amyrin at various doses (e.g., 10, 30, and 100 mg/kg) or a vehicle control (e.g., 2% Tween 80 in distilled water) for a specified duration.[5] Glibenclamide (10 mg/kg) is often used as a positive control.[1]
-
Key Parameters Measured: Fasting blood glucose, plasma insulin levels, total cholesterol (TC), and triglycerides (TGs).[1]
2. High-Fat Diet (HFD)-Induced Metabolic Syndrome Model:
-
Objective: To mimic the features of Type 2 diabetes and metabolic syndrome, including obesity, insulin resistance, and dyslipidemia.[7]
-
Methodology: Male Swiss mice are fed a high-fat diet (HFD) for an extended period (e.g., 15 weeks) to induce obesity and metabolic dysregulation.[3][8] A control group is fed a normal chow diet. During the dietary intervention, mice are simultaneously treated with oral doses of α,β-amyrin (e.g., 10 and 20 mg/kg) or a positive control like fenofibrate (B1672516) (50 mg/kg).[8][9]
-
Key Parameters Measured: Body weight, fasting blood glucose, insulin levels, Homeostatic Model Assessment for Insulin Resistance (HOMA-IR), Oral Glucose Tolerance Test (OGTT), Insulin Tolerance Test (ITT), and serum lipid profiles (TC, TGs, LDL-c, VLDL-c, HDL-c).[8]
Caption: Generalized workflow for in vivo studies of this compound.
Summary of In Vivo Quantitative Data
The following tables summarize the significant findings from key in vivo studies on the effects of an α,β-amyrin mixture.
Table 1: Effects on Streptozotocin (STZ)-Induced Diabetic Mice
| Parameter | Treatment Group | Result | Reference |
| Blood Glucose | α,β-amyrin (10, 30, 100 mg/kg) | Significantly reduced STZ-induced hyperglycemia. | [1] |
| Total Cholesterol | α,β-amyrin (100 mg/kg) | Significantly reduced STZ-induced hypercholesterolemia. | [5] |
| Triglycerides | α,β-amyrin (100 mg/kg) | Significantly reduced STZ-induced hypertriglyceridemia. | [5] |
| Pancreatic Integrity | α,β-amyrin | Showed beneficial effects in preserving beta-cell integrity. | [1][2] |
Table 2: Effects on High-Fat Diet (HFD)-Induced Obese Mice
| Parameter | Treatment Group | Result vs. HFD Control | Reference |
| Fasting Blood Glucose | α,β-amyrin (10 & 20 mg/kg) | Significantly lower. | [8] |
| Fasting Insulin | α,β-amyrin (10 & 20 mg/kg) | Significantly lower. | [8] |
| HOMA-IR Index | α,β-amyrin (10 & 20 mg/kg) | Significantly lower, indicating improved insulin sensitivity. | [8] |
| Glucose Tolerance (OGTT) | α,β-amyrin (10 & 20 mg/kg) | Significantly improved glucose clearance. | [8][10] |
| Insulin Sensitivity (ITT) | α,β-amyrin (10 & 20 mg/kg) | Significantly improved insulin sensitivity. | [8][10] |
| Serum Triglycerides | α,β-amyrin (10 & 20 mg/kg) | Markedly reduced. | [8] |
| Serum Total Cholesterol | α,β-amyrin (10 & 20 mg/kg) | Markedly reduced. | [8] |
| Serum VLDL-c | α,β-amyrin (10 & 20 mg/kg) | Markedly reduced. | [8] |
| Serum LDL-c | α,β-amyrin (10 & 20 mg/kg) | Markedly reduced. | [8] |
Notably, oral administration of α,β-amyrin did not cause hypoglycemia in normal, non-diabetic animals, suggesting a glucose-dependent mechanism of action and a favorable safety profile compared to sulfonylureas like glibenclamide.[5][11]
Molecular Mechanisms and Signaling Pathways
This compound exerts its antidiabetic effects through the modulation of several key signaling pathways involved in glucose metabolism, lipid synthesis, and adipogenesis.
Activation of AMPK and Regulation of Hepatic Lipogenesis
In states of metabolic stress, such as that induced by a high-fat diet, the activity of AMP-activated protein kinase (AMPK), a central energy sensor, is often decreased. This leads to the activation of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) and subsequently the sterol regulatory element-binding protein 1 (SREBP1), a key transcription factor that promotes lipogenesis.[12][13][14] Studies have shown that this compound treatment can reverse these changes.[12] It appears to prevent hepatic steatosis by activating AMPK, which in turn inhibits the mTORC1-SREBP1 signaling axis, leading to a decrease in fat accumulation in the liver.[12]
Caption: this compound modulates the AMPK-mTORC1-SREBP1 pathway.
Regulation of Adipogenesis
Adipogenesis, the formation of adipocytes, is a critical process in energy storage and is tightly regulated by a cascade of transcription factors, most notably peroxisome proliferator-activated receptor gamma (PPARγ) and CCAAT/enhancer-binding proteins (C/EBPs).[15][16] PPARγ is considered the master regulator of this process.[17] In vitro studies using 3T3-L1 pre-adipocytes have demonstrated that α,β-amyrin can significantly suppress adipocyte differentiation. This anti-adipogenic effect is achieved by downregulating the expression of the key transcription factors PPARγ and C/EBPα, thereby reducing fat accumulation.[18]
Caption: this compound inhibits key adipogenesis transcription factors.
Enhancement of Glucose Uptake
Efficient glucose uptake into peripheral tissues like muscle and fat is primarily mediated by the glucose transporter 4 (GLUT4).[19] Insulin signaling triggers the translocation of GLUT4 from intracellular vesicles to the plasma membrane, allowing glucose to enter the cell.[20][21] Evidence suggests that α,β-amyrin can augment glucose uptake by increasing the expression of membrane GLUT4 in adipocytes. This action, potentially contributing to its insulin-sensitizing effect, helps to lower blood glucose levels.[22]
Caption: Proposed mechanism of this compound on glucose uptake.
Other Potential Mechanisms
-
Enzyme Inhibition: this compound has shown potential to inhibit carbohydrate-metabolizing enzymes such as α-amylase, which would slow the absorption of glucose from the intestine.[23]
-
Renoprotective Effects: In models of diabetic nephropathy, this compound has demonstrated the ability to protect kidney cells from high-glucose-induced damage, inflammation, and apoptosis.[23]
Conclusion and Future Directions
The body of evidence strongly supports the antidiabetic and antihyperglycemic potential of this compound. Its multifaceted mechanism of action—improving insulin sensitivity, reducing hepatic lipogenesis, preserving pancreatic β-cell function, and inhibiting adipogenesis—makes it an attractive candidate for further drug development.[1] While preclinical data are robust, future research should focus on elucidating the precise molecular targets and conducting well-designed clinical trials to translate these promising findings into therapeutic applications for metabolic diseases. The favorable safety profile observed in animal models, particularly the lack of induced hypoglycemia, further strengthens its potential as a future therapeutic agent.[11]
References
- 1. Antihyperglycemic and hypolipidemic effects of α, β-amyrin, a triterpenoid mixture from Protium heptaphyllum in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. Intravenous Streptozotocin Induces Variants in Painful Diabetic Peripheral Neuropathy in Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antihyperglycemic and hypolipidemic effects of α, β-amyrin, a triterpenoid mixture from Protium heptaphyllum in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Streptozotocin-Induced Diabetic Nude Mouse Model: Differences between Animals from Different Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-fat diet-induced β-cell proliferation occurs prior to insulin resistance in C57Bl/6J male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. α,β-Amyrin prevents steatosis and insulin resistance in a high-fat diet-induced mouse model of NAFLD via the AMPK-mTORC1-SREBP1 signaling mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. α,β-Amyrin prevents steatosis and insulin resistance in a high-fat diet-induced mouse model of NAFLD via the AMPK-mTORC1-SREBP1 signaling mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. JCI Insight - SREBP-regulated adipocyte lipogenesis is dependent on substrate availability and redox modulation of mTORC1 [insight.jci.org]
- 14. Connecting mTORC1 signaling to SREBP-1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. PPARγ and C/EBP factors orchestrate adipocyte biology via adjacent binding on a genome-wide scale - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Transcriptional and Epigenomic Regulation of Adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. C/EBPα induces adipogenesis through PPARγ: a unified pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Expression patterns of transcription factor PPARγ and C/EBP family members during in vitro adipogenesis of human bone marrow mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Physiology, Glucose Transporter Type 4 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Current understanding of glucose transporter 4 expression and functional mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 21. [The mechanisms of glucose transporter type 4 translocation regulated by insulin receptor signaling] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. β2-Adrenoceptors increase translocation of GLUT4 via GPCR kinase sites in the receptor C-terminal tail - PMC [pmc.ncbi.nlm.nih.gov]
- 23. preprints.org [preprints.org]
Methodological & Application
Application Notes & Protocols: Extraction and Isolation of β-Amyrin from Plant Material
Audience: Researchers, scientists, and drug development professionals.
Introduction
β-amyrin is a pentacyclic triterpenoid (B12794562) compound widely distributed in the plant kingdom, found in the leaves, bark, and latex of many species.[1][2] It belongs to the oleanane (B1240867) class of triterpenoids and is often found alongside its isomer, α-amyrin.[3][4] β-amyrin and its derivatives have garnered significant interest in the scientific community due to their broad range of pharmacological activities, including anti-inflammatory, gastroprotective, anti-diabetic, and anti-proliferative properties.[1][2] This document provides detailed protocols for the extraction and isolation of β-amyrin from plant materials using various methods, from conventional solvent extraction to modern, eco-friendly techniques.
Extraction Methodologies
The selection of an appropriate extraction method is critical for maximizing the yield and purity of β-amyrin. The choice depends on the plant matrix, the lipophilic nature of the compound, and the desired scale of the operation.[5] Common methods include conventional solvent extraction (maceration, Soxhlet), Ultrasound-Assisted Extraction (UAE), and Supercritical Fluid Extraction (SFE).
-
Conventional Solvent Extraction: Methods like Soxhlet and maceration utilize organic solvents to extract β-amyrin. Soxhlet extraction is a continuous process that offers high efficiency but can expose the extract to high temperatures for extended periods.[2][6] Maceration involves soaking the plant material in a solvent at room temperature and is simpler but may be less efficient.[7] Common solvents include petroleum ether, hexane, methanol, ethanol (B145695), and ethyl acetate.[2][3][8]
-
Ultrasound-Assisted Extraction (UAE): UAE employs ultrasonic waves to create cavitation bubbles in the solvent, disrupting plant cell walls and enhancing solvent penetration.[9] This technique significantly reduces extraction time and solvent consumption compared to conventional methods, making it a "green" alternative.[9][10]
-
Supercritical Fluid Extraction (SFE): SFE utilizes a supercritical fluid, most commonly carbon dioxide (SC-CO₂), as the extraction solvent.[11] By manipulating temperature and pressure, the solvent properties of SC-CO₂ can be fine-tuned to selectively extract compounds like β-amyrin.[12][13] This method is advantageous as it avoids the use of organic solvents and yields a pure, solvent-free extract.[11] The low polarity of CO₂ can be modified by adding co-solvents like ethanol to enhance the extraction of moderately polar compounds.[13]
Data Presentation: Comparison of Extraction Methods
The following table summarizes quantitative data from various studies on the extraction of β-amyrin, highlighting the efficiency of different methods and plant sources.
| Plant Source | Plant Part | Extraction Method | Solvent(s) | Yield / Concentration | Reference |
| Ficus elastica | Leaves | Soxhlet Extraction | Petroleum Ether | 2.6% w/w | [2] |
| Celastrus hindsii | Leaves | Maceration & Column Chromatography | Methanol, Hexane, Ethyl Acetate | 10.75 g/kg (approx. 1.08%) | [3] |
| Eugenia pyriformis | Leaves | Supercritical Fluid Extraction (SFE) | CO₂ (200 bar, 60°C) | 1.69% yield, 81.19% amyrin content | [10] |
| Eugenia pyriformis | Leaves | Ultrasound-Assisted Extraction (UAE) | Ethanol | 1.79% yield, 77.03% amyrin content | [10] |
| Dischidia major | Whole Plant | Ultrasound-Assisted Extraction (UAE) | 10% Ethanol in Water | 0.54 mg from UE solution | [9] |
| Coccoloba uvifera L. | Leaf | Ultrasound-Assisted Extraction (UAE) | Dichloromethane | 15.68 mg/g d.b. (β-amyrin) | [14] |
| Coccoloba uvifera L. | Leaf | High Hydrostatic Pressure (HHPE) | Dichloromethane | 1.63 mg/g d.b. (β-amyrin) | [14] |
| Coccoloba uvifera L. | Leaf | Maceration | Dichloromethane | 0.71 mg/g d.b. (β-amyrin) | [14] |
Isolation and Purification
Following initial extraction, the crude extract contains a mixture of compounds. Further purification is necessary to isolate β-amyrin.
-
Column Chromatography (CC): This is the most widely used technique for isolating β-amyrin from crude extracts.[3][4] The process involves passing the extract through a stationary phase (commonly silica (B1680970) gel) packed in a column and eluting with a mobile phase of increasing polarity.[5] Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify and combine those containing the pure compound.[15]
-
Crystallization: After chromatographic purification, crystallization is often used as a final step to obtain high-purity β-amyrin.[16] This involves dissolving the semi-pure compound in a suitable solvent and then changing conditions (e.g., cooling, adding an anti-solvent) to induce the formation of crystals, leaving impurities behind in the solution.[17][18]
Experimental Workflows & Methodologies
The following diagrams and protocols provide a visual overview and step-by-step instructions for the extraction and isolation of β-amyrin.
References
- 1. Issue's Article Details [indiandrugsonline.org]
- 2. researchgate.net [researchgate.net]
- 3. α-Amyrin and β-Amyrin Isolated from Celastrus hindsii Leaves and Their Antioxidant, Anti-Xanthine Oxidase, and Anti-Tyrosinase Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. pathofscience.org [pathofscience.org]
- 8. tpcj.org [tpcj.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Supercritical Extraction Techniques for Obtaining Biologically Active Substances from a Variety of Plant Byproducts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solvent Supercritical Fluid Technologies to Extract Bioactive Compounds from Natural Sources: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Use of emerging technologies in the extraction of lupeol, α-amyrin and β-amyrin from sea grape (Coccoloba uvifera L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. mdpi.com [mdpi.com]
- 17. rsc.org [rsc.org]
- 18. unifr.ch [unifr.ch]
Application Note: Quantification of β-Amyrin Using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
β-Amyrin is a naturally occurring pentacyclic triterpenoid (B12794562) found in a wide variety of plants. It exhibits a broad spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, antidiabetic, and antibacterial effects.[1][2] Given its therapeutic potential, accurate and reliable quantification of β-amyrin in plant extracts, formulations, and biological samples is crucial for quality control, pharmacokinetic studies, and drug development. High-Performance Liquid Chromatography (HPLC) is a precise, specific, and robust analytical technique widely employed for this purpose. This document provides a detailed protocol for the quantification of β-amyrin using Reverse Phase HPLC (RP-HPLC).
Experimental Protocols
Apparatus and Materials
-
HPLC System: An isocratic or gradient HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector, autosampler, and column oven.
-
Chromatography Column: A C8 or C18 reverse-phase column. Specific examples include Agilent Zorbax C8 (150 x 4.6 mm, 5 µm) or Waters Spherisorb ODS2 (250 x 4.6 mm, 5 µm).[3][4]
-
Data Acquisition Software: Chromatography data station software (e.g., Galaxie Chromatography Data System).[5]
-
Solvents: HPLC grade acetonitrile, methanol (B129727), water, and acetic acid.
-
Reference Standard: β-Amyrin standard (purity ≥98%).
-
Sample Preparation Equipment: Analytical balance, ultrasonic bath, vortex mixer, centrifuge, syringe filters (0.45 µm), and volumetric flasks.
Preparation of Standard Solutions
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of β-amyrin reference standard and dissolve it in 10 mL of methanol or a suitable solvent in a volumetric flask. Sonicate for 10 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve a concentration range suitable for creating a calibration curve (e.g., 0.1 µg/mL to 500 µg/mL).[4]
Sample Preparation (from Plant Material)
This protocol provides a general method for extraction from dried plant powder.
-
Extraction: Accurately weigh about 500 mg of the dried and powdered plant material (e.g., seed kernel powder) into a conical flask.[4]
-
Solvent Addition: Add 20 mL of a suitable extraction solvent such as n-propanol or methanol.[4]
-
Sonication/Maceration: Sonicate the mixture for 30-60 minutes or perform maceration with intermittent shaking for 24 hours to ensure efficient extraction.
-
Filtration: Filter the extract through Whatman No. 1 filter paper. For HPLC analysis, further filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[6]
-
Injection: Inject a known volume (e.g., 10-25 µL) of the filtered sample into the HPLC system.[4][5]
Data Presentation: HPLC Conditions and Method Validation
The following tables summarize various validated HPLC methods and their performance characteristics for the quantification of β-amyrin.
Table 1: Summary of HPLC Chromatographic Conditions for β-Amyrin Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Agilent Zorbax C8 (150 x 4.6 mm, 5 µm)[4] | Waters Spherisorb 5µm ODS2 (250 x 4.6 mm)[3][7] | Agilent Poroshell 120 EC-C18 (250 x 4.6 mm, 5 µm)[5] |
| Mobile Phase | Acetonitrile : Water (95:5 v/v)[4] | Methanol : Water with 1% Acetic Acid (20:80 v/v)[3][7] | Methanol (100%)[5] |
| Flow Rate | 0.7 mL/min[4] | 1.0 mL/min (assumed standard) | 0.9 mL/min[5] |
| Detection Wavelength | 210 nm[4] | 280 nm[3][7] | 210 nm[5] |
| Injection Volume | 10 µL[4] | Not Specified | 25 µL[5] |
| Column Temperature | Ambient | Not Specified | Ambient |
| Retention Time (min) | ~21.8 min (similar conditions)[4] | 12.95 min[3][7] | Not Specified |
Table 2: Summary of Method Validation Parameters for β-Amyrin Quantification
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range (µg/mL) | 0.1 - 500.0[4][8] | 200 - 1000[3][7] | 10 - 100[9] |
| Correlation Coefficient (r²) | > 0.999[4][8] | > 0.99[3][7] | > 0.999[9] |
| LOD (µg/mL) | Not Specified | 30.23[3][7] | Not Specified |
| LOQ (µg/mL) | 1.0 (in plasma)[10] | 94.75[3][7] | Not Specified |
| Precision (%RSD) | < 2%[4] | < 2.0%[3][7] | < 2%[9] |
| Accuracy (% Recovery) | Not Specified | 99.88 ± 0.07[3][7] | > 90%[9] |
Mandatory Visualizations
Experimental and Analytical Workflow
The entire process from sample handling to final quantification follows a structured workflow.
References
- 1. The Pharmaceutical Potential of α- and β-Amyrins [mdpi.com]
- 2. preprints.org [preprints.org]
- 3. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.de]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Use of emerging technologies in the extraction of lupeol, α-amyrin and β-amyrin from sea grape (Coccoloba uvifera L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nacalai.com [nacalai.com]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Simultaneous Quantitation of Lupeol and Beta-Amyrin Using Reverse Phased High Performance Liquid Chromatography from Plants Having Antidiabetic Activity | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes: In Vitro Cell Culture Assays of Beta-Amyrin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vitro cell culture assays for evaluating the biological activities of beta-amyrin, a pentacyclic triterpenoid (B12794562) with significant therapeutic potential. The protocols detailed below are based on established methodologies from scientific literature and are intended to guide researchers in assessing its anticancer, anti-inflammatory, and neuroprotective effects.
Anticancer Activity of this compound
This compound has demonstrated significant cytotoxic and pro-apoptotic effects across a variety of cancer cell lines.[1][2][3] Its mechanism of action often involves the induction of apoptosis through the modulation of key signaling pathways.[1][4]
Quantitative Data Summary: Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 Value | Reference |
| Hep-G2 | Liver Cancer | 25 µM | [3][4] |
| HL-60 | Leukemia | 38.6 µM | [3][5] |
| A549 | Lung Cancer | 46.2 µM | [3][5] |
| MCF-7 | Breast Cancer | 28.45 µg/mL (α/β-amyrin mixture) | [2][3] |
| HCT116 | Colon Cancer | Significant in vitro activity | [2][3] |
| HeLa | Cervical Cancer | IC50 values ranging from 10 to 100 µM | [1][2] |
| MDAMB-435 | Melanoma | - | [2] |
| SF-295 | Glioblastoma | - | [2] |
| HCT-8 | Colon Cancer | - | [2] |
| KB | Oral Cancer | 18.01 µg/mL (α/β-amyrin mixture) | [3] |
| NCI-H187 | Lung Cancer | 18.42 µg/mL (α/β-amyrin mixture) | [3] |
Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions across different studies.[3]
Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[3][6]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours to allow for cell attachment.[3]
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 10-200 µM) and incubate for a specified period (e.g., 24, 48, or 72 hours).[1][7]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[6]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan (B1609692) crystals.[7][8]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[3] Cell viability is calculated as a percentage relative to untreated control cells.
Several methods can be employed to detect and quantify apoptosis induced by this compound.
-
DAPI Staining: DAPI (4',6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to A-T rich regions in DNA. Nuclear condensation and fragmentation, hallmarks of apoptosis, can be visualized using fluorescence microscopy.[4][9]
-
Protocol: Treat cells with this compound, wash with PBS, fix with 10% formaldehyde, and then stain with DAPI. Examine the cells under a fluorescence microscope.[9]
-
-
Annexin V/Propidium (B1200493) Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7]
-
Western Blotting for Apoptosis-Related Proteins: Analyze the expression levels of key apoptotic proteins. This compound has been shown to upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2.[1][9] It also induces the cleavage of caspases, such as caspase-3 and caspase-9.[1]
-
Protocol: Lyse this compound-treated cells, separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for proteins of interest (e.g., Bax, Bcl-2, cleaved caspase-3, cleaved caspase-9). Use a suitable secondary antibody and detect with a chemiluminescent substrate.[7]
-
Flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle. This compound has been shown to induce cell cycle arrest, particularly at the G2/M phase in Hep-G2 cells.[3][4]
Protocol:
-
Cell Preparation: Treat cells with this compound, harvest, wash with PBS, and fix in cold 70% ethanol.[3]
-
Staining: Stain the fixed cells with a DNA-intercalating fluorescent dye, such as propidium iodide (PI), in the presence of RNase to remove RNA.[3]
-
Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Signaling Pathway Visualization
Anti-inflammatory Activity of this compound
This compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[10][11]
Quantitative Data Summary: Anti-inflammatory Activity
| Assay | Cell Line | Method | Effect | Reference |
| Nitric Oxide (NO) Production | J774 Macrophages | Griess Reaction | Inhibition of LPS-induced NO production | [11] |
| Pro-inflammatory Cytokines | RAW264.7 Macrophages | ELISA | Significant reduction of LPS-induced IL-6 and TNF-α secretion | [2] |
| Prostaglandin E2 (PGE2) | hPBMCs | ELISA | Significant inhibition of LPS-induced PGE2 secretion | [10] |
| NF-κB Activation | hPBMCs | EIA | Inhibition of LPS-induced NF-κB activation | [10] |
Experimental Protocols
This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.
Protocol:
-
Cell Seeding and Stimulation: Plate macrophages (e.g., J774 or RAW264.7) in a 24-well plate at a density of 1 x 10^6 cells/mL.[11] After adhesion, stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 60 minutes.[11]
-
Compound Treatment: Treat the stimulated cells with this compound (e.g., 20 µg/mL) and incubate for 24 hours.[11]
-
Griess Reaction: Collect the supernatant and mix it with an equal volume of Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm. The concentration of nitrite is determined using a standard curve of sodium nitrite.
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of specific cytokines, such as TNF-α and IL-6, in the culture medium.[12]
Protocol:
-
Cell Culture and Treatment: Plate a suitable cell line (e.g., RAW264.7 macrophages or human PBMCs) and treat with this compound prior to or concurrently with an inflammatory stimulus like LPS.[2][10]
-
Supernatant Collection: After incubation, collect the cell culture supernatants.
-
ELISA: Perform the ELISA according to the manufacturer's instructions for the specific cytokine of interest (e.g., TNF-α, IL-6).[12]
Signaling Pathway Visualization
Neuroprotective Effects of this compound
This compound has shown promise in ameliorating neurodegenerative pathologies by protecting neurons from amyloid-β (Aβ)-induced toxicity.[13]
Experimental Protocols
A common in vitro model involves treating primary cortical neurons or hippocampal slices with Aβ peptides to induce neurotoxicity.[13][14]
Protocol:
-
Cell Culture: Prepare primary cortical mixed cultures from rats or hippocampal slices from mice.[13][15]
-
Aβ Treatment: Treat the neuronal cultures with Aβ (e.g., Aβ(1-42) at 5, 10, or 20 µM) to induce synaptic dysfunction and cell death.[13][15]
-
This compound Treatment: Co-treat or post-treat the cultures with this compound to assess its protective or rescuing effects.[13]
-
Assessment: Evaluate neuronal viability (e.g., using MTT assay), synaptic plasticity (e.g., by measuring long-term potentiation), and key signaling pathways (e.g., PI3K/Akt).[13]
Signaling Pathway Visualization
Experimental Workflow Visualization
References
- 1. mdpi.com [mdpi.com]
- 2. preprints.org [preprints.org]
- 3. benchchem.com [benchchem.com]
- 4. Antitumor effects of this compound in Hep-G2 liver carcinoma cells are mediated via apoptosis induction, cell cycle disruption and activation of JNK and P38 signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. benchchem.com [benchchem.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. jbuon.com [jbuon.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. β-Amyrin Ameliorates Alzheimer’s Disease-Like Aberrant Synaptic Plasticity in the Mouse Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neuroprotective effect of Bacopa monnieri on beta-amyloid-induced cell death in primary cortical culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Neuroprotective and neurorescuing effects of isoform-specific nitric oxide synthase inhibitors, nitric oxide scavenger, and antioxidant against beta-amyloid toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Beta-Amyrin in Animal Models of Alzheimer's Disease
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and the presence of amyloid-beta (Aβ) plaques and neurofibrillary tangles. Current research is focused on identifying novel therapeutic agents that can mitigate the pathological hallmarks of AD. Beta-amyrin, a pentacyclic triterpenoid (B12794562) found in various plants, has emerged as a promising candidate due to its neuroprotective properties. This document provides detailed application notes and protocols for utilizing this compound in animal models of Alzheimer's disease, with a focus on an Aβ-injection induced model.
Mechanism of Action: The PI3K/Akt Signaling Pathway
This compound has been shown to exert its neuroprotective effects by modulating the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[1][2] This pathway is crucial for cell survival, proliferation, and synaptic plasticity. In the context of Alzheimer's disease, Aβ accumulation can suppress the PI3K/Akt pathway, leading to neuronal dysfunction and apoptosis. This compound treatment has been found to counteract this effect by activating Akt, a key downstream effector of PI3K, thereby promoting neuronal survival and ameliorating Aβ-induced synaptic deficits.[1][2]
References
- 1. Systematic review of the relationship between amyloid-β levels and measures of transgenic mouse cognitive deficit in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PI3K-Akt signaling pathway based on network pharmacology for the anti-Alzheimer's disease effect of licorice stem flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Novel β-Amyrin Derivatives: Application Notes and Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and evaluation of novel β-amyrin derivatives. β-amyrin, a pentacyclic triterpenoid, serves as a versatile scaffold for the development of new therapeutic agents due to its diverse pharmacological activities. Modifications of the β-amyrin backbone have led to the discovery of derivatives with enhanced biological profiles, particularly in the areas of oncology and pain management.
I. Biological Activity of β-Amyrin and its Derivatives
β-Amyrin and its synthetic derivatives have demonstrated a wide range of biological activities. Notably, these compounds have shown significant potential as anticancer, anti-inflammatory, antinociceptive, and antidiabetic agents.[1][2][3][4]
Anticancer Activity
Numerous studies have highlighted the anticancer properties of β-amyrin derivatives against various cancer cell lines.[1][5] For instance, β-amyrin has been shown to exhibit significant anticancer activity against Hep-G2 liver cancer cells with an IC50 value of 25 µM, inducing apoptosis and G2/M phase cell cycle arrest.[1][6][7] Synthetic derivatives with modifications at the C-3 position have shown moderate to potent cytotoxic activity against human tumor cell lines such as PC3 (prostate carcinoma), HCT-116 (colon carcinoma), and HL60 (leukemia).[1][7][8]
Table 1: Anticancer Activity of β-Amyrin and its Derivatives
| Compound/Derivative | Cell Line | Activity Metric | Value | Reference |
| β-Amyrin | Hep-G2 (Liver) | IC50 | 25 µM | [1][6][7] |
| α- and β-Amyrin Mixture | KB-oral | IC50 | 18.01 µg/mL | [1][7] |
| α- and β-Amyrin Mixture | NCI-H187 | IC50 | 18.42 µg/mL | [1][7] |
| α- and β-Amyrin Mixture | MCF-7 (Breast) | IC50 | 28.45 µg/mL | [1] |
| Synthetic Amino-ester Derivatives | HL60 (Leukemia) | % Inhibition | 13.6 - 59.0% | [1][7][8] |
| Synthetic Amino-ester Derivatives | HCT-116 (Colon) | % Inhibition | 13.9 - 25.4% | [1][7][8] |
| Synthetic Amino-ester Derivatives | PC3 (Prostate) | % Inhibition | 10.3 - 28.8% | [1][7][8] |
Other Biological Activities
Beyond cancer, β-amyrin and its derivatives have shown promise in other therapeutic areas. For example, certain 3-O-acyl derivatives have been identified as potent antinociceptive agents.[3][4] Additionally, β-amyrin palmitate has demonstrated significant antihyperglycemic effects, suggesting its potential in developing antidiabetic drugs.[1][7] The antibacterial activity of α- and β-amyrin has also been reported against Escherichia coli.[1][7]
Table 2: Other Biological Activities of β-Amyrin Derivatives
| Compound/Derivative | Biological Activity | Model/Assay | Key Finding | Reference |
| α- and β-Amyrin Octanoate | Antinociceptive | Acetic acid-induced abdominal constriction | Reduced nociceptive response | [3][4] |
| β-Amyrin Palmitate | Antidiabetic | Alloxan- and streptozotocin-induced diabetic rats | Potent antidiabetic activity at 50 µg/kg | [1][7] |
| α- and β-Amyrin | Antibacterial | Minimum Inhibitory Concentration (MIC) | MIC of 31.25 µg/mL against E. coli | [1][7] |
II. Synthesis of β-Amyrin Derivatives: Experimental Protocols
The synthesis of novel β-amyrin derivatives typically starts from the isolation of α- and β-amyrin from natural sources, followed by chemical modifications.[2][9] A common strategy involves modification at the C-3 hydroxyl group.
A. General Workflow for Synthesis
The general workflow for the synthesis of β-amyrin derivatives involves the initial preparation of a key intermediate, often by modifying the C-3 hydroxyl group, followed by further diversification.
Caption: General synthetic workflow for β-amyrin derivatives.
B. Protocol 1: Synthesis of 3-Oxo-α,β-amyrin
This protocol describes the oxidation of the C-3 hydroxyl group of the α,β-amyrin mixture to yield the corresponding ketone, a key intermediate for further synthesis.[4][10]
Materials:
-
Mixture of α,β-amyrin
-
Dichloromethane (CH₂Cl₂)
-
Pyridinium (B92312) chlorochromate (PCC)
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
Dissolve the α,β-amyrin mixture (100 mg, 0.23 mmol) in 10 mL of dichloromethane.
-
Add pyridinium chlorochromate (70 mg, 0.32 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the solid residue.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate (9:1 to 8:2) gradient as the eluent to yield 3-oxo-α,β-amyrin.[4]
C. Protocol 2: Synthesis of 3-O-Acyl-α,β-amyrin Derivatives
This protocol details the acylation of the C-3 hydroxyl group to produce ester derivatives.[3][4]
Materials:
-
Mixture of α,β-amyrin
-
Appropriate acid chloride or anhydride (B1165640) (e.g., propionyl chloride, hexanoyl chloride, octanoyl chloride)
-
Pyridine (B92270) or other suitable base
-
Dichloromethane (CH₂Cl₂)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve the α,β-amyrin mixture in dichloromethane.
-
Add pyridine as a catalyst and to neutralize the acid byproduct.
-
Add the desired acid chloride or anhydride dropwise to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for the appropriate time (monitor by TLC).
-
Wash the reaction mixture with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography using a suitable hexane/ethyl acetate gradient.
D. Protocol 3: Synthesis of Amino-ester Derivatives of α,β-Amyrin
This protocol describes a two-step synthesis of amino-ester derivatives, which have shown promising cytotoxic activity.[8]
Step 1: Synthesis of Bromoacetyl Ester of α,β-Amyrin
-
Dissolve the α,β-amyrin mixture (100 mg, 0.24 mmol) in 5 mL of chloroform (B151607) (CHCl₃) in the presence of anhydrous potassium carbonate (K₂CO₃).[8]
-
Add bromoacetyl bromide (73.5 mg, 0.36 mmol) at room temperature and stir the mixture for 24 hours under an inert atmosphere.[8]
-
Evaporate the solvent and chromatograph the resulting solid on a silica gel column eluted with CHCl₃:MeOH (95:5) to afford the bromoacetyl ester derivative.[8]
Step 2: Synthesis of Amino-ester Derivatives
-
Dissolve the bromoacetyl ester derivative in a suitable solvent (e.g., chloroform or dimethylformamide for imidazole (B134444) derivatives).[8]
-
Add the desired amine (e.g., diethylamine, aniline, morpholine, imidazole) to the solution.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Work up the reaction mixture as appropriate for the specific amine used.
-
Purify the final amino-ester derivative by column chromatography.
III. Signaling Pathways Implicated in Anticancer Activity
The anticancer effects of β-amyrin and its derivatives are often mediated through the modulation of specific signaling pathways, leading to apoptosis and cell cycle arrest.
A. Bax-Mediated Apoptotic Pathway
Several synthesized β-amyrin derivatives have been shown to induce apoptosis through a Bax-mediated pathway.[5] Molecular docking studies suggest that these derivatives can interact with the Bax protein trigger site, initiating the apoptotic cascade.[5]
Caption: Bax-mediated apoptotic pathway induced by β-amyrin derivatives.
B. JNK and P38 Signaling Pathways
β-Amyrin has been observed to activate the p38 and JNK signaling pathways in Hep-G2 liver cancer cells, contributing to its anticancer effects.[6][11]
Caption: Activation of JNK and p38 signaling by β-amyrin.
IV. Protocols for Biological Evaluation
A. MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Materials:
-
Cancer cell lines (e.g., Hep-G2, PC3, HCT-116, HL60)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal bovine serum (FBS)
-
Penicillin-streptomycin solution
-
96-well plates
-
β-Amyrin derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO, isopropanol (B130326) with HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the β-amyrin derivatives and a vehicle control (DMSO).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37 °C.
-
Remove the medium and add the solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and the IC50 values.
B. DAPI Staining for Apoptosis
DAPI (4',6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to A-T rich regions in DNA and is used to visualize nuclear morphology changes associated with apoptosis.
Materials:
-
Cells treated with β-amyrin derivatives
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
DAPI staining solution
-
Fluorescence microscope
Procedure:
-
Grow and treat cells on coverslips or in a multi-well plate.
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Wash with PBS and incubate with DAPI staining solution for 5-10 minutes in the dark.
-
Wash with PBS to remove excess stain.
-
Mount the coverslips on microscope slides with an anti-fade mounting medium.
-
Visualize the cells under a fluorescence microscope and look for signs of apoptosis, such as chromatin condensation and nuclear fragmentation.
References
- 1. mdpi.com [mdpi.com]
- 2. An Improved Scalable Synthesis of α- and β-Amyrin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic derivatives of the alpha- and beta-amyrin triterpenes and their antinociceptive properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Exploring the anticancer potential of β-amyrin: Scalable process for isolation, semi synthesis, and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antitumor effects of this compound in Hep-G2 liver carcinoma cells are mediated via apoptosis induction, cell cycle disruption and activation of JNK and P38 signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. preprints.org [preprints.org]
- 8. scielo.br [scielo.br]
- 9. mdpi.com [mdpi.com]
- 10. Physicochemical Characterization and Biological Activities of the Triterpenic Mixture α,β-Amyrenone [mdpi.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Developing Nanoemulsions for Beta-Amyrin Delivery
Introduction
Beta-amyrin, a pentacyclic triterpene found widely in the plant kingdom, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, anticancer, and hepatoprotective effects.[1][2] A primary challenge in harnessing its therapeutic potential is its high hydrophobicity, which leads to low water solubility and consequently, poor oral bioavailability.[1][3][4][5] Nanoemulsions are advanced drug delivery systems that can overcome these limitations.[6] These oil-in-water (O/W) dispersions, with droplet sizes in the nanometer range (typically 20-500 nm), can encapsulate lipophilic drugs like this compound, enhancing their solubility, stability, and bioavailability.[6][7]
This document provides detailed protocols for the formulation and characterization of this compound loaded nanoemulsions, summarizes key characterization data from published studies, and illustrates the molecular pathways through which this compound exerts its effects.
Experimental Protocols
Protocol 1: Nanoemulsion Formulation by Direct Emulsification
This protocol is adapted from a method used to successfully encapsulate a mixture of α- and β-amyrins.[1][3] Direct emulsification is a high-energy method that utilizes mechanical force to break down the oil and water phases into nano-sized droplets.[8]
Materials:
-
α/β-amyrin mixture
-
Soybean Oil (Oil Phase)
-
Soy Lecithin (B1663433) (Emulsifier)
-
Glycerol (B35011) (Co-surfactant/Stabilizer)
-
Purified Water (Aqueous Phase)
Equipment:
-
High-pressure homogenizer
-
Magnetic stirrer
-
Ultrasonic bath
Procedure:
-
Preparation of Oil Phase: Dissolve the α/β-amyrin mixture in soybean oil. The concentration of the oil phase may be optimized, but 10% (w/w) has been used effectively to solubilize highly lipophilic compounds.[1]
-
Preparation of Aqueous Phase: Disperse soy lecithin and glycerol in purified water.
-
Pre-emulsion Formation: Gradually add the oil phase to the aqueous phase under continuous magnetic stirring to form a coarse pre-emulsion.
-
Homogenization: Subject the pre-emulsion to high-pressure homogenization. The process involves passing the mixture through a small orifice at high pressure (e.g., 500 to 5000 psi) to induce intense turbulence and shear, resulting in the formation of fine nano-sized droplets.
-
Characterization: Analyze the resulting nanoemulsion for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency as described in the characterization protocols below.
Protocol 2: Nanoemulsion Formulation by Spontaneous Emulsification
This protocol, adapted from a method for preparing alpha-amyrin (B196046) nanoemulsions, is a low-energy technique.[9] It relies on the principle that a fine oil-in-water emulsion can form spontaneously when an organic phase (containing oil, drug, and surfactant) is injected into an aqueous phase under gentle agitation.[10]
Materials:
-
Alpha- or this compound
-
Sesame Oil (Oil Phase)
-
Polyethylene (B3416737) Glycol (PEG)
-
Tween 80 (Surfactant)
-
Chitosan (B1678972) (Stabilizer and Mucoadhesive, optional)
-
1% Glacial Acetic Acid (for dissolving Chitosan)
-
Purified Water (Aqueous Phase)
Equipment:
-
High-speed stirrer/homogenizer (e.g., 2000 rpm)
-
Magnetic stirrer
-
Syringe filter (0.2 micron)
Procedure:
-
Preparation of Aqueous Phase:
-
Preparation of Organic Phase:
-
Dissolve this compound in sesame oil.
-
Add polyethylene glycol to the oil mixture and stir at high speed for 1 hour.[9]
-
-
Emulsification:
-
Add the organic phase dropwise to the aqueous phase under continuous stirring (e.g., 2000 rpm) at room temperature for 60 minutes.[9]
-
-
Homogenization and Filtration:
-
Characterization: Proceed with characterization as detailed in the subsequent protocols.
Protocol 3: Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis
These parameters are critical for predicting the stability and performance of the nanoemulsion.
Equipment:
-
Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer)
Procedure:
-
Sample Preparation: Dilute a small aliquot of the nanoemulsion with purified water (e.g., 1:100) to achieve a suitable concentration for DLS analysis, avoiding multiple scattering effects.[11]
-
Particle Size and PDI Measurement:
-
Place the diluted sample in a cuvette and analyze using the DLS instrument at 25°C.[7]
-
The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the droplets to determine the hydrodynamic diameter (particle size) and the PDI, which indicates the breadth of the size distribution.[8]
-
-
Zeta Potential Measurement:
-
Zeta potential is a measure of the surface charge of the droplets, which indicates the degree of electrostatic repulsion between them.
-
Inject the diluted sample into a specific zeta potential cell. The instrument applies an electric field and measures the velocity of the droplets to calculate the zeta potential.
-
A high absolute zeta potential value (typically > |30| mV) suggests good physical stability.
-
Protocol 4: Encapsulation Efficiency (EE%) and Drug Loading (DL%) Determination
EE% measures the percentage of the initial drug that has been successfully encapsulated within the nanoemulsion droplets.
Equipment:
-
Centrifugal filter units (e.g., Amicon® Ultra)
-
High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer
Procedure:
-
Separation of Free Drug: Place a known amount of the nanoemulsion into a centrifugal filter unit and centrifuge at high speed. The aqueous filtrate will contain the unencapsulated (free) this compound.
-
Quantification of Free Drug: Measure the concentration of this compound in the filtrate using a pre-validated HPLC or UV-Vis spectrophotometry method.
-
Calculation:
-
Encapsulation Efficiency (EE%) is calculated using the following formula: EE% = [(Total Amount of this compound - Amount of Free this compound) / Total Amount of this compound] x 100
-
Drug Loading (DL%) can also be calculated: DL% = (Amount of Encapsulated this compound / Total Weight of Nanoemulsion Components) x 100
-
Protocol 5: In Vitro Drug Release Study
This assay evaluates the rate and extent of this compound release from the nanoemulsion over time, often simulating physiological conditions.
Equipment:
-
Dialysis membrane (with an appropriate molecular weight cut-off)
-
Shaking incubator or water bath
-
HPLC or UV-Vis Spectrophotometer
Procedure:
-
Setup: Place a known volume of the this compound nanoemulsion into a dialysis bag.
-
Release Medium: Suspend the sealed dialysis bag in a larger volume of release medium (e.g., phosphate-buffered saline, pH 7.4, often containing a small amount of a surfactant like Tween 80 to maintain sink conditions for the hydrophobic drug). Maintain the temperature at 37°C with continuous, gentle agitation.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium to maintain a constant volume.
-
Analysis: Analyze the collected samples for this compound concentration using HPLC or UV-Vis spectrophotometry.
-
Data Analysis: Plot the cumulative percentage of drug released versus time to obtain the release profile.
Data Presentation: Summary of Characterization Parameters
The following table summarizes quantitative data from published studies on amyrin-loaded nanoemulsions.
| Formulation | Active Compound | Mean Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Content (%) | Reference |
| Nanoemulsion (Direct Emulsification) | α/β-Amyrin | 103.5 ± 0.44 | - | - | > 99 | - | [1][3] |
| Chitosan-decorated Nanoemulsion (Spontaneous Emulsification) | α-Amyrin | 57.9 - 63.0 | 0.4 - 0.9 | - | - | 98 | [9] |
Note: "-" indicates data not reported in the cited source.
Biological Activity and Signaling Pathways
This compound exerts its pharmacological effects through the modulation of several key cellular signaling pathways. Nanoemulsion delivery systems can enhance the ability of this compound to reach its target cells and engage these pathways effectively.
Anticancer and Pro-Apoptotic Effects
In liver carcinoma cells (Hep-G2), this compound has been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest at the G2/M phase.[12] This is mediated through the activation of stress-activated protein kinase pathways.[12]
Angiogenic Effects
This compound can promote angiogenesis (the formation of new blood vessels), which is a crucial process in wound healing and recovery from ischemic vascular diseases.[13] This effect is mediated by the activation of the Akt/eNOS signaling cascade, leading to the production of nitric oxide (NO), a key signaling molecule in vascular function.[13][14]
References
- 1. Preparation and in vitro Evaluation of α and β -Amyrins...: Ingenta Connect [ingentaconnect.com]
- 2. Development, Physicochemical Characterization and In Vitro Anti-Inflammatory Activity of Solid Dispersions of α,β Amyrin Isolated from Protium Oilresin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation and in vitro evaluation of α and β-amyrins loaded nanoemulsions [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. acmeresearchlabs.in [acmeresearchlabs.in]
- 9. turkjps.org [turkjps.org]
- 10. ijtsrd.com [ijtsrd.com]
- 11. researchgate.net [researchgate.net]
- 12. Antitumor effects of this compound in Hep-G2 liver carcinoma cells are mediated via apoptosis induction, cell cycle disruption and activation of JNK and P38 signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. β-Amyrin induces angiogenesis in vascular endothelial cells through the Akt/endothelial nitric oxide synthase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for the Purification of β-Amyrin using Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-amyrin is a pentacyclic triterpenoid (B12794562) widely distributed in the plant kingdom, belonging to the oleanane (B1240867) series.[1][2] It, along with its isomer α-amyrin, has garnered significant interest in the pharmaceutical and scientific communities due to a wide range of biological activities. These include anti-inflammatory, anticancer, and antidiabetic properties.[3][4] The purification of β-amyrin from natural sources is a critical step for its pharmacological investigation and potential drug development. Column chromatography is a fundamental and widely used technique for the isolation and purification of β-amyrin from crude plant extracts.[2][5] This document provides detailed application notes and protocols for the successful purification of β-amyrin using silica (B1680970) gel column chromatography.
Data Presentation
The following table summarizes quantitative data from a study on the isolation of α- and β-amyrin from Celastrus hindsii leaves, which can serve as a reference for expected yields.[6]
| Parameter | Value | Reference |
| Starting Material | 1.12 kg of dried C. hindsii leaves | [6] |
| Total Yield of α- and β-amyrin mixture | 12.05 g | [6] |
| Content of amyrin mixture per kg of dry weight | 10.75 g/kg | [6] |
| Ratio of α-amyrin to β-amyrin in the mixture | 2.29:1 | [6] |
| Content of α-amyrin per kg of dry weight | 7.48 g/kg | [6] |
| Content of β-amyrin per kg of dry weight | 3.27 g/kg | [6] |
Experimental Protocols
This section details the protocols for the extraction of β-amyrin from plant material and its subsequent purification via column chromatography.
Protocol 1: Extraction and Initial Fractionation
This protocol describes the initial extraction of triterpenoids from a plant source and subsequent fractionation using silica gel column chromatography.[5]
Materials:
-
Dried and powdered plant material (e.g., leaves, bark)
-
Methanol (B129727) (ACS grade)
-
Hexane (B92381) (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Silica gel (60-120 mesh) for column chromatography
-
Glass column with stopcock
-
Glass wool or cotton
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing tank
-
Anisaldehyde-sulfuric acid spray reagent
Procedure:
-
Extraction:
-
Column Preparation:
-
Prepare a slurry of silica gel in hexane.[5]
-
Plug the bottom of the glass column with glass wool or cotton.[5]
-
Pour the silica gel slurry into the column, allowing the hexane to drain. Gently tap the column to ensure even packing and avoid air bubbles.[5]
-
Add a small layer of sand on top of the silica gel to prevent disturbance of the stationary phase upon sample and solvent loading.[5]
-
-
Sample Loading:
-
Dry Loading (Recommended): Adsorb the crude extract onto a small amount of silica gel (approximately 2-3 times the weight of the extract). Ensure the mixture is a dry, free-flowing powder. Carefully add the dried powder to the top of the prepared column.[5]
-
Wet Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform (B151607) or the initial mobile phase). Carefully apply the solution to the top of the column.[5]
-
-
Elution and Fraction Collection:
-
Begin elution with 100% hexane.[5]
-
Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate (e.g., 98:2, 95:5, 90:10, 85:15 hexane:ethyl acetate).[7] This is known as gradient elution.
-
Collect fractions of a consistent volume (e.g., 20 mL) in labeled test tubes.[5]
-
-
TLC Monitoring:
-
Spot a small amount of each fraction onto a TLC plate.
-
Develop the TLC plate in a suitable solvent system (e.g., hexane:ethyl acetate 8:2).[5]
-
Visualize the spots by spraying with anisaldehyde-sulfuric acid reagent and heating. Triterpenoids typically appear as purple spots.[5]
-
Combine fractions that show similar TLC profiles and contain spots corresponding to a β-amyrin standard.
-
Mandatory Visualization
Experimental Workflow for β-Amyrin Purification
Caption: A flowchart illustrating the key steps in the extraction and purification of β-amyrin.
Signaling Pathways Modulated by β-Amyrin
β-Amyrin has been shown to exert its anti-inflammatory and anticancer effects by modulating several key signaling pathways.
Anti-inflammatory Signaling Pathway:
Caption: β-Amyrin's anti-inflammatory effect via inhibition of the NF-κB signaling pathway.
Anticancer (Apoptosis Induction) Signaling Pathway:
Caption: β-Amyrin induces apoptosis in cancer cells through ROS-mediated activation of p38 MAPK and JNK pathways.[3][8]
Application Notes
-
Optimization of Separation: The separation of β-amyrin from its isomer α-amyrin can be challenging due to their similar polarities. A shallow gradient, i.e., a very slow increase in the proportion of the more polar solvent (ethyl acetate), can improve resolution.[7]
-
TLC as a Guiding Tool: Thin-layer chromatography is indispensable for optimizing the solvent system before performing column chromatography and for monitoring the separation during the process. The ideal solvent system for TLC should provide a retention factor (Rf) of 0.2-0.3 for β-amyrin.
-
Column Dimensions and Packing: The ratio of the stationary phase (silica gel) to the crude extract is crucial. A ratio of 50:1 to 100:1 (w/w) is generally recommended for good separation. Proper packing of the column is essential to avoid channeling and ensure a uniform flow of the mobile phase.
-
Troubleshooting Poor Separation: If the separation is not satisfactory, consider the following:
-
Overloading: Reduce the amount of crude extract loaded onto the column.
-
Flow Rate: A slower flow rate can improve resolution by allowing more time for equilibrium between the stationary and mobile phases.
-
Solvent System: Re-evaluate the polarity of the solvent system using TLC with a wider range of solvent ratios.
-
-
Purity Assessment: The purity of the isolated β-amyrin should be confirmed by analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[6] Commercial standards of β-amyrin are available for comparison.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. journals.chemsociety.org.ng [journals.chemsociety.org.ng]
- 3. ijpsonline.com [ijpsonline.com]
- 4. preprints.org [preprints.org]
- 5. benchchem.com [benchchem.com]
- 6. α-Amyrin and β-Amyrin Isolated from Celastrus hindsii Leaves and Their Antioxidant, Anti-Xanthine Oxidase, and Anti-Tyrosinase Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Antitumor effects of beta-amyrin in Hep-G2 liver carcinoma cells are mediated via apoptosis induction, cell cycle disruption and activation of JNK and P38 signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CAS 559-70-6 | β-Amyrin [phytopurify.com]
Application Notes and Protocols for the Analytical Characterization of β-Amyrin
Introduction
β-amyrin is a pentacyclic triterpenoid (B12794562) compound widely distributed in the plant kingdom and known for its various pharmacological activities, including anti-inflammatory, anti-ulcer, and antitumor effects.[1][2] Accurate and reliable analytical techniques are crucial for the qualitative and quantitative characterization of β-amyrin in plant extracts, herbal formulations, and biological matrices. These application notes provide detailed protocols for the extraction, isolation, and characterization of β-amyrin using various chromatographic and spectroscopic techniques.
Extraction and Isolation of β-Amyrin from Plant Material
A critical first step in the characterization of β-amyrin is its efficient extraction and isolation from the plant matrix.
Application Note: The isolation of β-amyrin typically involves extraction with organic solvents, followed by chromatographic purification. Methanol (B129727) is commonly used for initial extraction, followed by partitioning with solvents of varying polarity like hexane (B92381) and ethyl acetate (B1210297) to separate compounds based on their solubility.[3] Column chromatography is then employed for the final purification of β-amyrin.[3][4]
Protocol: General Extraction and Column Chromatography
-
Extraction:
-
Solvent Partitioning:
-
Partition the crude extract successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and water.[3]
-
Monitor the fractions using Thin-Layer Chromatography (TLC) to identify the fraction containing β-amyrin. The ethyl acetate fraction is often found to be rich in β-amyrin.[3]
-
-
Column Chromatography:
-
Pack a glass column with silica (B1680970) gel 60 (70-230 mesh).[7]
-
Load the β-amyrin-rich fraction onto the column.
-
Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate (e.g., 90:10 hexane:ethyl acetate).[1]
-
Collect fractions and monitor them by TLC. Combine fractions that show a single spot corresponding to a standard β-amyrin.[1]
-
The final purified compound can be characterized using the analytical techniques described below.
-
Experimental Workflow for β-Amyrin Isolation and Characterization
Caption: Workflow for β-amyrin isolation and analysis.
High-Performance Thin-Layer Chromatography (HPTLC)
Application Note: HPTLC is a powerful and versatile technique for the qualitative and quantitative analysis of β-amyrin in herbal extracts.[8] It allows for the simultaneous analysis of multiple samples and is known for its simplicity, sensitivity, and accuracy.[9] The method typically involves chromatographic separation on silica gel plates, followed by derivatization to visualize the spots, and densitometric scanning for quantification.[5][9]
Protocol: HPTLC-Densitometric Quantification of β-Amyrin
-
Sample and Standard Preparation:
-
Prepare a stock solution of standard β-amyrin (1 mg/mL) in methanol.[5]
-
Prepare sample solutions by dissolving a known amount of the dried plant extract in methanol.
-
-
Chromatography:
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates (20 cm x 10 cm).[10]
-
Sample Application: Apply bands of the standard and sample solutions (e.g., 100-900 ng per band) onto the HPTLC plate using an automated TLC sampler.[5]
-
Mobile Phase: A common mobile phase is a mixture of Toluene and Methanol (9:1, v/v) or Hexane and Ethyl Acetate (3:1, v/v).[5][9]
-
Development: Develop the plate in a pre-saturated twin-trough glass chamber up to a distance of approximately 8 cm.[10]
-
-
Derivatization and Detection:
-
Quantification:
-
Identify the spot for β-amyrin in the sample chromatogram by comparing its Rf value with that of the standard.
-
Quantify the amount of β-amyrin by comparing the peak area of the sample with the calibration curve generated from the β-amyrin standard.
-
Data Summary: HPTLC Parameters for β-Amyrin Analysis
| Parameter | Value/Condition | Reference |
| Stationary Phase | Silica gel 60 F254 HPTLC plates | [5][9][10] |
| Mobile Phase | Toluene:Methanol (9:1, v/v) | [5][11] |
| Hexane:Ethyl Acetate (3:1, v/v) | [9] | |
| Toluene:Ethyl Acetate (93:7, v/v) | [12] | |
| Rf Value | 0.58 ± 0.01 | [5][11] |
| 0.38 ± 0.01 | [9] | |
| Derivatization | p-Anisaldehyde reagent | [5][9] |
| Scanning Wavelength | 550 nm | [5][9] |
| 520 nm | [11] | |
| Linearity Range | 100-900 ng/spot | [5] |
| 10-100 ng/mL | [9] | |
| 100-1400 ng/spot | [10] | |
| Recovery | 97.6 - 98.3% | [5] |
| 99.3 - 99.7% | [9] |
High-Performance Liquid Chromatography (HPLC)
Application Note: Reverse-phase HPLC (RP-HPLC) is a widely used technique for the separation and quantification of β-amyrin.[13] This method offers high resolution and sensitivity. The separation is typically achieved on a C8 or C18 column with a mobile phase consisting of a mixture of organic solvents and water.[13][14] Detection is commonly performed using a UV detector at a low wavelength, around 210 nm.[13]
Protocol: RP-HPLC Method for β-Amyrin Quantification
-
Instrumentation and Conditions:
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and UV detector.
-
Column: Agilent Zorbax C8 (150 x 4.6 mm, 5 µm) or Waters Spherisorb 5µm ODS2 (250 x 4.6 mm).[13][14]
-
Mobile Phase: Methanol and water acidified with 1% acetic acid (20:80 v/v).[14]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
-
Sample and Standard Preparation:
-
Prepare a stock solution of β-amyrin standard in the mobile phase.
-
Prepare a series of standard solutions by diluting the stock solution to create a calibration curve (e.g., 0.1 to 500 µg/mL).[13]
-
Prepare sample solutions by dissolving the extract in the mobile phase, filtering through a 0.45 µm syringe filter.
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solutions.
-
Identify the β-amyrin peak in the sample chromatogram by comparing its retention time with the standard.
-
Quantify the β-amyrin content using the regression equation from the calibration curve.
-
Data Summary: HPLC Parameters for β-Amyrin Analysis
| Parameter | Value/Condition | Reference |
| Column Type | Agilent Zorbax C8 (150 x 4.6 mm, 5 µm) | [13] |
| Waters Spherisorb 5µm ODS2 (250 x 4.6 mm) | [14] | |
| Mobile Phase | Methanol:Water with 1% Acetic Acid (20:80 v/v) | [14] |
| Detection Wavelength | 210 nm | [13] |
| 280 nm | [14] | |
| Retention Time | 12.95 min | [14] |
| Linearity Range | 0.1 - 500.0 µg/mL | [13] |
| 200 - 1000 µg/mL | [14] | |
| LOD | 30.23 µg/mL | [14] |
| LOQ | 94.75 µg/mL | [14] |
Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note: GC-MS is a highly sensitive and specific technique used for the identification and quantification of volatile and semi-volatile compounds like β-amyrin.[15] It is particularly useful for analyzing complex mixtures and for pharmacokinetic studies in biological fluids like plasma.[15] The mass spectrometer provides structural information, confirming the identity of the compound.
Protocol: GC-MS Analysis of β-Amyrin
-
Sample Preparation (for plant extracts):
-
An appropriate extract (e.g., hexane or ethyl acetate fraction) is prepared and, if necessary, derivatized to increase volatility.
-
-
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column suitable for triterpene analysis (e.g., HP-5MS).
-
Carrier Gas: Helium.
-
Temperature Program: An initial temperature of 150°C, ramped up to 280°C at a rate of 10°C/min, and held for a period.
-
Injector and Detector Temperature: Typically set at 250°C and 280°C, respectively.
-
MS Parameters: Electron impact (EI) ionization at 70 eV. Scan range of m/z 50-550.
-
-
Analysis:
-
Inject the sample into the GC.
-
The retention time of the peak corresponding to β-amyrin is used for identification by comparison with a standard.[3]
-
The mass spectrum is compared with a library database (e.g., NIST) or a standard spectrum for confirmation. The molecular ion peak and characteristic fragmentation pattern are key identifiers.[3]
-
Data Summary: GC-MS Parameters for β-Amyrin Identification
| Parameter | Value/Condition | Reference |
| Retention Time | 28.92 min | [3] |
| Molecular Formula | C30H50O | [3] |
| Molecular Weight | 426.73 g/mol | [16] |
| ESI-MS Ion | [M+Na]+ at m/z 449.33 | [3] |
| Quantification Limit (in plasma) | 1.0 ng/mL | [15] |
| Absolute Recovery (from plasma) | 71% to 89% | [15] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note: NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of β-amyrin.[3] Both 1H NMR and 13C NMR are used. 13C NMR is particularly useful for distinguishing between the isomers α-amyrin and β-amyrin based on the chemical shifts of the olefinic carbons (C12 and C13).[3][17]
Protocol: NMR Structural Elucidation
-
Sample Preparation:
-
Dissolve a sufficient amount of the purified β-amyrin (typically 5-10 mg) in a deuterated solvent, most commonly deuterated chloroform (B151607) (CDCl3).
-
-
Data Acquisition:
-
Acquire 1H NMR and 13C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Additional experiments like COSY, HSQC, and HMBC can be performed for complete structural assignment.[6]
-
-
Spectral Interpretation:
-
13C NMR: For β-amyrin, characteristic signals appear at approximately 145.2 ppm (C13) and 121.7 ppm (C12). These are distinct from α-amyrin signals.[3]
-
1H NMR: The olefinic proton (H-12) typically appears as a triplet at around 5.14-5.18 ppm. The proton at C-3 (H-3) attached to the hydroxyl-bearing carbon appears as a multiplet around 3.2 ppm. Multiple signals for the methyl groups appear in the upfield region (0.7-1.2 ppm).[18][19]
-
Data Summary: Key 13C NMR Chemical Shifts for β-Amyrin (in CDCl3)
| Carbon Atom | Chemical Shift (δ, ppm) | Reference |
| C-3 | ~81.1 | [19] |
| C-12 | ~121.7 | [3][17] |
| C-13 | ~145.2 | [3][17] |
Relationship between Analytical Techniques
Caption: Techniques for β-amyrin characterization.
References
- 1. journals.chemsociety.org.ng [journals.chemsociety.org.ng]
- 2. researchgate.net [researchgate.net]
- 3. α-Amyrin and β-Amyrin Isolated from Celastrus hindsii Leaves and Their Antioxidant, Anti-Xanthine Oxidase, and Anti-Tyrosinase Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. akjournals.com [akjournals.com]
- 6. pathofscience.org [pathofscience.org]
- 7. mdpi.com [mdpi.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. akjournals.com [akjournals.com]
- 10. akjournals.com [akjournals.com]
- 11. Densitometric validation and analysis of biomarker β-amyrin in different Acacia species (leaves) grown in Kingdom of Saudi Arabia by high performance thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. researchgate.net [researchgate.net]
- 15. Quantification of α- and β-amyrin in rat plasma by gas chromatography-mass spectrometry: application to preclinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. scielo.br [scielo.br]
Beta-Amyrin: A Versatile Pentacyclic Triterpenoid Scaffold for Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-amyrin, a naturally occurring pentacyclic triterpenoid, has emerged as a privileged scaffold in medicinal chemistry. Its rigid, complex structure provides a unique three-dimensional framework for the development of novel therapeutic agents. The strategic modification of functional groups on the this compound backbone has led to the synthesis of a diverse library of derivatives with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antidiabetic properties. These notes provide an overview of the medicinal chemistry applications of this compound, detailed experimental protocols for the synthesis of key derivatives, and methodologies for evaluating their biological activity.
Therapeutic Applications and Mechanisms of Action
The therapeutic potential of this compound and its derivatives stems from their ability to modulate various cellular signaling pathways implicated in disease pathogenesis.
Anticancer Activity: this compound derivatives have demonstrated significant cytotoxicity against a range of cancer cell lines. The primary mechanism of action often involves the induction of apoptosis (programmed cell death) through the activation of key signaling cascades. For instance, in liver cancer cells, this compound has been shown to induce apoptosis and cell cycle arrest at the G2/M phase by activating the JNK and p38 signaling pathways[1]. Furthermore, derivatives with modifications at the C-3 position have been synthesized, exhibiting promising anticancer activity through Bax-mediated apoptotic pathways.[2]
Anti-Inflammatory Effects: Chronic inflammation is a hallmark of many diseases. This compound and its analogs exhibit potent anti-inflammatory properties by targeting key inflammatory mediators. They have been shown to inhibit the production of pro-inflammatory cytokines and down-regulate the expression of nuclear factor-kappa B (NF-κB), a critical transcription factor in the inflammatory response[3].
Antidiabetic Potential: Certain this compound derivatives, such as β-amyrin palmitate, have shown significant antidiabetic activity. The proposed mechanism involves the inhibition of intestinal glucose absorption, thereby reducing postprandial hyperglycemia.[3]
Anti-HIV Activity: Synthetic derivatives of this compound have exhibited inhibitory effects on HIV replication, with some compounds showing potent activity in the micromolar range.[3]
Data Presentation: Pharmacological Activity of this compound and Its Derivatives
The following tables summarize the quantitative data for the biological activities of this compound and some of its representative derivatives.
Table 1: Anticancer Activity of this compound and Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |
| This compound | Hep-G2 (Liver) | 25 µM | [1] |
| This compound | HeLa (Cervical) | 10-100 µM | [1] |
| α/β-Amyrin Mixture | MCF-7 (Breast) | 28.45 µg/mL | [1] |
| α/β-Amyrin Mixture | KB-oral | 18.01 µg/mL | [3] |
| α/β-Amyrin Mixture | NCI-H187 | 18.42 µg/mL | [3] |
| 3-O-acyl-β-amyrin propionate | - | Most active of series | [4] |
| 3-O-acyl-β-amyrin hexanoate | - | Most active of series | [4] |
| 3-O-acyl-β-amyrin octanoate | - | Most active of series | [4][5] |
Table 2: Other Pharmacological Activities of this compound and Derivatives
| Activity | Compound/Derivative | IC50/MIC Value | Reference |
| Anti-HIV | Modified α/β-Amyrin Derivatives | 1.70 - 4.18 µM | [3] |
| α-Amylase Inhibition | This compound | 19.50 µg/mL | [3] |
| Xanthine Oxidase Inhibition | α/β-Amyrin Mixture | 258.22 µg/mL | [3] |
| Antibacterial (E. coli) | α/β-Amyrin Mixture | MIC: 31.25 µg/mL | [3] |
| Antinociceptive | 3-O-acyl-α/β-amyrin octanoate | Reduced acetic acid-induced abdominal constriction | [5] |
Experimental Protocols
Synthesis of this compound Derivatives
Protocol 1: Synthesis of 3-O-Acyl-beta-amyrin Derivatives
This protocol describes the general procedure for the acylation of the 3-hydroxyl group of this compound.
Materials:
-
This compound
-
Anhydrous dichloromethane (B109758) (DCM)
-
Appropriate acid chloride or anhydride (B1165640) (e.g., acetyl chloride, propionyl chloride, hexanoyl chloride, octanoyl chloride)
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl acetate (B1210297) for chromatography
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask.
-
Add pyridine (2 equivalents) to the solution and stir at room temperature.
-
Cool the mixture to 0°C using an ice bath.
-
Slowly add the desired acid chloride or anhydride (1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane/ethyl acetate as the eluent to yield the desired 3-O-acyl-beta-amyrin derivative.[4]
Protocol 2: Synthesis of 3-Oxo-beta-amyrin
This protocol outlines the oxidation of the 3-hydroxyl group to a ketone.
Materials:
-
This compound
-
Dichloromethane (DCM)
-
Pyridinium (B92312) chlorochromate (PCC)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate
Procedure:
-
Dissolve a mixture of α- and β-amyrin (100 mg; 0.23 mmol) in 10 ml of dichloromethane.[4]
-
Add pyridinium chlorochromate (70 mg, 0.32 mmol) to the solution.[4]
-
Stir the mixture for 24 hours at room temperature.[4]
-
Wash the resulting product with diethyl ether on gauze and cotton, dry over anhydrous sodium sulfate, and evaporate the solvent.[4]
-
Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate (9:1 to 8:2) eluent system to yield 3-oxo-amyrin (70 mg, 70%).[4]
Biological Assays
Protocol 3: MTT Assay for Cytotoxicity
This protocol details the determination of the cytotoxic effects of this compound derivatives on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HepG2, MCF-7)
-
Complete cell culture medium
-
96-well plates
-
This compound derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the this compound derivative in the complete culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 24-48 hours.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Protocol 4: Western Blot Analysis for Apoptosis Markers
This protocol is for detecting the expression of key apoptosis-related proteins.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-Bcl-2, anti-Bax, anti-p38, anti-JNK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells and quantify the protein concentration.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the ECL substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities relative to a loading control (e.g., β-actin).
Visualizations
Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.
Caption: Simplified signaling pathway of this compound-induced apoptosis in cancer cells.
Caption: Mechanism of anti-inflammatory action of this compound via NF-κB inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Item - Recent Advancements in the Synthesis, Functionalization, and Applications of Nitrogen-Containing Heterocycles - University of Notre Dame - Figshare [curate.nd.edu]
- 3. scielo.br [scielo.br]
- 4. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 5. benchchem.com [benchchem.com]
Application of Beta-Amyrin in Cosmetology: Application Notes and Protocols
Introduction
Beta-amyrin is a naturally occurring pentacyclic triterpenoid (B12794562) found in a variety of plants.[1] As a member of the oleanane (B1240867) group, it is biosynthesized from squalene (B77637) and is recognized for a range of pharmacological activities.[2] In the field of cosmetology, this compound is gaining attention as a potent active ingredient for skin care and sun care products due to its well-documented anti-inflammatory, antioxidant, and other skin-benefiting properties.[3] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in evaluating and utilizing this compound in cosmetic formulations.
Application Note 1: Anti-Inflammatory Effects
This compound demonstrates significant anti-inflammatory activity, making it a valuable ingredient for soothing irritated skin and managing conditions associated with skin inflammation.[4][5] Its mechanism involves the inhibition of key inflammatory mediators and pathways.
Mechanism of Action
This compound exerts its anti-inflammatory effects by down-regulating the inflammatory cascade. Upon exposure to stimuli like lipopolysaccharides (LPS), cells activate pathways such as Nuclear Factor-kappa B (NF-κB).[6] This activation leads to the increased expression and activity of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and nitric oxide synthase (NOS), and the secretion of mediators including prostaglandin (B15479496) E2 (PGE2) and interleukin-6 (IL-6).[6][7] this compound has been shown to inhibit the activation of NF-κB and suppress the activity of COX, lipoxygenase (LOX), and myeloperoxidase (MPO), thereby reducing the production of these inflammatory markers.[6][7]
Quantitative Data: Anti-Inflammatory Activity
| Assay / Model | Test Substance | Concentration / Dose | Observed Effect | Reference |
| Carrageenan-Induced Paw Edema (Rat) | β-amyrin | 100 µg | 97% inhibition of edema | [6][7] |
| LPS-Induced Human PBMCs | β-amyrin | Concentration-dependent | Significant inhibition of PGE2 and IL-6 secretion | [6][7] |
| LPS-Stimulated Macrophages (J774) | α,β Amyrin (ABAM) | 20 µg/mL | Significant inhibition of Nitric Oxide (NO) production | [4] |
Experimental Protocol: In Vitro Nitric Oxide (NO) Production Assay
This protocol assesses the anti-inflammatory potential of this compound by measuring its ability to inhibit nitric oxide production in LPS-stimulated macrophage cells.[8]
-
Cell Culture: Culture RAW 264.7 or J774 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Treatment: Remove the medium and replace it with fresh medium containing various concentrations of this compound. Incubate for 1 hour.
-
Stimulation: Add LPS (1 µg/mL final concentration) to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well and incubate for another 10 minutes.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader. The amount of nitrite (B80452), an indicator of NO production, is determined using a sodium nitrite standard curve.
-
Analysis: Compare the absorbance of this compound-treated groups with the LPS-only control to determine the percentage inhibition of NO production.
Application Note 2: Antioxidant Properties
Oxidative stress from free radicals is a major contributor to skin aging. This compound's antioxidant properties help neutralize these damaging molecules, protecting the skin from premature aging.[3]
Mechanism of Action
Antioxidants like this compound can neutralize free radicals by donating an electron or a hydrogen atom, thus terminating the chain reaction of oxidative damage to cellular components like lipids, proteins, and DNA. This action helps maintain skin health and resilience.
Quantitative Data: Antioxidant Activity
| Assay | Test Substance | IC₅₀ Value (µg/mL) | Reference |
| DPPH (2,2-diphenyl-1-picrylhydrazyl) | α-amyrin and β-amyrin mixture | 125.55 | [9][10][11] |
| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) | α-amyrin and β-amyrin mixture | 155.28 | [9][10][11] |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol measures the ability of this compound to scavenge the stable DPPH free radical.[11][12]
-
Preparation of Reagents:
-
Prepare a 0.1 mM solution of DPPH in methanol (B129727).
-
Prepare a series of concentrations of this compound in methanol.
-
-
Reaction Mixture:
-
In a 96-well plate, add 100 µL of each this compound concentration to different wells.
-
Add 100 µL of the DPPH solution to each well.
-
Prepare a control well with 100 µL of methanol and 100 µL of the DPPH solution.
-
Prepare a blank well with 200 µL of methanol.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH scavenging activity using the following formula:
-
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
-
IC₅₀ Determination: Plot the percentage inhibition against the concentration of this compound to determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals).
Application Note 3: Skin Hyperpigmentation Control
This compound can be used to address issues of uneven skin tone and hyperpigmentation by inhibiting the key enzyme responsible for melanin (B1238610) production.
Mechanism of Action
Melanin synthesis (melanogenesis) is primarily controlled by the enzyme tyrosinase. This compound has been shown to inhibit tyrosinase activity, thereby reducing the production of melanin.[9][10] This makes it a promising ingredient for skin-brightening and anti-spot cosmetic formulations.
Quantitative Data: Anti-Tyrosinase Activity
| Assay | Test Substance | IC₅₀ Value (µg/mL) | Reference |
| Mushroom Tyrosinase Inhibition | α-amyrin and β-amyrin mixture | 178.85 | [9][10][13] |
Experimental Protocol: In Vitro Tyrosinase Inhibition Assay
This protocol determines the inhibitory effect of this compound on mushroom tyrosinase activity.[11]
-
Preparation of Reagents:
-
Prepare a solution of mushroom tyrosinase (e.g., 1000 U/mL) in phosphate (B84403) buffer (pH 6.8).
-
Prepare a 2 mM solution of L-DOPA in phosphate buffer.
-
Prepare a series of concentrations of this compound. Kojic acid is often used as a positive control.
-
-
Reaction Mixture:
-
In a 96-well plate, add 40 µL of each this compound concentration, 80 µL of phosphate buffer, and 40 µL of the tyrosinase solution.
-
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes.
-
Reaction Initiation: Add 40 µL of the L-DOPA solution to each well to start the reaction.
-
Incubation and Measurement: Incubate at 37°C for 20 minutes. Measure the absorbance at 475 nm (due to dopachrome (B613829) formation) using a microplate reader.
-
Calculation: Calculate the percentage of tyrosinase inhibition using the following formula:
-
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
-
IC₅₀ Determination: Determine the IC₅₀ value by plotting the percentage inhibition against the concentration of this compound.
Application Note 4: Potential in Wound Healing and Tissue Repair
The wound healing process is complex, involving cell migration, proliferation, and tissue remodeling. A mixture of α- and β-amyrin has been identified as being responsible for wound healing properties.[14] The in vitro scratch assay is a standard method to evaluate the potential of compounds to promote cell migration, a key step in wound closure.[15]
Experimental Protocol: In Vitro Wound Healing (Scratch) Assay
This method creates a "wound" in a confluent cell monolayer to assess the rate of cell migration to close the gap.[16][17]
-
Cell Seeding: Seed human dermal fibroblasts or keratinocytes into a 12-well or 24-well plate at a density that will form a 95-100% confluent monolayer within 24-48 hours.[16]
-
Creating the Wound: Once confluent, use a sterile 200 µL pipette tip to make a straight scratch across the center of the cell monolayer.[17]
-
Washing and Treatment: Gently wash the wells with PBS to remove detached cells and cell debris. Replace the PBS with a fresh culture medium containing the desired concentration of this compound. A control group should receive a medium without the test compound. To prevent cell proliferation from confounding the results, use a low-serum medium or add a proliferation inhibitor like Mitomycin C.[15]
-
Imaging (Time 0): Immediately after adding the treatment, capture images of the scratch in each well using a phase-contrast microscope at 4x or 10x magnification. Mark the plate to ensure the same field of view is imaged each time.
-
Incubation and Monitoring: Return the plate to the incubator. Capture images of the same marked areas at regular intervals (e.g., every 6, 12, or 24 hours) until the wound in the control group is nearly closed.[16]
-
Data Analysis: Quantify the rate of cell migration by measuring the change in the width or area of the cell-free gap over time using software like ImageJ. The results are often expressed as a percentage of wound closure relative to the initial wound area.[15]
Application Note 5: Evaluation of Anti-Aging Potential (Collagen Synthesis)
A key strategy in anti-aging skin care is the stimulation of collagen synthesis to maintain skin structure and elasticity.[18][19] While this compound is known to inhibit collagen-induced platelet aggregation, its direct effect on dermal collagen production requires further investigation.[2] The Sirius Red assay is a standard, cost-effective method to quantify total soluble collagen produced by fibroblasts in vitro.[20][21]
Experimental Protocol: Sirius Red Collagen Assay
This colorimetric assay relies on the specific binding of the Sirius Red dye to the [Gly-x-y] triple helix structure of collagen molecules.[20][22]
-
Cell Culture and Treatment: Culture human dermal fibroblasts in a 96-well plate until they reach confluence. Treat the cells with various concentrations of this compound in a serum-free medium for 48-72 hours. It is recommended to supplement the medium with ascorbate to enhance collagen production.[20]
-
Fixation: After the treatment period, remove the culture medium. Wash the cells with 200 µL of PBS, then fix them by adding 50 µL of Kahle's fixative solution (26% ethanol, 3.7% formaldehyde, 2% glacial acetic acid) for 15 minutes at room temperature.[20]
-
Staining: Wash the fixed cells again with PBS. Add 50 µL of 0.1% Sirius Red solution (dissolved in 1% acetic acid) to each well and incubate for 1 hour at room temperature.[20]
-
Washing: Aspirate the staining solution and wash the wells thoroughly with 400 µL of 0.1 M HCl to remove any unbound dye.[20]
-
Elution: Add 100 µL of 0.1 M NaOH solution to each well to elute the collagen-bound dye. Incubate for 30 minutes at room temperature on an orbital shaker.[20][22]
-
Quantification: Transfer the eluate to a new 96-well plate and measure the absorbance at a wavelength between 540-560 nm.[22] A standard curve using known concentrations of Type I collagen should be prepared to quantify the amount of collagen in the samples.
References
- 1. This compound | C30H50O | CID 73145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. specialchem.com [specialchem.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Anti-inflammatory potential of β-amyrin, a triterpenoid isolated from Costus igneus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. α-Amyrin and β-Amyrin Isolated from Celastrus hindsii Leaves and Their Antioxidant, Anti-Xanthine Oxidase, and Anti-Tyrosinase Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. α-Amyrin and β-Amyrin Isolated from Celastrus hindsii Leaves and Their Antioxidant, Anti-Xanthine Oxidase, and Anti-Tyrosinase Potentials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Short Overview of Some Assays for the Measurement of Antioxidant Activity of Natural Products and Their Relevance in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ijam.co.in [ijam.co.in]
- 15. moodle2.units.it [moodle2.units.it]
- 16. clyte.tech [clyte.tech]
- 17. med.virginia.edu [med.virginia.edu]
- 18. dermatologytimes.com [dermatologytimes.com]
- 19. mdpi.com [mdpi.com]
- 20. Optimization of Sirius Red-Based Microplate Assay to Investigate Collagen Production In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 21. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 22. cellbiolabs.com [cellbiolabs.com]
Application Notes and Protocols: In Vivo Efficacy of β-Amyrin in Murine Models of Colitis
Audience: This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutics for Inflammatory Bowel Disease (IBD).
Introduction: Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a chronic inflammatory condition of the gastrointestinal tract.[1] α- and β-amyrin, naturally occurring pentacyclic triterpenes, have demonstrated significant anti-inflammatory properties in various experimental models.[2][3][4] This document provides detailed protocols and summarized data from preclinical studies evaluating the therapeutic potential of a 1:1 mixture of α,β-amyrin in two common murine models of colitis: 2,4,6-trinitrobenzene sulfonic acid (TNBS)-induced and dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis.
Experimental Models of Colitis
Two primary models are highlighted, each mimicking different aspects of human IBD.
-
TNBS-Induced Colitis: This model is induced by the intrarectal administration of the haptenating agent TNBS in an ethanol (B145695) solution.[1] The ethanol serves to break the mucosal barrier, allowing TNBS to penetrate the bowel wall and trigger a T-helper 1 (Th1) mediated immune response, resulting in transmural inflammation that shares features with Crohn's disease.[1][5][6]
-
DSS-Induced Colitis: This model is induced by administering DSS in the drinking water of mice. DSS is directly toxic to the gut epithelial cells in the basal crypts, compromising the integrity of the mucosal barrier.[7] The resulting inflammation is characterized by a massive infiltration of granulocytes and is considered a robust and reproducible model for ulcerative colitis.[7][8]
Experimental Protocols
Protocol 1: TNBS-Induced Colitis and α,β-Amyrin Treatment
This protocol is adapted from studies evaluating the therapeutic effects of α,β-amyrin on acute colitis.[2][3]
Materials:
-
Male Swiss mice (35-40 g)[2]
-
2,4,6-trinitrobenzene sulfonic acid (TNBS)
-
α,β-amyrin (1:1 mixture)
-
Vehicle: 5% Tween 80 and 5% ethanol in phosphate-buffered saline (PBS)[2]
-
Dexamethasone (B1670325) (positive control)
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Acclimatization: Acclimatize mice to laboratory conditions for at least one week with a 12h light/dark cycle and free access to food and water.[2]
-
Colitis Induction:
-
Lightly anesthetize the mice.
-
Instill 2.5 mg of TNBS dissolved in 45-50% ethanol solution into the colon (approximately 3-4 cm from the anus) using a catheter.
-
Keep the mice in a head-down position for a few minutes to ensure distribution of the TNBS within the colon.
-
-
Treatment Administration (Therapeutic Regimen):
-
Endpoint Analysis:
-
Continue treatment for 2 days and sacrifice the animals 72 hours after colitis induction.[2]
-
Collect the distal colon for macroscopic scoring, histological analysis, and biochemical assays (e.g., Myeloperoxidase activity, cytokine levels).
-
Protocol 2: DSS-Induced Colitis and α,β-Amyrin Treatment
This protocol is based on studies assessing both preventive and therapeutic effects of orally administered α,β-amyrin.[9]
Materials:
-
Male C57BL/6 mice (6-8 weeks old)[10]
-
Dextran sulfate sodium (DSS, 36-50 kDa)
-
α,β-amyrin
-
Vehicle (e.g., appropriate aqueous solution)
Procedure:
-
Acclimatization: As described in Protocol 1.
-
Colitis Induction:
-
Treatment Administration (Preventive or Therapeutic):
-
Preventive Regimen: Start oral administration of α,β-amyrin daily, beginning concurrently with the DSS administration.
-
Therapeutic Regimen: Start oral administration of α,β-amyrin daily after the 5-7 day DSS induction period.
-
-
Monitoring and Endpoint Analysis:
-
Monitor mice daily for body weight loss, stool consistency, and the presence of blood in feces to calculate the Disease Activity Index (DAI).[7][10]
-
At the end of the study period (e.g., day 8-12), sacrifice the animals.
-
Measure colon length and collect tissue for histological and biochemical analysis.
-
Protocol 3: Assessment of Colitis Severity
1. Macroscopic Scoring:
-
After sacrifice, resect the colon and score the visible damage based on a scale that considers ulceration, inflammation, and bowel wall thickening. A common scale ranges from 0 (no damage) to 10 (severe damage).
2. Myeloperoxidase (MPO) Activity Assay:
-
MPO is an enzyme abundant in neutrophils, and its activity is a reliable indicator of neutrophil infiltration into the colonic tissue.[2]
-
Homogenize a pre-weighed colon tissue sample in an appropriate buffer.
-
Centrifuge the homogenate and use the supernatant for the assay.
-
Measure the MPO-catalyzed reaction of a substrate (e.g., o-dianisidine dihydrochloride) with H₂O₂ spectrophotometrically.
Data Summary
The following tables summarize the quantitative outcomes from key studies on α,β-amyrin in colitis models.
Table 1: Effects of α,β-Amyrin in the TNBS-Induced Colitis Model Data extracted from Vitor et al., 2009.[2][3]
| Parameter | Control Group | TNBS + Vehicle | TNBS + α,β-amyrin (3 mg/kg) | TNBS + Dexamethasone (1 mg/kg) |
| Macroscopic Score (0-10) | 0.2 ± 0.2 | 5.6 ± 0.5 | ~0.6 (90% inhibition) | ~1.4 (75% inhibition) |
| Microscopic Score (0-4) | 0.4 ± 0.3 | 3.8 ± 0.2 | ~1.4 (62% inhibition) | ~0.7 (81% inhibition) |
| MPO Activity (U/mg) | ~2 | ~18 | ~3 | ~3 |
| IL-1β (pg/mg protein) | ~50 | ~250 | ~100 | ~75 |
| IL-10 (pg/mg protein) | ~20 | ~5 | ~15 | ~15 |
| VEGF Expression (%) | 100% | ~310% | ~100% | ~310% (no reduction) |
Table 2: Effects of α,β-Amyrin in the DSS-Induced Colitis Model Data extracted from Holanda et al., 2013.[9]
| Parameter | Control Group | DSS + Vehicle | DSS + α,β-amyrin (Therapeutic) |
| Disease Activity Index (DAI) | 0 | Significantly Increased | Significantly Reduced |
| Body Weight Loss | Gain | Significant Loss | Significantly Reduced |
| Colon Damage Score | 0 | Significantly Increased | Significantly Reduced |
| MPO Activity | Baseline | Significantly Increased | Significantly Reduced |
| N-acetylglucosaminidase Activity | Baseline | Significantly Increased | Significantly Reduced |
| TNF-α Levels | Baseline | Significantly Increased | Significantly Decreased |
| IL-1β Levels | Baseline | Significantly Increased | Significantly Decreased |
| IL-4 Levels | Baseline | No Significant Change | Significantly Up-regulated |
Visualized Workflows and Signaling Pathways
References
- 1. mdpi.com [mdpi.com]
- 2. Therapeutic action and underlying mechanisms of a combination of two pentacyclic triterpenes, α- and β-amyrin, in a mouse model of colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Experimental colitis induced by trinitrobenzenesulfonic acid: an ultrastructural and histochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amelioration of Colitis in Mouse Model by Exploring Antioxidative Potentials of an Indigenous Probiotic Strain of Lactobacillus fermentum Lf1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The application and relevance of ex vivo culture systems for assessment of IBD treatment in murine models of colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preventive and therapeutic oral administration of the pentacyclic triterpene α,β-amyrin ameliorates dextran sulfate sodium-induced colitis in mice: the relevance of cannabinoid system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An experimental model of colitis induced by dextran sulfate sodium from acute progresses to chronicity in C57BL/6: correlation between conditions of mice and the environment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Phillyrin ameliorates DSS-induced colitis in mice via modulating the gut microbiota and inhibiting the NF-κB/MLCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Beta-Amyrin in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-amyrin, a pentacyclic triterpenoid (B12794562) found in a variety of plants, has garnered significant interest for its diverse pharmacological activities, including potent anti-cancer, anti-inflammatory, and anti-diabetic properties. Its therapeutic potential is often hindered by poor aqueous solubility and consequently, low bioavailability. To overcome these limitations, formulation of this compound into targeted drug delivery systems, such as nanoparticles and nanoemulsions, has emerged as a promising strategy. These advanced delivery systems can enhance solubility, improve pharmacokinetic profiles, and enable targeted delivery to specific tissues or cells, thereby increasing therapeutic efficacy and reducing off-target side effects.
This document provides detailed application notes and experimental protocols for the development and evaluation of this compound-based targeted drug delivery systems. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working in this area.
Data Presentation: Physicochemical and In Vitro Efficacy Data
The following tables summarize quantitative data from representative studies on this compound and its nanoformulations.
Table 1: Physicochemical Characteristics of this compound Nanoformulations
| Formulation Type | Polymer/Carrier | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Nanocapsules | Poly-ε-caprolactone, Kollicoat® Mae 100 P | 130.15 | 0.101 | -38.65 | 65.47 | 2.40 | [1] |
| Nanoemulsion | Chitosan, Sesame Oil, Tween 80 | 138 ± 8.6 | 0.32 ± 0.01 | - | - | - | [2] |
| PLGA Nanoparticles | PLGA | 126.7 ± 2.6 | - | - | - | - | [2] |
Table 2: In Vitro Cytotoxicity of this compound and its Formulations
| Cell Line | Compound/Formulation | IC50 Value | Assay | Reference |
| HeLa (Cervical Cancer) | This compound | 100 µM | MTT | |
| Hep-G2 (Liver Cancer) | This compound | 25 µM | MTT | |
| Kasumi-1 (Leukemia) | α-amyrin-loaded nanocapsules | 1.4 µg/mL (EC50) | - | [1] |
Experimental Protocols
Formulation of this compound Loaded PLGA Nanoparticles (Solvent Displacement Method)
This protocol describes the preparation of this compound loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticles using the solvent displacement (nanoprecipitation) technique.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Acetone (B3395972) (or other suitable water-miscible organic solvent like acetonitrile (B52724) or ethanol)
-
Surfactant (e.g., Poloxamer 188, PVA, or Tween 80)
-
Deionized water
-
Magnetic stirrer
-
Rotary evaporator
-
Centrifuge
Protocol:
-
Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in a suitable volume of acetone. For example, dissolve 10 mg of this compound and 100 mg of PLGA in 5 mL of acetone.
-
Aqueous Phase Preparation: Prepare an aqueous solution of a surfactant. For instance, dissolve Poloxamer 188 in deionized water to a final concentration of 1% (w/v).
-
Nanoprecipitation:
-
Place a defined volume of the aqueous surfactant solution (e.g., 20 mL) in a beaker and stir at a moderate speed (e.g., 500-700 rpm) using a magnetic stirrer at room temperature.
-
Slowly add the organic phase dropwise into the stirring aqueous phase.
-
A milky-white suspension of nanoparticles will form immediately due to the rapid diffusion of acetone and subsequent precipitation of the polymer and drug.
-
-
Solvent Evaporation: Continue stirring the suspension for several hours (e.g., 3-4 hours) or overnight in a fume hood to allow for the complete evaporation of the organic solvent. Alternatively, a rotary evaporator can be used for faster solvent removal.
-
Nanoparticle Collection:
-
The resulting nanoparticle suspension can be concentrated and purified by centrifugation. Centrifuge the suspension at a high speed (e.g., 15,000 rpm) for a specific duration (e.g., 30 minutes).
-
Discard the supernatant and resuspend the nanoparticle pellet in deionized water or a suitable buffer. This washing step can be repeated to remove any unencapsulated drug and excess surfactant.
-
-
Characterization: Characterize the prepared nanoparticles for their particle size, polydispersity index (PDI), zeta potential, encapsulation efficiency, and drug loading.
In Vitro Drug Release Study (Dialysis Bag Method)
This protocol outlines a method to determine the in vitro release kinetics of this compound from nanoparticle formulations.
Materials:
-
This compound loaded nanoparticle suspension
-
Dialysis bags (with a suitable molecular weight cut-off, e.g., 12-14 kDa)
-
Release medium (e.g., Phosphate Buffered Saline (PBS) pH 7.4, with a small percentage of a surfactant like Tween 80 to ensure sink conditions)
-
Magnetic stirrer or orbital shaker
-
Spectrophotometer or HPLC for drug quantification
Protocol:
-
Dialysis Bag Preparation: Cut a piece of the dialysis membrane and hydrate (B1144303) it in the release medium for at least 30 minutes before use.
-
Sample Loading:
-
Accurately measure a specific volume of the this compound loaded nanoparticle suspension (e.g., 1-5 mL) and place it inside the dialysis bag.
-
Securely close both ends of the dialysis bag.
-
-
Release Study Setup:
-
Place the sealed dialysis bag into a beaker containing a known volume of the release medium (e.g., 50-100 mL).
-
Maintain the temperature at 37°C and stir the release medium at a constant speed (e.g., 100 rpm) using a magnetic stirrer.[3]
-
-
Sampling:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium from the beaker.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.[4]
-
-
Drug Quantification: Analyze the concentration of this compound in the collected samples using a validated analytical method such as UV-Vis spectrophotometry or HPLC.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot it against time to obtain the drug release profile.
In Vitro Cytotoxicity Study (MTT Assay)
This protocol describes the use of the MTT assay to evaluate the cytotoxic effects of this compound and its nanoformulations on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HeLa, Hep-G2)
-
Complete cell culture medium
-
This compound or this compound nanoformulation
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[5]
-
Treatment:
-
Prepare serial dilutions of the this compound or its nanoformulation in the cell culture medium.
-
Remove the old medium from the wells and replace it with 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same amount of solvent used to dissolve the compound) and a negative control (cells with medium only).
-
Incubate the plate for a specific period (e.g., 24, 48, or 72 hours).[6]
-
-
MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for another 2-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[7]
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for about 15 minutes to ensure complete dissolution.[7]
-
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the control group. Plot the cell viability against the drug concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
In Vivo Targeted Drug Delivery Study in a Tumor-Bearing Mouse Model
This protocol provides a general framework for evaluating the in vivo targeting efficacy of this compound nanoparticles in a xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line (e.g., MDA-MB-231 for breast cancer)
-
This compound loaded nanoparticles (with or without a targeting ligand)
-
Sterile PBS
-
Anesthesia
-
Calipers for tumor measurement
-
Imaging system (for fluorescently labeled nanoparticles) or analytical instruments for biodistribution studies
Protocol:
-
Tumor Induction:
-
Animal Grouping and Administration:
-
Randomly divide the tumor-bearing mice into different groups (e.g., control (saline), free this compound, non-targeted nanoparticles, targeted nanoparticles).
-
Administer the formulations to the mice via an appropriate route, typically intravenous (i.v.) injection through the tail vein. The dosage of this compound should be predetermined based on preliminary studies.
-
-
Evaluation of Anti-Tumor Efficacy:
-
Measure the tumor volume using calipers every few days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of systemic toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, Western blot).
-
-
Biodistribution Study:
-
To assess the targeting efficiency, fluorescently labeled nanoparticles can be used. At different time points after injection (e.g., 4, 12, 24 hours), the mice can be imaged using an in vivo imaging system.[11]
-
Alternatively, at the end of the study, major organs (heart, liver, spleen, lungs, kidneys) and the tumor can be harvested.
-
The amount of this compound or a labeled component of the nanoparticle in each organ can be quantified using methods like HPLC or ICP-MS to determine the biodistribution profile.[12]
-
Western Blot Analysis of Apoptosis-Related Proteins
This protocol is for detecting the expression of key proteins involved in the apoptotic pathway induced by this compound.
Materials:
-
Treated and untreated cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-p-JNK, anti-p-p38)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence detection system
Protocol:
-
Protein Extraction:
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14]
-
-
Immunoblotting:
-
Detection:
-
Apply the ECL substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence detection system.
-
-
Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins. A loading control (e.g., β-actin or GAPDH) should be used to normalize the data.
Signaling Pathways and Experimental Workflows
This compound Induced Apoptosis Signaling Pathway
This compound has been shown to induce apoptosis in cancer cells through the intrinsic pathway, which is often initiated by cellular stress, including the generation of reactive oxygen species (ROS).
Experimental Workflow for Nanoparticle Formulation and Characterization
The following diagram illustrates a typical workflow for the formulation and characterization of this compound loaded nanoparticles.
Logical Relationship for In Vivo Targeted Delivery Study
This diagram shows the logical flow of an in vivo study to evaluate the targeted delivery of this compound nanoparticles.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. In vitro drug release studies [bio-protocol.org]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. aimdrjournal.com [aimdrjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 9. Tumour induction in BALB/c mice for imaging studies: An improved protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Application of Nanoparticles in Tumour Targeted Drug Delivery and Vaccine [frontiersin.org]
- 12. Biodistribution Analysis of Peptide-Coated Magnetic Iron Nanoparticles: A Simple and Quantitative Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Aqueous Solubility of β-Amyrin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor aqueous solubility of β-amyrin.
Frequently Asked Questions (FAQs)
Fundamental Solubility Issues
Question: Why is β-amyrin so poorly soluble in water, and what are its baseline solubility values?
Answer: Beta-amyrin is a pentacyclic triterpenoid, a class of compounds known for their complex, rigid, and largely nonpolar structure.[1][2] Its chemical formula is C₃₀H₅₀O, and its structure is dominated by a hydrocarbon skeleton with only a single hydroxyl (-OH) group, which is insufficient to overcome the molecule's hydrophobic nature.[1][2] This high hydrophobicity leads to strong crystal lattice energy and makes it "practically insoluble" in water, which is a major barrier to its bioavailability and therapeutic use.[1][3][4]
Table 1: Solubility of β-Amyrin in Various Solvents
| Solvent | Solubility | Notes |
|---|---|---|
| Water | < 0.2 mg/mL[5] | Practically insoluble.[1] |
| Dimethyl Sulfoxide (DMSO) | ~1.25 mg/mL[5] | Sonication is recommended to aid dissolution.[5] |
| Dimethylformamide (DMF) | ~12.5 mg/mL[5] | Sonication is recommended.[5] |
| Ethanol (B145695) | ~1 mg/mL[6] | Soluble in organic solvents.[6] |
| DMF:PBS (1:8, pH 7.2) | ~0.11 mg/mL[6] | Prepared by first dissolving in DMF, then diluting.[6] |
Co-Solvency for In Vitro Assays
Question: How can I prepare a β-amyrin solution for my in vitro experiments?
Answer: The most direct method for preparing β-amyrin for laboratory assays is co-solvency.[7][8] This involves dissolving the compound in a water-miscible organic solvent to create a concentrated stock solution, which can then be diluted into your aqueous assay buffer. DMSO is a very common choice for this purpose.[7]
Experimental Protocol: Preparing a DMSO Stock Solution
-
Weighing: Accurately weigh the desired amount of β-amyrin powder in a sterile microcentrifuge tube.
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to achieve the target stock concentration (e.g., 10 mM).
-
Mixing: Vortex or sonicate the mixture until the β-amyrin is completely dissolved. Gentle warming to 37°C can also help.[7]
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to prevent degradation from repeated freeze-thaw cycles.[7]
Troubleshooting Guide: Co-Solvency
| Issue | Potential Cause | Suggested Solution |
|---|---|---|
| Precipitation upon dilution | The final concentration of the organic solvent is too low to maintain solubility. | 1. Decrease the final concentration of β-amyrin in the assay. 2. Ensure the final DMSO concentration is sufficient but non-toxic to cells (typically ≤0.5%).[7] |
| Compound won't dissolve in DMSO | The solubility limit in pure DMSO has been reached, or the solvent quality is poor. | 1. Use a bath sonicator or gentle heat (37°C) to aid dissolution.[7] 2. Try an alternative solvent like DMF, which has a higher solubilizing capacity for β-amyrin.[5][6][7] |
Cyclodextrin (B1172386) Inclusion Complexation
Question: I need a method to improve the stability and solubility of β-amyrin in an aqueous formulation for in vivo studies. Is cyclodextrin complexation suitable?
Answer: Yes, cyclodextrin (CD) complexation is an excellent strategy. CDs are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[9][10] They can encapsulate hydrophobic molecules like β-amyrin, forming an "inclusion complex."[9] This complex shields the hydrophobic drug from the aqueous environment, markedly improving its solubility, stability, and bioavailability.[9][11][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common derivative used for this purpose due to its high aqueous solubility and safety profile.[9][10]
Experimental Protocol: Kneading Method for β-Amyrin-CD Complexation
-
Molar Ratio: Determine the desired molar ratio of β-amyrin to cyclodextrin (e.g., 1:1 or 1:2).
-
Mixing: Weigh and mix the β-amyrin and cyclodextrin powders thoroughly in a glass mortar.
-
Kneading: Add a small amount of a hydro-alcoholic solution (e.g., 50% ethanol in water) dropwise to the powder mixture. Knead vigorously with a pestle for 30-45 minutes to form a homogeneous, thick paste.
-
Drying: Dry the resulting paste in an oven at 40-50°C until the solvent has completely evaporated.
-
Final Processing: Pulverize the dried complex into a fine powder and pass it through a sieve. Store in a desiccator.
Caption: Workflow for preparing β-amyrin cyclodextrin inclusion complexes.
Solid Dispersion for Enhanced Dissolution
Question: How can the dissolution rate of β-amyrin be improved for formulations intended for oral administration?
Answer: Solid dispersion is a highly effective technique for improving the dissolution rate and oral absorption of poorly water-soluble drugs like β-amyrin.[4][13] This method involves dispersing the drug in a hydrophilic polymer matrix. The resulting system can increase solubility by converting the drug from a crystalline to a more soluble amorphous state, reducing particle size to a molecular level, and improving the wettability of the compound.[13][14][15]
Experimental Protocol: Solvent Evaporation Method for Solid Dispersion
-
Selection: Choose a hydrophilic carrier (e.g., PVP K30, PEG 6000) and a suitable drug-to-carrier ratio (e.g., 1:5 w/w).
-
Dissolution: Dissolve both β-amyrin and the carrier in a common volatile solvent, such as ethanol or methanol, ensuring a clear solution is formed.
-
Evaporation: Remove the solvent using a rotary evaporator under vacuum. The bath temperature should be kept around 40-60°C.
-
Drying: Further dry the resulting solid film in a vacuum oven overnight to remove any residual solvent.
-
Final Processing: Scrape the solid dispersion from the flask, pulverize it, and pass it through a fine-mesh sieve. Store in a desiccator to prevent moisture absorption.
Caption: Workflow for preparing β-amyrin solid dispersions.
Advanced Formulations: Nanoemulsions
Question: What advanced formulation strategies can be used to significantly increase the bioavailability of β-amyrin?
Answer: Nano-formulations, such as nanoemulsions, represent a state-of-the-art approach to overcoming the solubility challenges of highly hydrophobic compounds like β-amyrin.[3][16] Nanoemulsions are colloidal dispersions of oil and water stabilized by surfactants, with droplet sizes typically in the nanometer range. This extremely small particle size creates a massive surface area, which can dramatically enhance the dissolution rate, absorption, and overall bioavailability of the encapsulated drug.[3] An encapsulation efficiency of over 99% has been reported for amyrins in nanoemulsions.[3]
Experimental Protocol: Nanoemulsion Formulation by Direct Emulsification
-
Prepare Organic Phase: Dissolve β-amyrin in a suitable oil (e.g., medium-chain triglycerides, sesame oil) and add a primary surfactant (e.g., Span 80). Stir until a clear, homogenous solution is formed.
-
Prepare Aqueous Phase: Prepare an aqueous solution containing a co-surfactant (e.g., Tween 80).
-
Form Emulsion: Slowly add the organic phase to the aqueous phase while stirring continuously at high speed using a magnetic stirrer.
-
Homogenize: Subject the resulting coarse emulsion to high-energy homogenization using a high-shear homogenizer or an ultrasonicator to reduce the droplet size to the nano-scale and form a stable, translucent nanoemulsion.
Relevant Signaling Pathway
The anti-inflammatory and analgesic effects of β-amyrin are believed to be mediated, in part, through the endocannabinoid system.[17][18] this compound inhibits the enzyme monoacylglycerol lipase (B570770) (MAGL), which is responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).[17] This inhibition leads to elevated levels of 2-AG, which then activates cannabinoid receptors (CB1 and CB2) to produce therapeutic effects.[17]
Caption: β-Amyrin inhibits MAGL, increasing 2-AG levels and receptor activation.
References
- 1. Showing Compound this compound (FDB004092) - FooDB [foodb.ca]
- 2. This compound | C30H50O | CID 73145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Preparation and in vitro evaluation of α and β-amyrins loaded nanoemulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development, Physicochemical Characterization and In Vitro Anti-Inflammatory Activity of Solid Dispersions of α,β Amyrin Isolated from Protium Oilresin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. β-Amyrin | Beta Amyloid | TargetMol [targetmol.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 9. Inclusion Complexes of β and HPβ-Cyclodextrin with α, β Amyrin and In Vitro Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oatext.com [oatext.com]
- 11. Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jddtonline.info [jddtonline.info]
- 15. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nanoformulations for Delivery of Pentacyclic Triterpenoids in Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The antinociceptive triterpene β-amyrin inhibits 2-arachidonoylglycerol (2-AG) hydrolysis without directly targeting cannabinoid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Large-Scale Beta-Amyrin Purification
Welcome to the technical support center for the large-scale purification of beta-amyrin. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the extraction, separation, and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purification challenging?
A1: this compound is a pentacyclic triterpenoid, a type of natural compound found in many plants, that exhibits a wide range of pharmacological activities, including anti-inflammatory, gastroprotective, and anti-cancer effects.[1][2] The primary challenges in its large-scale purification stem from its relatively low concentration in natural sources and the difficulty of separating it from its structural isomer, alpha-amyrin, which often co-exists in plant extracts.[1][3][4] Furthermore, its high hydrophobicity and low aqueous solubility can complicate extraction and purification processes.[5][6]
Q2: What are the common natural sources for isolating this compound?
A2: this compound can be isolated from the oleoresin, latex, leaves, and bark of various plant species.[7] Some notable sources include plants from the Protium genus, Ficus elastica, Celastrus hindsii, and Alstonia scholaris.[7][8][9][10] The yield of this compound can vary significantly depending on the plant source and the extraction method used.[7][9]
Q3: What is the general workflow for purifying this compound?
A3: A typical purification workflow involves three main stages:
-
Extraction: The initial step is to extract crude triterpenoids from the dried and powdered plant material using an organic solvent like methanol (B129727) or petroleum ether.[4][11]
-
Fractionation: The crude extract is then subjected to a coarse separation, usually via column chromatography on silica (B1680970) gel, to isolate fractions enriched with this compound.[4][12]
-
Purification & Analysis: The enriched fractions undergo fine purification using techniques like preparative High-Performance Liquid Chromatography (HPLC) or recrystallization. The purity and structure of the final product are confirmed using analytical methods such as TLC, NMR, GC-MS, and melting point analysis.[4][7]
References
- 1. An Improved Scalable Synthesis of α- and β-Amyrin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C30H50O | CID 73145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Preparation and in vitro evaluation of α and β-amyrins loaded nanoemulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. α-Amyrin and β-Amyrin Isolated from Celastrus hindsii Leaves and Their Antioxidant, Anti-Xanthine Oxidase, and Anti-Tyrosinase Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring the anticancer potential of β-amyrin: Scalable process for isolation, semi synthesis, and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. journals.chemsociety.org.ng [journals.chemsociety.org.ng]
Technical Support Center: Optimizing HPLC Parameters for Beta-Amyrin Separation
This guide provides researchers, scientists, and drug development professionals with detailed answers to frequently asked questions and robust troubleshooting strategies for the successful HPLC separation of beta-amyrin.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for this compound?
A good starting point for a reversed-phase HPLC (RP-HPLC) method involves a C8 or C18 column with a mobile phase consisting of acetonitrile (B52724) and water. Detection is typically effective at low wavelengths, such as 205 nm or 210 nm, as this compound lacks a strong chromophore.[1][2]
Q2: Which type of column is best suited for this compound separation?
Both C8 and C18 columns are effective for this compound analysis.[1][3] C18 columns provide a more hydrophobic stationary phase, which can offer strong retention, while C8 columns may provide slightly shorter retention times.[1][3][4] The choice often depends on the complexity of the sample matrix and the presence of other related triterpenoids.
Q3: What mobile phase composition should I use?
A common mobile phase is a mixture of acetonitrile and water, often in a high organic ratio like 95:5 (v/v).[1] Another option is using methanol (B129727), either alone or in combination with acetonitrile or water.[2][5] For neutral triterpenoids like this compound that lack strong chromophores, a mobile phase of acetonitrile and methanol (e.g., 10:90 v/v) has been shown to provide a more stable baseline at low wavelengths.[2] The addition of a small amount of acid (e.g., 1% acetic acid) is sometimes used, although this is more critical when analyzing acidic compounds simultaneously.[6]
Q4: What is the optimal detection wavelength for this compound?
This compound does not have a strong UV chromophore. Therefore, detection is typically performed at low wavelengths, commonly between 202 nm and 210 nm, to achieve maximum sensitivity.[1][2][3]
Q5: How should I prepare my sample for analysis?
Sample preparation typically involves extracting this compound from the matrix using a suitable organic solvent such as methanol or n-propanol.[1] It is critical to filter the final sample solution through a 0.45 µm or 0.22 µm syringe filter before injection to prevent particulates from clogging the HPLC system.[1][7]
Experimental Protocols and Data
General Experimental Protocol for this compound Analysis
This protocol provides a generalized procedure based on commonly cited methods.
-
Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase or a compatible solvent like methanol. Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation:
-
Extract the sample matrix (e.g., plant material) with a suitable solvent (e.g., methanol).
-
Filter the extract through Whatman No. 41 filter paper or equivalent.[1]
-
Evaporate the solvent if necessary and reconstitute the residue in the mobile phase.
-
Filter the final sample solution through a 0.45 µm syringe filter prior to injection.[1]
-
-
HPLC Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Run the analysis according to the parameters established (see Table 1 for examples).
-
Identify the this compound peak by comparing its retention time with that of the reference standard.
-
Quantify the amount of this compound by using the calibration curve generated from the standards.
-
Data Presentation: HPLC Method Parameters
The following table summarizes various validated HPLC methods for the separation of this compound and related compounds.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Agilent Zorbax C8 (150x4.6 mm, 5 µm)[1] | Waters Spherisorb ODS2 (C18) (250x4.6 mm, 5 µm)[6] | Phenomenex C8 (250x4.6 mm, 5 µm)[3] | C18 Column[2] |
| Mobile Phase | Acetonitrile:Water (95:5 v/v)[1] | Methanol:Water + 1% Acetic Acid (20:80 v/v)[6] | Acetonitrile:Water (85:15 v/v)[3] | Acetonitrile:Methanol (10:90 v/v)[2] |
| Flow Rate | 0.7 mL/min[1] | Isocratic (flow rate not specified)[6] | 2.0 mL/min[3] | 1.0 mL/min[2] |
| Detection λ | 210 nm[1] | 280 nm[6] | 202 nm[3] | 205 nm[2] |
| Temperature | 40 °C[1] | Not specified | Not specified | 35 °C[2] |
| Retention Time | 12.13 min[1] | 12.95 min[6] | Not specified | ~8 min (estimated from chromatogram)[2][8] |
Visualized Workflows and Logic
Caption: General workflow for HPLC analysis of this compound.
Troubleshooting Guide
This section addresses common problems encountered during the HPLC analysis of this compound.
Q1: Why am I seeing poor peak shape (tailing or fronting)?
Peak tailing is a common issue and can arise from several sources.
-
Column Overload: Injecting too concentrated a sample can lead to peak tailing.[7] Try diluting your sample.
-
Secondary Interactions: Residual silanols on the column packing can interact with analytes, causing tailing.[9] Modifying the mobile phase pH can sometimes help, though this is less common for neutral compounds like this compound.
-
Column Contamination/Deterioration: Contaminants from the sample matrix can accumulate at the column inlet, or the packed bed can deteriorate, leading to poor peak shape.[9][10] Try back-flushing the column or replacing it if the problem persists.[10]
Q2: My retention times are drifting or inconsistent. What should I do?
Retention time instability can compromise the reliability of your results.
-
Inadequate Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run.[11] This is especially important when changing mobile phase compositions.
-
Mobile Phase Composition: Inconsistent mobile phase preparation can cause drift.[9][11] Prepare fresh mobile phase daily and ensure components are accurately measured. If using a gradient, ensure the pump's mixing performance is adequate.[9]
-
Temperature Fluctuations: Changes in column temperature will affect retention times.[11] Use a column oven to maintain a constant temperature.
-
System Leaks: Check for any leaks in the system, as this can cause pressure and flow rate fluctuations.
Q3: I am observing a noisy or drifting baseline. What is the cause?
A stable baseline is crucial for accurate quantification.
-
Mobile Phase Issues: Dissolved gas in the mobile phase is a primary cause of baseline noise.[7] Ensure your mobile phase is properly degassed. Impurities in solvents can also contribute.[7]
-
Detector Problems: A failing detector lamp or a contaminated flow cell can lead to baseline issues.[11]
-
System Contamination: Contaminants slowly eluting from the column or other system components can cause baseline drift.
Q4: The system backpressure is too high or too low. How can I fix this?
-
High Backpressure: This is often caused by a blockage.[10] Systematically check for blockages, starting from the column outlet and moving backward. Common culprits are clogged column frits or contaminated guard columns.[10]
-
Low Backpressure: This usually indicates a leak in the system or a problem with the pump (e.g., trapped air).[10] Check all fittings for leaks and purge the pump to remove any air bubbles.
Troubleshooting Logic Diagram
Caption: Logical diagram for troubleshooting common HPLC issues.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Luna C18(2) HPLC Columns | Phenomenex [phenomenex.com]
- 5. Use of emerging technologies in the extraction of lupeol, α-amyrin and β-amyrin from sea grape (Coccoloba uvifera L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 8. researchgate.net [researchgate.net]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. agilent.com [agilent.com]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
Technical Support Center: Enhancing the Oral Bioavailability of β-Amyrin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at increasing the oral bioavailability of β-amyrin.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of β-amyrin typically low?
A1: The low oral bioavailability of β-amyrin is primarily due to its high hydrophobicity and poor aqueous solubility.[1][2] As a lipophilic pentacyclic triterpenoid, β-amyrin has limited dissolution in the gastrointestinal fluids, which is a prerequisite for absorption into the bloodstream. Studies in rats have shown the absolute oral bioavailability of pure β-amyrin to be as low as 0.86%.[3]
Q2: What are the most promising strategies to enhance the oral bioavailability of β-amyrin?
A2: Several formulation strategies have shown promise in improving the solubility and absorption of poorly water-soluble drugs like β-amyrin. The most investigated and effective methods include:
-
Nanoemulsions: These are oil-in-water or water-in-oil dispersions with droplet sizes in the nanometer range, which can encapsulate lipophilic drugs and increase their surface area for absorption.[1]
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic polymer matrix at a molecular level, which can enhance its dissolution rate.[2]
-
Cyclodextrin (B1172386) Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their internal cavity, forming a more water-soluble complex.[4][5]
Q3: How do these formulation strategies improve β-amyrin absorption?
A3: These strategies primarily enhance the dissolution rate and apparent solubility of β-amyrin in the gastrointestinal tract.
-
Nanoemulsions increase the surface area of the drug and can be taken up by intestinal cells through various endocytic pathways.
-
Solid dispersions present the drug in an amorphous, high-energy state, which leads to faster dissolution compared to its crystalline form.
-
Cyclodextrin complexes act as carriers, transporting the β-amyrin molecule to the intestinal wall in a soluble form, where it can then be absorbed.
Q4: Are there any safety concerns with these formulation approaches?
A4: While generally considered safe for oral administration, high concentrations of some excipients used in these formulations, such as surfactants in nanoemulsions, may cause gastrointestinal irritation. It is crucial to conduct thorough safety and toxicity studies for any new formulation.
Troubleshooting Guides
Issue 1: Low encapsulation efficiency in nanoemulsion formulation.
| Potential Cause | Troubleshooting Step |
| Poor solubility of β-amyrin in the oil phase. | Screen different oils to find one with higher solubilizing capacity for β-amyrin. |
| Inappropriate surfactant or co-surfactant. | Experiment with different surfactants and co-surfactants, and vary their ratios to optimize the formulation. |
| Incorrect homogenization parameters. | Optimize the high-pressure homogenization process by adjusting the pressure and number of cycles. |
Issue 2: Drug recrystallization in solid dispersion during storage.
| Potential Cause | Troubleshooting Step |
| Immiscibility between β-amyrin and the polymer. | Select a polymer with better miscibility with β-amyrin. Perform miscibility studies using techniques like DSC. |
| High drug loading. | Reduce the drug-to-polymer ratio to ensure the drug remains molecularly dispersed. |
| Inappropriate storage conditions. | Store the solid dispersion in a cool, dry place, protected from moisture and high temperatures. |
Issue 3: Incomplete complexation with cyclodextrins.
| Potential Cause | Troubleshooting Step | | Incorrect molar ratio of β-amyrin to cyclodextrin. | Optimize the molar ratio to achieve maximum complexation efficiency. Phase solubility studies can help determine the optimal ratio. | | Inefficient preparation method. | Try different preparation methods such as kneading, co-precipitation, or freeze-drying to see which yields the highest complexation. | | Unsuitable type of cyclodextrin. | Experiment with different types of cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin) as their complexation efficiency can vary. |
Data Presentation
Table 1: Pharmacokinetic Parameters of β-Amyrin in Different Formulations (Rat Model)
| Formulation | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Absolute Bioavailability (%) | Reference |
| β-Amyrin (Pure Suspension) | 10 mg/kg | N/A | N/A | N/A | 0.86 | [3] |
| β-Amyrin (in Crude Plant Extract) | 10 mg/kg | N/A | N/A | N/A | 3.83 | [3] |
| Illustrative Example: Poorly Soluble Drug in Solid Dispersion | Equivalent Dose | ~2-5 fold increase vs. pure drug | ~0.5-1 h shorter vs. pure drug | ~3-10 fold increase vs. pure drug | Significantly Increased | General finding |
| Illustrative Example: Poorly Soluble Drug in Nanoemulsion | Equivalent Dose | ~3-8 fold increase vs. pure drug | ~0.5-1.5 h shorter vs. pure drug | ~5-15 fold increase vs. pure drug | Significantly Increased | General finding |
| Illustrative Example: Poorly Soluble Drug in Cyclodextrin Complex | Equivalent Dose | ~2-6 fold increase vs. pure drug | ~0.5-1 h shorter vs. pure drug | ~4-12 fold increase vs. pure drug | Significantly Increased | General finding |
Experimental Protocols
Protocol 1: Preparation of β-Amyrin Loaded Nanoemulsion by High-Pressure Homogenization
-
Oil Phase Preparation: Dissolve a precisely weighed amount of β-amyrin in a suitable oil (e.g., medium-chain triglycerides) at a concentration of 1-5 mg/mL. Gently heat and stir until completely dissolved.
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., Tween 80) and a co-surfactant (e.g., Transcutol P) at a concentration of 5-15% (w/v) and 2-8% (w/v) respectively.
-
Pre-emulsification: Slowly add the oil phase to the aqueous phase under high-speed stirring (e.g., 10,000 rpm for 10 minutes) using a high-shear mixer to form a coarse emulsion.
-
High-Pressure Homogenization: Pass the coarse emulsion through a high-pressure homogenizer at 15,000-25,000 psi for 5-10 cycles.
-
Characterization: Analyze the resulting nanoemulsion for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Protocol 2: Preparation of β-Amyrin Solid Dispersion by Solvent Evaporation Method
-
Solution Preparation: Dissolve a specific ratio of β-amyrin and a hydrophilic polymer (e.g., PVP K30, HPMC, or Soluplus®) in a common volatile organic solvent (e.g., ethanol, methanol, or a mixture thereof). A typical drug-to-polymer ratio ranges from 1:1 to 1:10 (w/w).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-60°C).
-
Drying: Dry the resulting solid film in a vacuum oven at 40°C for 24-48 hours to remove any residual solvent.
-
Milling and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.
-
Characterization: Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the amorphous state of the drug. Perform in vitro dissolution studies.
Protocol 3: Preparation of β-Amyrin-Cyclodextrin Inclusion Complex by Kneading Method
-
Mixing: Place a specific molar ratio of β-amyrin and cyclodextrin (e.g., 1:1 or 1:2 of β-amyrin to HP-β-cyclodextrin) in a mortar.
-
Kneading: Add a small amount of a hydro-alcoholic solution (e.g., 50% ethanol) dropwise to the mixture while triturating to form a thick, homogeneous paste.
-
Drying: Continue kneading for 45-60 minutes. Dry the resulting paste in an oven at 40-50°C for 24 hours.
-
Sieving: Pulverize the dried complex and pass it through a fine-mesh sieve.
-
Characterization: Confirm the formation of the inclusion complex using DSC, XRD, and FTIR. Evaluate the complex for its solubility and dissolution rate.
Mandatory Visualization
Caption: Experimental workflow for developing and evaluating β-amyrin formulations.
Caption: Mechanism of enhanced oral bioavailability of β-amyrin formulations.
References
- 1. mdpi.com [mdpi.com]
- 2. Preparation and in vitro evaluation of α and β-amyrins loaded nanoemulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Investigation of the Cellular Effects of Beta- Cyclodextrin Derivatives on Caco-2 Intestinal Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Holdings: Investigation of the Cellular Effects of Beta- Cyclodextrin Derivatives on Caco-2 Intestinal Epithelial Cells :: Library Catalog [oalib-perpustakaan.upi.edu]
Technical Support Center: Stability of β-Amyrin in Different Solvent Systems
Welcome to the Technical Support Center for β-Amyrin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of β-amyrin in various solvent systems. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid β-amyrin?
A1: Solid β-amyrin is stable for at least four years when stored at -20°C in a tightly sealed container, protected from light and moisture.[1]
Q2: How should I prepare and store stock solutions of β-amyrin?
A2: It is recommended to prepare stock solutions in anhydrous organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). For long-term storage (up to one year), these solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C under an inert atmosphere.[2] Aqueous solutions are not recommended for storage for more than one day due to the low solubility and potential for precipitation and degradation.[1]
Q3: In which solvents is β-amyrin soluble?
A3: β-Amyrin, a lipophilic compound, is soluble in several organic solvents. The approximate solubilities are listed in the table below. For aqueous buffers, it is sparingly soluble, and a co-solvent system (e.g., DMF:PBS) is often required.[1]
Q4: Can I store β-amyrin solutions at room temperature or 4°C?
A4: While short-term storage at room temperature or 4°C may be necessary for experimental procedures, it is not recommended for extended periods. The stability of β-amyrin in solution is significantly better at lower temperatures. If short-term storage at these temperatures is unavoidable, it is crucial to use high-purity, anhydrous solvents and protect the solution from light.
Q5: What are the potential degradation pathways for β-amyrin in solution?
A5: While specific degradation pathways in common laboratory solvents are not extensively documented, potential degradation can occur through oxidation, especially if exposed to air and light, and hydrolysis under strong acidic or basic conditions. The presence of impurities in solvents can also catalyze degradation.
Troubleshooting Guides
This section addresses common issues encountered during the handling and storage of β-amyrin solutions.
Issue 1: Crystallization or Precipitation in Stock Solution
-
Potential Cause:
-
Low Temperature: The storage temperature is too low for the solvent, causing it to freeze or reduce the solubility of β-amyrin.
-
Supersaturation: The concentration of β-amyrin exceeds its solubility limit in the chosen solvent at the storage temperature.
-
Solvent Evaporation: Improperly sealed vials can lead to solvent evaporation, thereby increasing the concentration of β-amyrin.
-
Water Contamination: The solvent has absorbed moisture, reducing the solubility of the non-polar β-amyrin.
-
-
Recommended Solution:
-
Gentle Warming: Gently warm the solution in a water bath (around 30-40°C) and vortex to redissolve the precipitate.
-
Solvent Addition: If warming is unsuccessful, add a small amount of fresh, anhydrous solvent to the vial to dilute the solution.
-
Filtration: If crystals persist, the solution may be filtered through a 0.22 µm syringe filter to remove the precipitate. Note that this will alter the concentration of the solution.
-
Prevention:
-
Prepare stock solutions at a concentration well within the solubility limit at the intended storage temperature.
-
Use high-purity, anhydrous solvents.
-
Ensure vials are tightly sealed.
-
For long-term storage, consider using a solvent with a lower freezing point if storing at very low temperatures.
-
-
Issue 2: Inconsistent Experimental Results
-
Potential Cause:
-
Degradation: The β-amyrin in the stock solution may have degraded due to improper storage (e.g., exposure to light, elevated temperatures, or repeated freeze-thaw cycles).
-
Inaccurate Concentration: The concentration of the stock solution may be incorrect due to precipitation or solvent evaporation.
-
-
Recommended Solution:
-
Prepare Fresh Solutions: Always prepare fresh working solutions from a properly stored stock solution for critical experiments.
-
Aliquot Stock Solutions: Aliquot stock solutions into single-use vials to minimize freeze-thaw cycles.
-
Purity Check: Periodically check the purity of the stock solution using an appropriate analytical method, such as HPLC or HPTLC.
-
Proper Storage: Ensure stock solutions are stored at -80°C and protected from light.
-
Data Presentation: Solubility and Stability of β-Amyrin
Table 1: Solubility of β-Amyrin in Common Organic Solvents
| Solvent | Solubility (approximate) | Reference |
| Dimethylformamide (DMF) | 12.5 mg/mL | [2] |
| Dimethyl Sulfoxide (DMSO) | 1.25 mg/mL (sonication recommended) | [2] |
| Ethanol | 1 mg/mL | [1] |
| Chloroform | Slightly soluble | |
| Methanol | Slightly soluble (enhanced with heating) | |
| DMF:PBS (pH 7.2) (1:8) | 0.11 mg/mL | [1] |
Table 2: Stability of β-Amyrin under Different Storage Conditions
| Form | Solvent | Temperature | Duration | Stability | Reference |
| Solid (Crystalline) | N/A | -20°C | ≥ 4 years | Stable | [1] |
| Solution | Organic Solvent | -80°C | 1 year | Stable | [2] |
| Solution | Aqueous Buffer | Room Temp. | > 1 day | Not Recommended | [1] |
Note: Quantitative stability data for β-amyrin in various solvents at different temperatures (e.g., room temperature, 4°C) over time is limited in publicly available literature. The information in Table 2 is based on manufacturer recommendations and general knowledge of triterpenoid (B12794562) stability. It is highly recommended to perform specific stability studies for your experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a Standard Stock Solution of β-Amyrin
-
Materials:
-
β-Amyrin (solid)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Calibrated analytical balance
-
Volumetric flask
-
Vortex mixer and/or sonicator
-
Amber glass vials
-
-
Procedure:
-
Accurately weigh the desired amount of solid β-amyrin using an analytical balance.
-
Transfer the weighed β-amyrin to a volumetric flask.
-
Add a portion of the chosen solvent (DMF or DMSO) to the flask.
-
Gently vortex or sonicate the mixture until the β-amyrin is completely dissolved.
-
Add the remaining solvent to the flask to reach the final desired volume.
-
Mix the solution thoroughly to ensure homogeneity.
-
Aliquot the stock solution into single-use amber glass vials.
-
Purge the vials with an inert gas (e.g., nitrogen or argon) before sealing.
-
Label the vials clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the vials at -80°C.
-
Protocol 2: General Procedure for Stability Testing of β-Amyrin in a Solvent System by HPLC
This protocol outlines a general method for assessing the stability of β-amyrin in a specific solvent under various conditions.
-
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
β-Amyrin stock solution
-
Solvent system to be tested
-
HPLC-grade mobile phase (e.g., Acetonitrile:Water or Methanol:Water)
-
Temperature-controlled chambers/incubators
-
Light source for photostability testing (optional)
-
-
Methodology:
-
Preparation of Stability Samples:
-
Prepare a solution of β-amyrin in the solvent of interest at a known concentration (e.g., 100 µg/mL).
-
Dispense aliquots of this solution into several amber vials (for protection from light) and clear vials (for photostability testing).
-
-
Storage Conditions:
-
Store the vials under different conditions to be tested (e.g., -20°C, 4°C, room temperature, and elevated temperature like 40°C).
-
For photostability, expose the clear vials to a controlled light source.
-
-
Time Points:
-
Define the time points for analysis (e.g., 0, 24, 48, 72 hours, 1 week, 1 month).
-
-
HPLC Analysis:
-
At each time point, withdraw a sample from each storage condition.
-
Inject the sample into the HPLC system. A suitable starting condition could be:
-
Mobile Phase: Acetonitrile:Water (95:5 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Column Temperature: 30°C
-
-
Record the chromatogram and determine the peak area of β-amyrin.
-
-
Data Analysis:
-
Calculate the percentage of β-amyrin remaining at each time point relative to the initial concentration (time 0).
-
Observe the appearance of any new peaks in the chromatogram, which may indicate degradation products.
-
-
Visualizations
Caption: Workflow for assessing the stability of β-amyrin in a solvent system.
Caption: Troubleshooting guide for crystallization issues in β-amyrin stock solutions.
References
Technical Support Center: Maximizing β-Amyrin Yield from Natural Extracts
Welcome to the technical support center dedicated to overcoming the challenges of low β-amyrin yield from natural extracts. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to optimize your experimental outcomes.
Troubleshooting Guide: Low β-Amyrin Yield
This guide addresses common issues encountered during the extraction and purification of β-amyrin that can lead to lower than expected yields.
| Problem | Question | Possible Cause & Solution |
| Low Yield of Crude Extract | My initial crude extract has a very low yield. What are the most critical factors I should re-evaluate in my protocol? | 1. Source Material: The concentration of β-amyrin varies significantly between plant species, the part of the plant used (e.g., leaves, resin), geographical location, and age. Ensure you are using a plant source reported to have a high content of β-amyrin. For instance, the leaves of Celastrus hindsii have been shown to be a good source.[1] 2. Pre-Extraction Processing: Inadequate preparation of the plant material can significantly hinder solvent penetration. The material should be thoroughly dried (e.g., at 40-50°C) to a constant weight and finely ground to maximize the surface area for extraction.[2] 3. Solvent Choice: β-amyrin is a lipophilic triterpenoid, making the choice of solvent critical. Non-polar solvents like n-hexane are effective, especially for resins.[2] For broader extractions, moderately polar solvents like methanol (B129727) or ethanol (B145695) are often used as a first step.[1][2][3] A sequential extraction with solvents of increasing polarity (e.g., hexane (B92381), then ethyl acetate (B1210297), then methanol) can also be effective. 4. Extraction Method: Conventional methods like maceration can be time-consuming and inefficient.[4] Consider using advanced techniques such as Ultrasound-Assisted Extraction (UAE) or High Hydrostatic Pressure Extraction (HHPE) to improve efficiency.[4][5] |
| Low Purity of β-Amyrin in Crude Extract | My crude extract has a good yield, but the concentration of β-amyrin is very low. How can I enrich it? | 1. Defatting Step: If your source material has a high lipid content, these fats will be co-extracted, especially with non-polar solvents, diluting your target compound. A pre-extraction step with a non-polar solvent like n-hexane can remove these lipids.[2] 2. Liquid-Liquid Partitioning: After initial extraction (e.g., with methanol), the crude extract can be partitioned between immiscible solvents to separate compounds based on their polarity. For example, partitioning a methanol extract between water, hexane, and ethyl acetate can concentrate triterpenoids in the less polar fractions (hexane and ethyl acetate).[1][3] |
| Difficulty in Purifying β-Amyrin | I'm struggling to separate β-amyrin from other closely related compounds, like α-amyrin. What can I do? | 1. Column Chromatography Optimization: Standard column chromatography is a common purification method.[1][6][7] To improve separation of isomers like α- and β-amyrin: - Stationary Phase: Use silica (B1680970) gel with a small particle size for higher resolution.[2] - Mobile Phase: Employ a shallow gradient elution with a non-polar solvent system, such as n-hexane and ethyl acetate. Start with a high percentage of hexane and gradually increase the ethyl acetate concentration in small increments.[2][8] 2. High-Performance Liquid Chromatography (HPLC): For high-purity isolation, preparative HPLC is often necessary.[2][6] Both normal-phase and reversed-phase (C18) columns can be used, and optimization of the mobile phase is crucial for achieving baseline separation. |
Frequently Asked Questions (FAQs)
Q1: Which solvents are most effective for extracting β-amyrin?
A1: The choice of solvent depends on the plant matrix. Due to the lipophilic nature of β-amyrin, non-polar solvents like n-hexane are frequently used and have shown good results, particularly for resins.[2] Moderately polar solvents such as methanol, ethanol, and chloroform (B151607) are also commonly used for initial broad-spectrum extractions.[1][2][7] For optimal results, it is recommended to test a range of solvents or solvent systems.
Q2: How can I improve my extraction efficiency without changing the solvent?
A2: Advanced extraction techniques can significantly enhance yield. Ultrasound-Assisted Extraction (UAE) utilizes acoustic cavitation to disrupt cell walls, improving solvent penetration and reducing extraction time compared to conventional methods.[4][5] High Hydrostatic Pressure Extraction (HHPE) is another emerging technology that can improve extraction yields.[4][5]
Q3: My plant material is rich in lipids. Could this be affecting my β-amyrin yield?
A3: Yes, a high lipid content can interfere with the extraction and purification process. It is advisable to perform a "defatting" step by pre-extracting the powdered plant material with a non-polar solvent like n-hexane to remove the fats before proceeding with the main extraction.[2]
Q4: What is a typical yield of β-amyrin from natural sources?
A4: The yield can vary widely depending on the source and the extraction method. For example, a study on Celastrus hindsii leaves reported a yield of a mixture of α- and β-amyrin of 10.75 g/kg of dry weight, with β-amyrin accounting for 3.27 g/kg.[1] Another study on Ficus elastica leaves reported a β-amyrin yield of 2.6% w/w of the extract.[9]
Q5: Are there alternative approaches to obtaining higher yields of β-amyrin?
A5: Yes, metabolic engineering of microorganisms like Saccharomyces cerevisiae and Yarrowia lipolytica has emerged as a promising alternative for producing high titers of β-amyrin.[10][11][12][13] These approaches involve genetically modifying the microbes to optimize the biosynthetic pathway leading to β-amyrin, achieving yields that can surpass those from natural extraction. For instance, engineered S. cerevisiae has reached β-amyrin titers of up to 2.6 g/L in fed-batch fermentation.[10][12]
Data on β-Amyrin Yield from Natural Sources
The following table summarizes quantitative data on β-amyrin yields from different plant sources using various extraction and purification methods.
| Plant Source | Plant Part | Extraction Method | Solvent(s) | Yield | Reference |
| Celastrus hindsii | Leaves | Maceration followed by partitioning and column chromatography | Methanol, Water, Hexane, Ethyl Acetate | 3.27 g/kg (dry weight) | [1] |
| Coccoloba uvifera (Sea Grape) | Leaves | Ultrasound-Assisted Extraction (UAE) | Hexane | Highest concentration of triterpenes compared to maceration and HHPE | [4] |
| Ficus elastica | Leaves | Not specified | Not specified | 2.6% w/w of the extract | [9] |
| Protium kleinii | Resin | Not specified | Not specified | 2.40 g/kg (dry weight) of α- and β-amyrin mixture | [1] |
| Solenostemma argel | Stems | Maceration and column chromatography | Chloroform | 8.9 g of chloroform extract from 2.5 kg of dried stems | [7] |
Experimental Protocols
Protocol 1: Extraction and Partitioning of β-Amyrin from Plant Leaves
This protocol is based on the methodology used for Celastrus hindsii leaves.[1][3]
-
Preparation of Plant Material:
-
Dry the plant leaves at 40-50°C until a constant weight is achieved.
-
Grind the dried leaves into a fine powder.
-
-
Methanol Extraction:
-
Macerate 1 kg of the dried powder in methanol at room temperature.
-
Filter the extract and repeat the extraction process two more times to ensure complete extraction.
-
Combine all the methanol extracts and evaporate the solvent under reduced pressure to obtain the crude methanol extract.
-
-
Solvent Partitioning:
-
Resuspend the crude methanol extract in a mixture of water and methanol.
-
Perform liquid-liquid partitioning sequentially with n-hexane and then ethyl acetate.
-
Collect the hexane and ethyl acetate fractions separately. These fractions will contain the less polar compounds, including β-amyrin.
-
Evaporate the solvents from the hexane and ethyl acetate fractions to obtain the respective crude fractions.
-
Protocol 2: Isolation of β-Amyrin by Column Chromatography
This protocol describes a general procedure for purifying β-amyrin from a crude extract fraction.[1][2][7]
-
Preparation of the Column:
-
Use a glass column of appropriate size for the amount of crude extract.
-
Prepare a slurry of silica gel 60 (70-230 mesh) in 100% n-hexane.
-
Pour the slurry into the column and allow it to pack uniformly, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude extract (e.g., the ethyl acetate fraction from Protocol 1) in a minimal amount of a suitable solvent like chloroform or hexane.
-
Alternatively, adsorb the crude extract onto a small amount of silica gel, dry it, and carefully load the powder onto the top of the packed column.
-
-
Elution:
-
Begin elution with 100% n-hexane.
-
Gradually increase the polarity of the mobile phase by introducing ethyl acetate. A typical gradient might be:
-
100% Hexane
-
98:2 Hexane:Ethyl Acetate
-
95:5 Hexane:Ethyl Acetate
-
Continue to increase the proportion of ethyl acetate in small increments.
-
-
-
Fraction Collection and Analysis:
-
Collect the eluate in small, sequential fractions.
-
Monitor the fractions using Thin Layer Chromatography (TLC).
-
Combine the fractions that show a spot corresponding to a β-amyrin standard.
-
Evaporate the solvent from the combined fractions to yield the purified β-amyrin. Further purification by preparative HPLC may be necessary to achieve high purity.
-
Visualizations
β-Amyrin Biosynthesis Pathway
The biosynthesis of β-amyrin originates from the mevalonate (B85504) (MVA) pathway, which produces the universal isoprene (B109036) building blocks.
References
- 1. α-Amyrin and β-Amyrin Isolated from Celastrus hindsii Leaves and Their Antioxidant, Anti-Xanthine Oxidase, and Anti-Tyrosinase Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Use of emerging technologies in the extraction of lupeol, α-amyrin and β-amyrin from sea grape (Coccoloba uvifera L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Engineering Saccharomyces cerevisiae for Hyperproduction of β-Amyrin by Mitigating the Inhibition Effect of Squalene on β-Amyrin Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Enhanced β-Amyrin Synthesis in Saccharomyces cerevisiae by Coupling An Optimal Acetyl-CoA Supply Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of β-Amyrin
Welcome to the technical support center for β-amyrin crystallization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the crystallization of β-amyrin.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues in a question-and-answer format, offering solutions and preventative measures.
Q1: My β-amyrin will not crystallize from solution after cooling. What should I do?
A1: Failure to crystallize is a common issue, often stemming from the solution not being supersaturated. Here are several steps to induce crystallization:
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass stirring rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of previously crystallized β-amyrin, add a single "seed" crystal to the solution. This will act as a template for new crystals to form.
-
-
Increase Concentration:
-
Evaporation: Your solution may be too dilute. Gently heat the solution to evaporate a small amount of the solvent, thereby increasing the concentration of β-amyrin, and then allow it to cool again.
-
-
Lower the Temperature: If crystals do not form at room temperature, try cooling the solution in an ice bath or refrigerator. Be aware that rapid cooling can sometimes lead to the formation of smaller, less pure crystals.
Q2: My β-amyrin is "oiling out" instead of forming crystals. How can I fix this?
A2: "Oiling out" occurs when β-amyrin precipitates as a liquid phase instead of a solid crystalline phase. This often happens when the solution is too concentrated or cooled too quickly, or if significant impurities are present which can depress the melting point of the solid.[1][2][3][4][5]
-
Dilute the Solution: Re-heat the solution until the oil redissolves and add a small amount of additional hot solvent to decrease the concentration. Then, allow the solution to cool more slowly.
-
Slow Cooling: Insulate the flask to slow down the cooling rate. This gives the molecules more time to arrange themselves into a crystal lattice.
-
Change Solvent System: Consider using a different solvent or a solvent mixture. Sometimes, a solvent in which β-amyrin is slightly less soluble can promote better crystal formation.
-
Purification: If impurities are suspected, consider purifying the crude β-amyrin using a technique like column chromatography before attempting crystallization.
Q3: The crystals that formed are very small or look like a powder. How can I get larger crystals?
A3: The formation of very small crystals or a precipitate is often due to a very high level of supersaturation, leading to rapid nucleation at many points simultaneously.
-
Reduce Supersaturation: Use a slightly larger volume of solvent to dissolve the β-amyrin initially. This will result in a less concentrated solution upon cooling, favoring the growth of fewer, larger crystals.
-
Slow Cooling: As mentioned previously, a slower cooling rate is crucial for the growth of larger crystals.
Q4: My crystal yield is very low. What are the possible reasons and solutions?
A4: A low yield can be frustrating. Here are some common causes and how to address them:
-
Too Much Solvent: Using an excessive amount of solvent will result in a significant portion of your β-amyrin remaining in the mother liquor even after cooling. To remedy this, you can evaporate some of the solvent from the mother liquor to see if more crystals form upon cooling.
-
Premature Filtration: Filtering the crystals before the crystallization process is complete will lead to a lower yield. Ensure the solution has been allowed to cool thoroughly and that crystal formation has ceased before filtration.
-
Inappropriate Solvent: The chosen solvent may be too good at dissolving β-amyrin, even at low temperatures. Experiment with different solvents or solvent mixtures to find one with a steeper solubility curve (high solubility at high temperatures and low solubility at low temperatures).
Data Presentation: Solubility of β-Amyrin and Related Triterpenoids
Table 1: Qualitative Solubility of β-Amyrin in Common Organic Solvents
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | ~3 mg/mL | [11] |
| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | [12] |
| Ethanol | ~1 mg/mL | [11] |
| Chloroform | Slightly Soluble | [13] |
| Methanol | Slightly Soluble (with heating) | [13] |
| Water | Practically Insoluble | [14] |
Table 2: Temperature-Dependent Solubility of Oleanolic Acid in Various Solvents (as a proxy for β-Amyrin)
| Solvent | Temperature (°C) | Solubility ( g/100g of solvent) | Reference |
| Methanol | 20 | 0.021 | [7] |
| 56.5 | 0.135 | [7] | |
| Ethanol | 20 | 0.045 | [7] |
| 56.5 | 0.312 | [7] | |
| 2-Propanol | 20 | 0.038 | [7] |
| 56.5 | 0.456 | [7] | |
| Ethyl Acetate (B1210297) | 20 | 0.231 | [7] |
| 56.5 | 1.895 | [7] | |
| Acetone | 25.0 | 0.015 | [9] |
| 55.0 | 0.125 | [9] | |
| 1-Butanol | 25.0 | 0.085 | [9] |
| 55.0 | 0.850 | [9] |
Experimental Protocols
Protocol 1: General Recrystallization of β-Amyrin
This protocol provides a general guideline for the recrystallization of β-amyrin. The choice of solvent and specific volumes will need to be optimized based on the purity of the starting material and the desired crystal characteristics.
-
Solvent Selection: Based on the solubility data, choose a suitable solvent or solvent pair. A good single solvent will dissolve β-amyrin when hot but not when cold. For a solvent pair, β-amyrin should be soluble in the "good" solvent and insoluble in the "poor" solvent, and the two solvents must be miscible. Common solvent systems for triterpenoids include hexane/ethyl acetate and methanol/water.
-
Dissolution: Place the crude β-amyrin in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (or the "good" solvent of a pair) and heat the mixture gently (e.g., on a hot plate or in a water bath) with swirling until the solid is completely dissolved. If using a solvent pair, add the "poor" solvent dropwise to the hot solution until it becomes slightly cloudy, then add a few drops of the "good" solvent to redissolve the precipitate.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the growth of larger crystals, the flask can be insulated to slow the cooling process. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities from the mother liquor.
-
Drying: Dry the crystals thoroughly. This can be done by air drying, in a desiccator, or in a vacuum oven at a temperature well below the melting point of β-amyrin.
Mandatory Visualizations
Troubleshooting Workflow for β-Amyrin Crystallization
Caption: A flowchart outlining the troubleshooting steps for common β-amyrin crystallization problems.
Logical Relationship for Solvent Selection
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Chemjobber: Process Wednesday: Oiling out [chemjobber.blogspot.com]
- 3. mt.com [mt.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Buy this compound | 559-70-6 | >95% [smolecule.com]
- 13. This compound | 559-70-6 [chemicalbook.com]
- 14. Showing Compound this compound (FDB004092) - FooDB [foodb.ca]
Technical Support Center: Beta-Amyrin Extraction from Latex
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the refinement of beta-amyrin extraction from latex.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when extracting this compound from latex?
A1: The most frequent issues include low extraction yield, formation of stable emulsions during solvent extraction, and co-extraction of impurities that complicate purification. The high viscosity and complex composition of latex can also present handling difficulties.
Q2: How can I improve the yield of this compound from my latex sample?
A2: To enhance the yield, consider optimizing several factors:
-
Solvent Selection: Triterpenoids like this compound are generally soluble in organic solvents such as methanol (B129727), ethanol (B145695), and ethyl acetate.[1] The choice of solvent can significantly impact the extraction efficiency.
-
Extraction Method: Techniques like Ultrasound-Assisted Extraction (UAE) and Soxhlet extraction can improve yields compared to simple maceration by enhancing solvent penetration and mass transfer.[2]
-
Solvent-to-Solid Ratio: A higher solvent volume generally improves extraction, but an excessively high ratio can lead to unnecessary solvent waste.[1] The optimal ratio depends on the specific latex and extraction method.
-
Temperature and Time: Increasing the extraction temperature can improve solubility and diffusion rates. However, prolonged exposure to high temperatures may degrade the target compound. Time-course experiments are recommended to determine the optimal extraction duration.[1]
Q3: I am observing a persistent emulsion layer during liquid-liquid extraction. How can I resolve this?
A3: Emulsion formation is a common problem when working with latex due to the presence of natural surfactants.[3] Here are several techniques to break emulsions:
-
Allow the mixture to stand: Sometimes, the emulsion will break on its own if left undisturbed.[3]
-
Addition of Salt: Adding sodium chloride (NaCl) can increase the polarity of the aqueous phase, helping to break the emulsion.[3]
-
Acidification: If the emulsion is stabilized by soaps or detergents, lowering the pH to around 2 with an acid like HCl can disrupt the emulsifying agent.[3]
-
Centrifugation: This is often a very effective method to physically separate the layers.[3]
-
Filtration: Passing the mixture through a filter aid like Celite or anhydrous sodium sulfate (B86663) can help to break the emulsion and remove water.[3]
Q4: Which solvent system is best for this compound extraction from latex?
A4: The ideal solvent system depends on the specific characteristics of the latex. Methanol has been found to be an effective solvent for extracting α- and β-amyrin from the latex of Calotropis gigantea.[4] For the extraction of triterpenoids from Ficus carica latex, 75% ethanol has been used successfully.[2] It is advisable to perform small-scale pilot extractions with a few different solvents of varying polarities (e.g., hexane, ethyl acetate, methanol) to determine the most effective one for your specific latex source.
Troubleshooting Guides
Issue 1: Low this compound Yield
| Possible Cause | Troubleshooting Steps |
| Inappropriate Solvent | Triterpenoids have intermediate polarity. Test a range of solvents from non-polar (e.g., hexane) to polar (e.g., methanol, ethanol) to find the optimal one for your latex.[1][4] |
| Insufficient Extraction Time | Increase the extraction time in increments and monitor the yield to determine the optimal duration. For UAE, optimal times can be around 30-60 minutes.[1] |
| Suboptimal Temperature | Gradually increase the extraction temperature, monitoring for any degradation of this compound. Higher temperatures generally increase extraction efficiency.[4] |
| Incorrect Solvent-to-Solid Ratio | An inadequate solvent volume will result in incomplete extraction. Increase the solvent-to-solid ratio. A common starting point is 1:10 (w/v).[1] |
| Inefficient Extraction Method | If using maceration, consider switching to a more efficient method like Ultrasound-Assisted Extraction (UAE) or Soxhlet extraction.[2] |
Issue 2: Persistent Emulsion during Purification
| Possible Cause | Troubleshooting Steps |
| Presence of Natural Surfactants in Latex | Add a saturated NaCl solution to the separatory funnel to increase the ionic strength of the aqueous phase.[3] |
| Vigorous Shaking | Gently invert the separatory funnel multiple times instead of vigorous shaking. |
| High Concentration of Emulsifying Agents | Dilute the mixture with more solvent and water. |
| Complex Latex Matrix | Use centrifugation to force the separation of the layers.[3] |
| Formation of Soaps | If the emulsion forms during a basic wash, acidify the mixture to a pH of about 2.[3] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound from Latex
This protocol is adapted from methods used for triterpenoid (B12794562) extraction from plant materials.[1][2]
-
Sample Preparation: If the latex is fresh, it can be used directly or freeze-dried to a powder.
-
Extraction:
-
Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.
-
Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude extract can be further purified by column chromatography using silica (B1680970) gel and a gradient solvent system (e.g., hexane:ethyl acetate).
Protocol 2: Soxhlet Extraction of this compound from Latex
This protocol is based on a method for extracting this compound from Ficus elastica leaves, which can be adapted for dried latex.[2]
-
Sample Preparation: The latex should be dried and ground into a fine powder.
-
Extraction:
-
Place the powdered latex (e.g., 100 g) into a thimble.
-
Place the thimble in a Soxhlet extractor.
-
Add petroleum ether (e.g., 300 mL) to the distillation flask.
-
Heat the solvent to its boiling point and carry out the extraction for at least 2 hours.[2]
-
-
Concentration: After extraction, allow the apparatus to cool. Collect the extract and concentrate it to about half its volume using a rotary evaporator.
-
Precipitation: Add methanol to the concentrated extract to precipitate the this compound.
-
Filtration and Purification: Filter the precipitate and purify it further by recrystallization from methanol.[2]
Data Presentation
Table 1: Comparison of this compound and Related Triterpenoid Yields from Various Sources and Methods.
| Plant Source | Material | Extraction Method | Solvent | Yield | Reference |
| Ficus elastica | Leaves | Soxhlet | Petroleum Ether | 2.6% w/w (β-amyrin) | [2] |
| Celastrus hindsii | Dried Leaves | Column Chromatography | Methanol, Hexane, Ethyl Acetate | 10.75 g/kg DW (α- and β-amyrin mixture) | [5][6] |
| Calotropis gigantea | Latex | Not specified | Methanol | Found to be the best solvent | [4] |
Mandatory Visualization
Caption: General workflow for the extraction and purification of this compound from latex.
Caption: Logical workflow for troubleshooting low this compound yield.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. azom.com [azom.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. α-Amyrin and β-Amyrin Isolated from Celastrus hindsii Leaves and Their Antioxidant, Anti-Xanthine Oxidase, and Anti-Tyrosinase Potentials - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Therapeutic Efficacy of β-Amyrin
Welcome to the technical support center for β-amyrin research. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on enhancing the therapeutic potential of this promising pentacyclic triterpenoid.
Frequently Asked Questions (FAQs)
Q1: What are the primary obstacles limiting the therapeutic efficacy of β-amyrin in experimental settings?
The main challenges are its physicochemical properties. β-amyrin is a highly hydrophobic and crystalline molecule, which leads to poor water solubility.[1][2][3][4] This inherently limits its dissolution in physiological fluids, resulting in low oral bioavailability and hindering its systemic delivery to target tissues.[1][2]
Q2: What are the most effective strategies to overcome the solubility and bioavailability issues of β-amyrin?
The most successful strategies focus on advanced drug delivery systems and chemical modifications:
-
Nanoformulations: Encapsulating β-amyrin into nanocarriers like nanoemulsions, solid dispersions, liposomes, or polymeric nanoparticles can significantly enhance its solubility, stability, and bioavailability.[2][5][6][7] These formulations improve the transport of β-amyrin and can be designed for targeted delivery, reducing off-target effects.[2][5][6]
-
Structural Modification: Semi-synthetic modification of the β-amyrin structure is another key approach. Creating derivatives, such as esters or introducing heterocyclic moieties at the C-3 position, can improve its pharmacological activity and solubility.[8][9] For instance, oxidation of the amyrin mixture to α,β-amyrenone has been shown to improve aqueous solubility compared to the parent compounds.[3]
-
Combination Therapy: Using β-amyrin in conjunction with conventional chemotherapeutic agents, such as cisplatin, can lead to synergistic effects.[10][11] This approach can enhance the overall therapeutic outcome, potentially reduce the required dose of the cytotoxic agent, and overcome drug resistance.[11]
Q3: What are the primary mechanisms of action for β-amyrin's anticancer effects?
β-amyrin exerts its anticancer effects through multiple pathways. It is known to induce apoptosis (programmed cell death) and cause cell cycle arrest, typically at the G2/M phase, in cancer cells.[12][13] This process is often mediated by the generation of reactive oxygen species (ROS), which in turn activates stress-related signaling cascades involving JNK and p38 MAP kinases.[12][13][14]
Q4: How does β-amyrin exert its anti-inflammatory effects?
Its anti-inflammatory properties are linked to the inhibition of key inflammatory pathways. β-amyrin can suppress the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[15][16] It achieves this by downregulating the expression of enzymes like cyclooxygenase-2 (COX-2) and inhibiting the activation of the central inflammatory transcription factor, NF-κB.[14][17][18] Some studies also suggest it interacts with cannabinoid receptors (CB1 and CB2), which play a role in modulating inflammatory responses.[16]
Troubleshooting Guide
| Problem Encountered | Possible Cause | Recommended Solution |
| Low Cytotoxicity / IC50 values are too high | 1. Poor solubility of β-amyrin in cell culture media.2. Insufficient incubation time.3. Cell line is resistant. | 1. Prepare a stock solution in DMSO and ensure the final DMSO concentration in the media is non-toxic (<0.5%). Consider developing a nanoformulation (e.g., solid dispersion with PVP-K30) to improve aqueous solubility.[19]2. Extend the incubation period (e.g., test at 24h, 48h, and 72h), as efficacy can be time-dependent.[20]3. Test on a panel of different cancer cell lines. Consider a combination therapy approach with a known cytotoxic agent to look for synergistic effects.[10][11] |
| Inconsistent results in in vivo studies | 1. Low and variable oral bioavailability.2. Rapid metabolism or clearance. | 1. Switch from oral to intraperitoneal (i.p.) administration for more consistent systemic exposure. Develop and characterize a nanoemulsion or liposomal formulation to improve bioavailability and circulation time.[1][7]2. Use a delivery system that provides sustained release of β-amyrin.[1] |
| Precipitation of β-amyrin during formulation preparation | 1. Exceeding the solubility limit in the chosen solvent.2. Incompatibility with polymer or surfactant. | 1. Use methods like solvent evaporation or kneading for preparing solid dispersions, which allow for better molecular dispersion within the polymer matrix.[19]2. Screen different hydrophilic polymers (PVP-K30, PEG-6000, HPMC) or surfactants to find a compatible system that effectively encapsulates the compound.[19] |
| Nanoformulation shows poor encapsulation efficiency | 1. Incorrect ratio of β-amyrin to carrier material.2. Suboptimal preparation method (e.g., sonication time, homogenization pressure). | 1. Optimize the drug-to-polymer/lipid ratio. A lower drug loading may be necessary to achieve higher encapsulation.2. Systematically vary the parameters of your preparation method. For nanoemulsions, adjust the energy input during the emulsification step.[1] |
Data Presentation: Quantitative Efficacy
Table 1: In Vitro Cytotoxicity (IC50) of β-Amyrin and its Derivatives
| Compound/Formulation | Cell Line | Cancer Type | IC50 Value | Citation(s) |
| β-Amyrin | Hep-G2 | Liver Carcinoma | 25 µM | [12][13] |
| α/β-Amyrin Mixture | MCF-7 | Breast Cancer | 28.45 µg/mL | [14] |
| 3-O-Carboxymaleinate of α,β-amyrin | HL-60 | Leukemia | 1.8 - 3 µM | [8] |
| Propolis Extract (containing β-amyrin) | MCF-7 | Breast Cancer | 32.70 µg/mL (at 72h) | [20] |
Table 2: Characteristics of β-Amyrin Nanoformulations
| Formulation Type | Carrier(s) | Key Finding(s) | Citation(s) |
| Nanoemulsion | Not specified | Encapsulation efficiency >99%; Total release ~30% in 24h. | [1] |
| Solid Dispersion | PVP-K30, PEG-6000, HPMC | Significantly improved dissolution rate and anti-inflammatory activity compared to pure β-amyrin. | [19] |
| Nanoparticles | Generic (Triterpenoids) | Can enhance solubility, bioavailability, stability, and provide targeted delivery. | [2][6] |
Experimental Protocols
Protocol 1: Preparation of a β-Amyrin Nanoemulsion by Direct Emulsification
This protocol is a generalized procedure based on methods for hydrophobic compounds.[1]
-
Preparation of Oil Phase: Dissolve a precise amount of β-amyrin in a suitable oil (e.g., medium-chain triglycerides) at a concentration determined during pre-formulation studies.
-
Preparation of Aqueous Phase: Prepare an aqueous solution containing a hydrophilic surfactant (e.g., Tween 80).
-
Mixing: Add the oil phase to the aqueous phase dropwise while under continuous high-speed stirring with a magnetic stirrer.
-
Emulsification: Subject the coarse emulsion to a high-energy emulsification method, such as high-pressure homogenization or ultrasonication, to reduce the droplet size to the nanometer range.
-
Characterization: Characterize the resulting nanoemulsion for particle size, zeta potential, and encapsulation efficiency using techniques like Dynamic Light Scattering (DLS) and HPLC.[21][22]
Protocol 2: Assessing Cytotoxicity using MTT Assay
This protocol is a standard method for evaluating the antiproliferative activity of compounds like β-amyrin.[12][13]
-
Cell Seeding: Seed cancer cells (e.g., Hep-G2) in a 96-well plate at a density of approximately 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of β-amyrin (solubilized in DMSO and then diluted in culture medium) and add them to the wells. Include a vehicle control (medium with DMSO) and a positive control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using dose-response curve analysis.
Visualizations: Pathways and Workflows
References
- 1. Preparation and in vitro evaluation of α and β-amyrins loaded nanoemulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nanoformulations for Delivery of Pentacyclic Triterpenoids in Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Showing Compound beta-Amyrin (FDB004092) - FooDB [foodb.ca]
- 5. researchgate.net [researchgate.net]
- 6. Nanoformulations for Delivery of Pentacyclic Triterpenoids in Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Optimized Delivery of Triterpenes by Liposomal Nanoformulations: Overcoming the Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amyrin esters induce cell death by apoptosis in HL-60 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exploring the anticancer potential of β-amyrin: Scalable process for isolation, semi synthesis, and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Synergistic Antitumor Effect of Amorphigenin Combined with Cisplatin in Human Lung Adenocarcinoma A549/DDP Cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Combination therapy in combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antitumor effects of this compound in Hep-G2 liver carcinoma cells are mediated via apoptosis induction, cell cycle disruption and activation of JNK and P38 signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. β-Amyrin, the cannabinoid receptors agonist, abrogates mice brain microglial cells inflammation induced by lipopolysaccharide/interferon-γ and regulates Mφ1/Mφ2 balances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Nanoformulations - Insights Towards Characterization Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with co-eluting impurities during beta-amyrin isolation
Welcome to the technical support center for beta-amyrin isolation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound, with a specific focus on resolving issues with co-eluting impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities that co-elute with this compound?
A1: Due to their structural similarities, this compound frequently co-elutes with other pentacyclic triterpenoids. The most common co-eluting impurities are its isomers, primarily alpha-amyrin (B196046), and other related triterpenes such as lupeol (B1675499), delta-amyrin, and cycloartenol.[1][2][3] These compounds share a similar pentacyclic structure and polarity, making their separation challenging.[4][5]
Q2: My initial column chromatography is not separating this compound from its isomers. What can I do?
A2: If you are experiencing co-elution during column chromatography, consider the following optimization strategies:
-
Solvent System Optimization: The polarity of the mobile phase is critical. For silica (B1680970) gel chromatography, a shallow gradient of non-polar and slightly more polar solvents (e.g., n-hexane and ethyl acetate) is often effective.[6] Start with a high percentage of the non-polar solvent and gradually increase the polarity in small increments to improve resolution.
-
Stationary Phase Selection: While silica gel is common, consider using a different stationary phase if co-elution persists. Reversed-phase (C18) or argentometric (silver nitrate (B79036) impregnated silica gel) chromatography can offer different selectivities for separating isomers.
-
Column Parameters: Increasing the column length or decreasing the particle size of the stationary phase can enhance separation efficiency.[7]
Q3: I'm seeing a single peak or poorly resolved peaks for alpha- and this compound in my HPLC analysis. How can I improve the separation?
A3: Co-elution of alpha- and this compound in HPLC is a frequent challenge.[5] Here are some troubleshooting steps:
-
Mobile Phase Composition: For reversed-phase HPLC (e.g., C8 or C18 column), adjusting the mobile phase is a key first step. A mobile phase of acetonitrile (B52724) and water is commonly used.[8] Try decreasing the proportion of the organic solvent (acetonitrile) to increase retention and potentially improve separation.[5]
-
Column Chemistry: If optimizing the mobile phase is insufficient, switching to a different column chemistry can provide the necessary selectivity. Consider columns with different bonded phases (e.g., phenyl-hexyl) that can offer alternative separation mechanisms.
-
Temperature: Operating the column at a controlled, elevated temperature (e.g., 40°C) can sometimes improve peak shape and resolution.[8]
-
Flow Rate: Reducing the flow rate can increase the interaction time of the analytes with the stationary phase, potentially leading to better separation.
Q4: Can I use Gas Chromatography (GC) to separate this compound from its co-eluting impurities?
A4: Yes, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of amyrin isomers.[9][10] However, due to the low volatility of triterpenoids, derivatization is often necessary to convert them into more volatile compounds before GC analysis. This typically involves silylation to convert the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers. The mass spectra obtained from GC-MS can then be used to distinguish between the isomers.[1]
Troubleshooting Guide
This guide provides a systematic approach to resolving co-elution issues during this compound purification.
Issue: Poor separation of this compound and alpha-amyrin in HPLC
dot
Caption: Troubleshooting workflow for co-eluting amyrin isomers in HPLC.
Experimental Protocols
Protocol 1: Reversed-Phase HPLC for this compound and Lupeol Separation
This method is adapted from a validated procedure for the simultaneous quantification of lupeol and this compound.[8][11]
-
Instrumentation: HPLC system with a UV/PDA detector.
-
Column: Agilent Zorbax C8 (150 x 4.6 mm, 5 µm).[8]
-
Mobile Phase: Acetonitrile:Water (95:5 v/v).[8]
-
Flow Rate: 0.7 mL/min.[8]
-
Column Temperature: 40°C.[8]
-
Detection Wavelength: 210 nm.[8]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in n-propanol and filter through a 0.45 µm syringe filter before injection.[8]
Protocol 2: Column Chromatography for Initial Purification
This protocol is a general guide based on methods for isolating triterpenoids from plant extracts.[9][12][13][14]
-
Stationary Phase: Silica gel (60-120 mesh).
-
Column Preparation: Pack the column with silica gel in a non-polar solvent like n-hexane.
-
Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dried sample-silica mixture onto the top of the column.
-
Elution: Begin elution with 100% n-hexane and gradually increase the polarity by adding ethyl acetate (B1210297) in a stepwise gradient (e.g., 98:2, 95:5, 90:10 n-hexane:ethyl acetate).
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound.
Quantitative Data Summary
Table 1: HPLC Retention Times for this compound and Common Impurities
| Compound | Column | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) | Reference |
| This compound | Agilent Zorbax C8 (150 x 4.6 mm, 5 µm) | Acetonitrile:Water (95:5) | 0.7 | 12.13 | [8] |
| Lupeol | Agilent Zorbax C8 (150 x 4.6 mm, 5 µm) | Acetonitrile:Water (95:5) | 0.7 | 10.86 | [8] |
| This compound | Hypersil BDS C18 (250 x 3 mm, 3 µm) | Acetonitrile | 0.8 | 21.8 | [8] |
| Lupeol | Hypersil BDS C18 (250 x 3 mm, 3 µm) | Acetonitrile | 0.8 | 15.1 | [8] |
| This compound | C18 Shimadzu, CLC, ODS (250 x 4.6 mm, 5 µm) | Water:Methanol (6:94) | 1.0 | 19.10 | [8] |
| Lupeol | C18 Shimadzu, CLC, ODS (250 x 4.6 mm, 5 µm) | Water:Methanol (6:94) | 1.0 | 16.20 | [8] |
Table 2: GC-MS Retention Times for this compound and Alpha-Amyrin
| Compound | GC Column | Oven Program | Retention Time (min) | Reference |
| This compound | Not specified | Not specified | 28.92 | [9] |
| Alpha-Amyrin | Not specified | Not specified | 29.53 | [9] |
| This compound | Not specified | Not specified | 31.8 | [15] |
Experimental Workflow Visualization
dot
References
- 1. Separation and identification of some common isomeric plant triterpenoids by thin-layer chromatography and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Showing Compound this compound (FDB004092) - FooDB [foodb.ca]
- 3. Structural analysis of mixed α- and β-amyrin samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triterpenoids from swallow roots--a convenient HPLC method for separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. α-Amyrin and β-Amyrin Isolated from Celastrus hindsii Leaves and Their Antioxidant, Anti-Xanthine Oxidase, and Anti-Tyrosinase Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. [PDF] Simultaneous Quantitation of Lupeol and this compound Using Reverse Phased High Performance Liquid Chromatography from Plants Having Antidiabetic Activity | Semantic Scholar [semanticscholar.org]
- 12. journals.chemsociety.org.ng [journals.chemsociety.org.ng]
- 13. tandfonline.com [tandfonline.com]
- 14. tpcj.org [tpcj.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimization of β-Amyrin Derivatization Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the derivatization of β-amyrin.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of β-amyrin derivatives.
| Problem | Question | Possible Cause & Solution |
| Low Reaction Yield | My acylation/esterification reaction is giving a low yield. What could be the issue? | 1. Incomplete Reaction: β-Amyrin's hydroxyl group at C-3 can be sterically hindered. Solution: Increase the reaction time and/or temperature. Use a more powerful acylating agent or a catalyst. For example, using an acid anhydride (B1165640) with a catalytic amount of DMAP (4-dimethylaminopyridine) can improve yields. 2. Reagent Purity: Impurities in solvents or reagents can interfere with the reaction. Solution: Ensure all solvents are anhydrous and reagents are of high purity. Distill solvents and recrystallize reagents if necessary. 3. Steric Hindrance of the Reagent: Bulky acylating agents may have difficulty accessing the hydroxyl group. Solution: If possible, opt for a smaller, less sterically hindered acylating agent. |
| Byproduct Formation | I am observing significant byproduct formation in my reaction mixture. How can I minimize this? | 1. Extended Reaction Times: Prolonged reaction times, especially at elevated temperatures, can lead to the formation of degradation products or side reactions.[1][2] Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed. 2. Non-selective Reactions: If there are other reactive functional groups, they may also react. Solution: Employ protecting groups for other reactive sites if necessary. For instance, if working with a precursor like oleanolic acid, the carboxylic acid group might need protection before reacting the hydroxyl group.[1] |
| Difficult Purification | I am struggling to separate my desired derivative from the starting material and/or byproducts. | 1. Similar Polarity: The polarity of the derivative might be very close to that of β-amyrin or byproducts, making separation by column chromatography challenging. Solution: Optimize the solvent system for your column chromatography. A shallow gradient of a more polar solvent in a non-polar solvent (e.g., ethyl acetate (B1210297) in hexane) can improve separation.[3] Consider using a different stationary phase (e.g., alumina) or a different purification technique like preparative HPLC. 2. Co-elution: The compounds may be co-eluting from the column. Solution: Try multiple rounds of column chromatography or recrystallization after an initial purification to achieve higher purity. |
| Low Reactivity of Starting Material | I am trying to derivatize a precursor like ursolic acid and the reaction is not proceeding as expected. | 1. Inherent Lower Reactivity: Compared to oleanolic acid (a precursor to β-amyrin), the carboxylic group at C-28 of ursolic acid has been reported to have lower reactivity due to steric hindrance from a shifted methyl group.[1][2] Solution: More forcing reaction conditions (higher temperature, longer reaction time, stronger reagents) may be necessary. Alternatively, a different synthetic route that avoids derivatization at that position might be required. |
Frequently Asked Questions (FAQs)
Q1: What is the primary reactive site on β-amyrin for derivatization?
A1: The primary reactive site on β-amyrin is the hydroxyl group at the C-3 position. This secondary alcohol can undergo various reactions such as acylation, etherification, and glycosylation to produce a wide range of derivatives.
Q2: How can I monitor the progress of my derivatization reaction?
A2: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting material on a TLC plate, you can visualize the consumption of the starting material and the formation of the product. A suitable solvent system (e.g., hexane (B92381):ethyl acetate) should be used to achieve good separation.
Q3: What are some common methods for purifying β-amyrin derivatives?
A3: The most widely used method for purifying β-amyrin derivatives is silica (B1680970) gel column chromatography.[1][4] The choice of eluent (solvent system) is crucial and typically involves a gradient of a polar solvent (like ethyl acetate) in a non-polar solvent (like hexane). Recrystallization can also be an effective final purification step.
Q4: Are there any specific safety precautions I should take when working with the reagents for derivatization?
A4: Yes, many reagents used in derivatization are hazardous. For example, acid chlorides and anhydrides are corrosive and moisture-sensitive. Reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should always be worn. Always consult the Material Safety Data Sheet (MSDS) for each reagent before use.
Data Presentation
Table 1: Summary of Reaction Conditions and Yields for β-Amyrin Derivatization
| Derivative Type | Reagents & Solvents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| β-Amyrin (from Oleanolic Acid) | 1. LiAlH4, THF 2. I2, Imidazole, PPh3, THF 3. Zn, Acetic Acid | Reflux (Step 1 & 2), Room Temp (Step 3) | 12 (Step 1), 0.17 (Step 2), 4 (Step 3) | 81 (overall) | [1][2] |
| Bromoacetyl Ester | Bromoacetyl bromide, K2CO3, CHCl3 | Room Temp | 24 | 85 | [4] |
| Morpholinoacetyl Ester | Bromoacetyl ester derivative, Morpholine, MeCN | Room Temp | 24 | 99 | [4] |
| Pyrrolidinoacetyl Ester | Bromoacetyl ester derivative, Pyrrolidine, MeCN | Room Temp | 24 | 99 | [4] |
| Imidazoacetyl Ester | Bromoacetyl ester derivative, Imidazole, DMF | Room Temp | 24 | 54 | [4] |
Experimental Protocols
Protocol 1: Acylation of β-Amyrin (General Procedure)
This protocol describes a general method for the acylation of the C-3 hydroxyl group of β-amyrin using an acid chloride or anhydride.
Materials:
-
β-amyrin
-
Anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF)
-
Pyridine (B92270) or triethylamine (B128534) (as a base)
-
Appropriate acid chloride or anhydride (e.g., acetyl chloride, benzoyl chloride)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for column chromatography
Procedure:
-
Dissolve β-amyrin in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add an excess (1.5-2 equivalents) of pyridine or triethylamine to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acid chloride or anhydride (1.2-1.5 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM or ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane as the eluent.
Protocol 2: Synthesis of Amino-ester Derivatives of β-Amyrin
This two-step protocol describes the synthesis of amino-ester derivatives of β-amyrin.[4]
Step 1: Synthesis of the Bromoacetyl Ester Intermediate
-
Dissolve a mixture of α,β-amyrin (100 mg, 0.24 mmol) in 5 mL of chloroform (B151607) (CHCl3) in the presence of anhydrous potassium carbonate (K2CO3).
-
Once completely dissolved, add bromoacetyl bromide (73.5 mg, 0.36 mmol) at room temperature.
-
Stir the mixture for 24 hours under an inert atmosphere.
-
Evaporate the solvent and purify the resulting solid by silica gel column chromatography using a CHCl3:MeOH (95:5) mobile phase to yield the bromoacetyl ester.
Step 2: Synthesis of the Final Amino-ester Derivative
-
Dissolve the bromoacetyl ester intermediate (0.10 mmol) in 5 mL of acetonitrile (B52724) (MeCN).
-
Add the desired amine (0.30 mmol) to the solution.
-
Allow the reaction to proceed for 24 hours at room temperature under an inert atmosphere.
-
Concentrate the reaction product under vacuum.
-
Purify the resulting solid by silica gel column chromatography using a CHCl3:MeOH (9:1) eluent.
Protocol 3: Glycosylation of β-Amyrin (General Koenigs-Knorr Method)
This protocol provides a general outline for the glycosylation of β-amyrin using the Koenigs-Knorr reaction, which typically involves a glycosyl halide and a heavy metal salt promoter.[5][6]
Materials:
-
β-amyrin
-
Anhydrous solvent (e.g., dichloromethane, toluene, or a mixture)
-
A glycosyl halide donor (e.g., acetobromoglucose)
-
A heavy metal salt promoter (e.g., silver carbonate, silver triflate, or cadmium carbonate)[6]
-
Molecular sieves (to ensure anhydrous conditions)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add β-amyrin, the glycosyl halide donor, and freshly activated molecular sieves.
-
Add the anhydrous solvent and stir the suspension.
-
Add the heavy metal salt promoter to the mixture.
-
Stir the reaction at room temperature or with gentle heating. Monitor the reaction progress by TLC. The reaction time can vary from a few hours to several days.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the insoluble salts.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).
-
If the sugar moiety has protecting groups (e.g., acetyl groups), they can be removed in a subsequent deprotection step (e.g., using Zemplén conditions with sodium methoxide (B1231860) in methanol).
Mandatory Visualization
Caption: Biosynthetic pathway of β-amyrin starting from Acetyl-CoA.
References
- 1. An Improved Scalable Synthesis of α- and β-Amyrin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. US6444233B1 - Triterpene compositions and methods for use thereof - Google Patents [patents.google.com]
- 4. scielo.br [scielo.br]
- 5. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 6. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Preventing Beta-Amyrin Degradation During Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of beta-amyrin to minimize degradation and ensure the integrity of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored at -20°C in a tightly sealed container to protect it from moisture and light.[1][2] When stored under these conditions, it can be stable for at least three to four years.[1][2]
Q2: How should I store this compound solutions?
A2: Stock solutions of this compound should be prepared in a suitable anhydrous organic solvent, such as DMSO or DMF.[1] For optimal stability, these solutions should be stored at -80°C.[1] It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation. Aqueous solutions are not recommended for storage for more than one day.[2]
Q3: What are the main factors that can cause this compound degradation?
A3: The primary factors that can lead to the degradation of this compound are exposure to high temperatures, light, and moisture.[1] Oxidizing agents can also contribute to its degradation.
Q4: Is this compound sensitive to light?
A4: Yes, this compound is sensitive to light.[1] Both solid samples and solutions should be stored in light-resistant containers to prevent photodegradation.
Q5: Can I store this compound at room temperature?
A5: Storing this compound at room temperature is not recommended for long periods. Elevated temperatures can accelerate the rate of degradation. For short-term storage (days to weeks), refrigeration at 4°C is preferable to room temperature, but for long-term stability, -20°C for solids and -80°C for solutions are the recommended temperatures.
Troubleshooting Guide
Issue: I am observing unexpected peaks in my HPLC analysis of a stored this compound sample.
-
Potential Cause: This may indicate that the this compound has degraded, leading to the formation of new chemical entities.
-
Recommended Solution:
-
Verify the storage conditions of your sample. Ensure it has been stored at the recommended temperature and protected from light and moisture.
-
Perform a co-injection with a fresh, high-purity standard of this compound to confirm the identity of the main peak.
-
If degradation is suspected, it is advisable to perform a forced degradation study to identify potential degradation products and confirm the stability-indicating nature of your analytical method.
-
Issue: My experimental results using a this compound stock solution are inconsistent.
-
Potential Cause: Inconsistent results can arise from the degradation of this compound in the stock solution. This can be caused by improper storage temperature, repeated freeze-thaw cycles, or the use of a solvent that is not anhydrous.
-
Recommended Solution:
-
Prepare fresh stock solutions of this compound from a solid sample that has been stored correctly.
-
Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.
-
Always use high-purity, anhydrous solvents for preparing stock solutions.
-
Periodically check the purity of your stock solution using a validated analytical method like HPLC.
-
Issue: I have a solid sample of this compound that has changed in color or appearance.
-
Potential Cause: A change in the physical appearance of the solid may suggest degradation or contamination. This could be due to exposure to light, moisture, or incompatible substances.
-
Recommended Solution:
-
Do not use the sample for experiments where high purity is critical.
-
If possible, re-purify the sample.
-
To confirm degradation, you can analyze the sample using techniques like HPLC, mass spectrometry, or NMR to identify any impurities or degradation products.
-
Data Presentation: Stability of this compound Under Various Conditions
While specific quantitative data on the percentage of this compound degradation over time under a wide range of conditions is limited in publicly available literature, the following table summarizes the known stability information and recommended storage conditions.
| Parameter | Condition | Observation/Recommendation | Stability |
| Temperature (Solid) | -20°C | Recommended for long-term storage. | ≥ 3-4 years[1][2] |
| Refrigerated (4°C) | Suitable for short-term storage. | Retention rate of 96.78% observed in a formulation under refrigerated conditions.[3] | |
| Room Temperature | Not recommended for long-term storage due to accelerated degradation. | - | |
| Elevated Temperatures | Degradation accelerates at higher temperatures, with significant decomposition occurring between 210-380°C.[3] | Poor | |
| Temperature (In Solution) | -80°C | Recommended for long-term storage of stock solutions. | ≥ 1 year[1] |
| -20°C | Suitable for short-term storage of stock solutions. | Useable for up to two weeks. | |
| Light Exposure | Direct Sunlight/UV | Causes degradation. | Poor |
| Dark | Recommended to protect from light. | Good | |
| Moisture/Humidity | High Humidity | Can promote degradation. | Poor |
| Dry/Desiccated | Recommended to store in a dry environment. | Good |
Experimental Protocols
Stability-Indicating HPLC Method for this compound
This protocol describes a general stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound and the separation of its degradation products.
1. Instrumentation and Columns:
-
HPLC system with a UV detector.
-
A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
2. Mobile Phase and Elution:
-
A common mobile phase is a mixture of acetonitrile (B52724) and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
-
A gradient elution may be necessary to separate this compound from its more polar or less polar degradation products. A typical gradient could start with a lower concentration of acetonitrile and gradually increase.
3. Detection:
-
UV detection at a wavelength of around 210 nm is suitable for this compound.
4. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a known concentration.
-
Filter the sample solution through a 0.45 µm filter before injection.
5. Method Validation:
-
The method should be validated according to ICH guidelines to ensure it is stability-indicating. This includes assessing specificity (the ability to separate the analyte from degradation products), linearity, accuracy, precision, and robustness.
Forced Degradation Study Protocol for this compound
Forced degradation studies are essential to understand the degradation pathways of this compound and to develop a stability-indicating analytical method.[4]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat at 60-80°C for a specified period. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified period, protected from light.
-
Thermal Degradation: Place a solid sample of this compound in an oven at a high temperature (e.g., 105°C) for a specified period. Also, heat a solution of this compound at 60-80°C.
-
Photodegradation: Expose a solution of this compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines) for a specified duration. A control sample should be kept in the dark at the same temperature.
3. Sample Analysis:
-
At each time point, withdraw a sample from each stress condition.
-
Analyze the stressed samples using a suitable stability-indicating HPLC method.
4. Data Evaluation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Calculate the percentage of degradation.
-
Identify and characterize any significant degradation products using techniques like LC-MS and NMR.
Visualizations
Caption: Proposed degradation pathway of this compound.
Caption: Experimental workflow for stability testing of this compound.
Caption: Logic diagram for selecting appropriate this compound storage.
References
Validation & Comparative
Unveiling the Molecular Targets of Beta-Amyrin: An In Silico Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in silico validated molecular targets of beta-amyrin against other alternative pentacyclic triterpenoids. Supported by experimental data from computational studies, this document offers a comprehensive overview of the current understanding of this compound's mechanism of action at the molecular level.
This compound, a naturally occurring pentacyclic triterpenoid, has garnered significant interest in the scientific community for its diverse pharmacological activities. In silico validation methods, such as molecular docking and molecular dynamics simulations, have been instrumental in identifying and characterizing its potential molecular targets. This guide summarizes these findings, compares them with those of structurally similar triterpenoids, and provides detailed experimental protocols for the cited computational methods.
Comparative Analysis of Molecular Targets
In silico studies have identified several key protein targets of this compound, implicating its role in various cellular processes and signaling pathways. The following tables summarize the binding affinities of this compound and other pentacyclic triterpenoids to these targets, providing a quantitative comparison of their potential efficacy.
Table 1: In Silico Binding Affinities of Pentacyclic Triterpenoids to Cancer-Related Targets
| Target Protein | Compound | Binding Affinity (kcal/mol) | In Silico Method |
| Bax | This compound | Strong Interaction (Value not specified)[1] | Molecular Docking & Simulation |
| mTOR | This compound | -9.7[2] | Molecular Docking |
| Lupeol (B1675499) | -11.56[3] | Molecular Docking | |
| Betulinic Acid | Not specified, but inhibits mTOR signaling[4][5] | Inferred from pathway analysis | |
| Ras | This compound | -8.90[6] | Molecular Docking |
| Alpha-amyrin | -9.36[6] | Molecular Docking | |
| Bcl-2 | Lupeol | -6.86[3] | Molecular Docking |
| Caspase-3 | Lupeol | -8.61 | Molecular Docking |
Table 2: In Silico Binding Affinities of Pentacyclic Triterpenoids to Diabetes-Related Targets
| Target Protein | Compound | Binding Affinity (kcal/mol) | In Silico Method |
| GLP-1 | This compound | High Affinity (Value not specified)[6] | Computational Studies |
| GSK | This compound | High Affinity (Value not specified)[6] | Computational Studies |
| GK | This compound | High Affinity (Value not specified)[6] | Computational Studies |
| IRTK | This compound | High Affinity (Value not specified)[6] | Computational Studies |
| IaAS1 | This compound | -9.60[7] | Molecular Docking |
| Alpha-amyrin | -11.72[7] | Molecular Docking | |
| IaAS2 | This compound | -12.25[7] | Molecular Docking |
| Alpha-amyrin | -5.71[7] | Molecular Docking |
Table 3: In Silico Binding Affinities of Pentacyclic Triterpenoids to Other Targets
| Target Protein | Class | Compound | Binding Affinity (kcal/mol) | In Silico Method |
| Rv1636 | Anti-bacterial | This compound | High Affinity[8][9] | Molecular Docking & Simulation |
| NF-κB (p65) | Anti-inflammatory | Oleanolic Acid Derivatives | Similar interaction pattern to Lupeol derivatives[10][11] | Molecular Docking |
| Lupeol Derivatives | Similar interaction pattern to Oleanolic Acid derivatives[10][11] | Molecular Docking | ||
| Tyrosinase | Enzyme Inhibition | Cycloorbicoside A-7-monoacetate | -7.069[12] | Molecular Docking |
Key Signaling Pathways Modulated by this compound
In silico and subsequent in vitro studies suggest that this compound exerts its therapeutic effects by modulating critical signaling pathways. The following diagrams, generated using the DOT language, illustrate the proposed mechanisms of action.
Experimental Protocols for In Silico Validation
The following sections provide a detailed methodology for the key in silico experiments cited in this guide. These protocols are intended to serve as a reference for researchers looking to perform similar computational studies.
Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
1. Ligand Preparation:
-
Obtain the 3D structure of the ligand (e.g., this compound) from a chemical database like PubChem.
-
Use software such as Avogadro or Open Babel to add hydrogen atoms and perform energy minimization using a suitable force field (e.g., MMFF94).
-
Save the optimized ligand structure in a format compatible with the docking software (e.g., PDBQT for AutoDock Vina).
2. Protein Preparation:
-
Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules, co-factors, and any existing ligands from the protein structure using software like UCSF Chimera or PyMOL.
-
Add polar hydrogens and assign partial charges (e.g., Gasteiger charges).
-
Define the binding site by specifying a grid box that encompasses the active site of the protein.
3. Docking Simulation:
-
Use a docking program like AutoDock Vina to perform the docking simulation.
-
The software will generate multiple binding poses of the ligand within the protein's active site and calculate the binding affinity for each pose.
4. Analysis of Results:
-
Analyze the docking results to identify the pose with the lowest binding energy, which represents the most stable binding conformation.
-
Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using software like Discovery Studio or PyMOL.
Molecular Dynamics Simulation
Molecular dynamics (MD) simulation is a computational method for analyzing the physical movements of atoms and molecules. It allows the study of the dynamic behavior of biomolecules over time.
1. System Setup:
-
Start with the best-docked protein-ligand complex obtained from molecular docking.
-
Place the complex in a periodic box and solvate it with a suitable water model (e.g., TIP3P).
-
Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic physiological salt concentrations.
2. Simulation Parameters:
-
Choose a force field (e.g., AMBER or CHARMM) to describe the interactions between atoms.
-
Define the simulation parameters, including temperature, pressure, and simulation time.
3. Energy Minimization and Equilibration:
-
Perform energy minimization to remove any steric clashes in the initial system.
-
Gradually heat the system to the desired temperature (NVT ensemble) and then adjust the pressure (NPT ensemble) to equilibrate the system.
4. Production Run:
-
Run the production MD simulation for a specified duration (e.g., 50-100 nanoseconds).
-
Save the trajectory of atomic coordinates at regular intervals.
5. Trajectory Analysis:
-
Analyze the MD trajectory to study the stability of the protein-ligand complex, including root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF).
-
Calculate the binding free energy using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) to further validate the binding affinity.
This guide provides a snapshot of the current in silico research on this compound and its molecular targets. As computational methods continue to evolve, we can expect a deeper and more refined understanding of the therapeutic potential of this promising natural compound.
References
- 1. Exploring the anticancer potential of β-amyrin: Scalable process for isolation, semi synthesis, and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular docking analysis of lupeol with different cancer targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemopreventive effect of Betulinic acid via mTOR -Caspases/Bcl2/Bax apoptotic signaling in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Betulinic acid inhibits non-small cell lung cancer by repolarizing tumor-associated macrophages via mTOR signaling pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. preprints.org [preprints.org]
- 7. Molecular Docking and Molecular Dynamics Studies on Selective Synthesis of α-Amyrin and β-Amyrin by Oxidosqualene Cyclases from Ilex Asprella - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis, In Vitro and In Silico Analysis of New Oleanolic Acid and Lupeol Derivatives against Leukemia Cell Lines: Involvement of the NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Validation of the Antioxidant and Enzyme Inhibitory Potential of Selected Triterpenes Using In Vitro and In Silico Studies, and the Evaluation of Their ADMET Properties - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-inflammatory Activities of Beta-Amyrin and Alpha-Amyrin
For Researchers, Scientists, and Drug Development Professionals
The pentacyclic triterpenes, beta-amyrin and alpha-amyrin (B196046), are isomers that are widely distributed in the plant kingdom and have garnered significant attention for their broad spectrum of pharmacological activities, including potent anti-inflammatory effects. This guide provides a comprehensive comparison of their anti-inflammatory properties, supported by experimental data, detailed methodologies, and an overview of the key signaling pathways involved.
Quantitative Comparison of Anti-inflammatory Activity
The following table summarizes the quantitative data on the anti-inflammatory effects of this compound and alpha-amyrin from various preclinical studies. It is important to note that direct comparisons of potency can be challenging due to variations in experimental models and conditions.
| Compound | Model/Assay | Dose/Concentration | Effect | Reference |
| α-Amyrin Acetate (B1210297) | Egg albumen-induced paw edema (in vivo, rat) | 100 mg/kg (p.o.) | 40% inhibition of paw edema at 5th hour | [1][2] |
| β-Amyrin | Xylene-induced ear edema (in vivo, mouse) | 100 µ g/ear | 39.4% inhibition of ear edema | [1] |
| α-Amyrin Acetate | Xylene-induced ear edema (in vivo, mouse) | 100 µ g/ear | 55.5% inhibition of ear edema | [1][2] |
| β-Amyrin | Heat-induced hemolysis (in vitro) | 100 µg/mL | 47.2% inhibition | [1][2] |
| α-Amyrin Acetate | Heat-induced hemolysis (in vitro) | 100 µg/mL | 61.5% inhibition | [1][2] |
| α-Amyrin Acetate | In vivo leucocyte migration | 100 mg/kg (p.o.) | 60.3% reduction in total leucocyte count | [1][2] |
| α-Amyrin Acetate | Neutrophil infiltration | 100 mg/kg (p.o.) | 47.9% suppression | [1] |
| β-Amyrin | Carrageenan-induced paw edema (in vivo, rat) | 100 µg | 97% inhibition of paw edema | [3] |
| α,β-Amyrin | L-arginine-induced acute pancreatitis (in vivo, rat) | 100 mg/kg (p.o.) | Significant reduction in serum amylase, lipase, TNF-α, and IL-6 | [4] |
| α,β-Amyrin | TNBS-induced colitis (in vivo, mouse) | 3 mg/kg (i.p.) | Significant reduction in colonic damage, neutrophil infiltration, and IL-1β levels | [5][6] |
| α,β-Amyrin | CFA-induced inflammation (in vivo, mouse) | 30 mg/kg (p.o.) | Significant reduction in mechanical and thermal hyperalgesia | [7] |
Signaling Pathways in Anti-inflammatory Action
Both alpha- and this compound exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade. A primary mechanism is the inhibition of the nuclear factor-kappa B (NF-κB) pathway.[5][8] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, as well as enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[4][8]
Alpha-amyrin has been shown to prevent the degradation of IκBα, the inhibitory protein of NF-κB, thereby blocking its activation.[8] Furthermore, both amyrins can suppress the activation of upstream kinases like ERK, p38 MAPK, and PKCα, which are involved in the activation of NF-κB.[8] Another significant mechanism is their interaction with the endocannabinoid system, where they have been found to act as agonists for cannabinoid receptors CB1 and CB2, which are known to play a role in modulating inflammation and pain.[5][7]
Caption: Amyrins inhibit inflammatory pathways by blocking upstream kinases and NF-κB activation, and activating cannabinoid receptors.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of this compound and alpha-amyrin's anti-inflammatory activity.
Carrageenan-Induced Paw Edema in Rats
This in vivo model is used to assess the acute anti-inflammatory activity of a compound.
-
Animals: Male Wistar rats (150-200 g).
-
Procedure:
-
Animals are fasted overnight with free access to water.
-
The initial volume of the right hind paw is measured using a plethysmometer.
-
The test compound (e.g., this compound) or vehicle is administered orally (p.o.) or intraperitoneally (i.p.).
-
After a specific time (e.g., 1 hour), 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured at various time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
The percentage inhibition of edema is calculated for each group compared to the vehicle control group.[3]
-
Xylene-Induced Ear Edema in Mice
This model evaluates the topical anti-inflammatory activity of a compound.
-
Animals: Swiss albino mice (20-25 g).
-
Procedure:
-
The test compound (e.g., alpha-amyrin acetate) is dissolved in a suitable solvent (e.g., acetone).
-
A fixed volume (e.g., 20 µL) of the solution is applied to the inner and outer surfaces of the right ear.
-
Simultaneously, a fixed volume (e.g., 20 µL) of xylene is applied to the same ear to induce inflammation. The left ear serves as a control.
-
After a specific time (e.g., 15-30 minutes), the mice are euthanized, and circular sections of both ears are punched out and weighed.
-
The difference in weight between the right and left ear punches is taken as a measure of edema.
-
The percentage inhibition of edema is calculated for the treated group compared to the vehicle control group.[1]
-
In Vitro Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in cultured macrophages.[9]
-
Cell Line: Murine macrophage cell line (e.g., J774 or RAW 264.7).
-
Procedure:
-
Cells are seeded in a 96-well plate and allowed to adhere.
-
Cells are pre-treated with various concentrations of the test compound (e.g., alpha,this compound) for a specific duration (e.g., 1 hour).
-
Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL).
-
After incubation (e.g., 24 hours), the culture supernatant is collected.
-
The amount of nitrite (B80452) (a stable product of NO) in the supernatant is measured using the Griess reagent.
-
The absorbance is read at 540 nm, and the percentage inhibition of NO production is calculated relative to the LPS-stimulated control.[9]
-
Caption: Workflow for assessing the in vitro anti-inflammatory activity of amyrins by measuring nitric oxide inhibition.
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound and alpha-amyrin acetate isolated from the stem bark of Alstonia boonei display profound anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. α,β-amyrin, a natural triterpenoid ameliorates L-arginine-induced acute pancreatitis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. preprints.org [preprints.org]
- 7. Activation of cannabinoid receptors by the pentacyclic triterpene α,β-amyrin inhibits inflammatory and neuropathic persistent pain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms underlying the inhibitory actions of the pentacyclic triterpene alpha-amyrin in the mouse skin inflammation induced by phorbol ester 12-O-tetradecanoylphorbol-13-acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development, Physicochemical Characterization and In Vitro Anti-Inflammatory Activity of Solid Dispersions of α,β Amyrin Isolated from Protium Oilresin | MDPI [mdpi.com]
A Comparative Analysis of Beta-Amyrin and Its Synthetic Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of the naturally occurring triterpenoid (B12794562), beta-amyrin, and its synthetic derivatives. This document summarizes key experimental data, details relevant methodologies, and visualizes associated signaling pathways to facilitate further research and development in this promising area of medicinal chemistry.
This compound, a pentacyclic triterpenoid ubiquitously found in the plant kingdom, has garnered significant scientific interest due to its diverse pharmacological properties. These include anti-inflammatory, anti-cancer, and anti-diabetic activities. To enhance its therapeutic potential and explore structure-activity relationships (SAR), researchers have synthesized a variety of this compound analogs. This guide offers a comparative study of this compound and its synthetic derivatives, focusing on their cytotoxic and anti-inflammatory effects.
Comparative Performance: Cytotoxicity and Anti-Inflammatory Activity
The therapeutic potential of this compound and its synthetic analogs has been evaluated across various biological assays. The following tables summarize the quantitative data from studies assessing their cytotoxic effects on different cancer cell lines and their in vitro anti-inflammatory properties.
Table 1: Comparative Cytotoxicity of this compound and Synthetic Amino-ester Derivatives
| Compound | Cell Line | Concentration | % Growth Inhibition | Reference |
| α,β-amyrin mixture | HL60 (Leukemia) | 25 µg/mL | 13.6 ± 1.9 | [1] |
| Diethylaminoacetyl α,β-amyrin | HL60 (Leukemia) | 25 µg/mL | 59.0 ± 2.5 | [1] |
| Piperidinylacetyl α,β-amyrin | HL60 (Leukemia) | 25 µg/mL | 35.7 ± 3.1 | [1] |
| Pyrrolidinylacetyl α,β-amyrin | HL60 (Leukemia) | 25 µg/mL | 33.6 ± 2.8 | [1] |
| Morpholinylacetyl α,β-amyrin | HL60 (Leukemia) | 25 µg/mL | 45.9 ± 3.3 | [1] |
| N-methylpiperazinylacetyl α,β-amyrin | HL60 (Leukemia) | 25 µg/mL | 31.2 ± 2.1 | [1] |
| Anilinoacetyl α,β-amyrin | HL60 (Leukemia) | 25 µg/mL | 49.8 ± 4.0 | [1] |
| Imidazolylacetyl α,β-amyrin | HL60 (Leukemia) | 25 µg/mL | 52.1 ± 3.8 | [1] |
| α,β-amyrin mixture | HCT-116 (Colon Carcinoma) | 25 µg/mL | 13.9 ± 1.5 | [1] |
| α,β-amyrin mixture | PC3 (Prostate Carcinoma) | 25 µg/mL | 10.3 ± 1.2 | [1] |
Table 2: Comparative Anti-Inflammatory Activity of this compound and its Acetate Analog
| Compound | Assay | Concentration | % Inhibition | Reference |
| β-amyrin | Heat-induced hemolysis | 100 µg/mL | 47.2 | |
| α-amyrin acetate | Heat-induced hemolysis | 100 µg/mL | 61.5 | |
| Diclofenac sodium (Standard) | Heat-induced hemolysis | 100 µg/mL | 40.5 |
Key Signaling Pathways
The biological activities of this compound and its analogs are often mediated through the modulation of specific signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of more potent synthetic derivatives.
Experimental Protocols
To ensure the reproducibility of the findings presented, this section provides detailed methodologies for the key experiments cited in the comparative data tables.
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[2]
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours to allow for cell attachment.[2]
-
Compound Treatment: Treat the cells with various concentrations of this compound or its synthetic analogs and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[2] The percentage of cell viability is calculated relative to untreated control cells.
In Vitro Anti-Inflammatory Activity: Egg Albumin Denaturation Assay
This assay assesses the ability of a compound to inhibit the denaturation of egg albumin, which is a marker of anti-inflammatory activity.[3]
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 0.2 mL of fresh hen's egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2.0 mL of the test compound at various concentrations.[4]
-
Incubation: Incubate the reaction mixtures at 37°C for 15 minutes.[4]
-
Heat-Induced Denaturation: Induce denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.[4]
-
Cooling and Absorbance Measurement: After cooling, measure the absorbance of the solutions at 660 nm.[4]
-
Calculation of Inhibition: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100
In Vitro Anti-Inflammatory Activity: Nitric Oxide (NO) Production in Macrophages (Griess Assay)
This assay measures the production of nitric oxide (NO), a pro-inflammatory mediator, by macrophages. The Griess assay quantifies nitrite (B80452) (NO₂⁻), a stable and nonvolatile breakdown product of NO.[5]
Procedure:
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 24-well plate.
-
Cell Treatment: Treat the cells with the test compounds for a specified duration, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS) to induce NO production.[5]
-
Supernatant Collection: After incubation, collect the cell culture supernatant.[5]
-
Griess Reaction: In a 96-well plate, mix equal volumes of the collected supernatant and Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).[6]
-
Incubation and Absorbance Measurement: Incubate the plate at room temperature for 10-15 minutes in the dark. Measure the absorbance at 540 nm.[6]
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.[6]
This guide provides a foundational comparison of this compound and its synthetic analogs. The presented data and protocols are intended to support further research into the therapeutic potential of these compounds. The visualization of key signaling pathways offers a framework for understanding their mechanisms of action and for the development of novel, more effective derivatives.
References
In Vivo Therapeutic Efficacy of Beta-Amyrin: A Comparative Guide
Beta-amyrin, a naturally occurring pentacyclic triterpenoid (B12794562), has demonstrated significant therapeutic potential across a spectrum of preclinical in vivo models. This guide provides a comparative analysis of this compound's efficacy against established therapeutic agents in various disease contexts, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in their evaluation of this promising compound.
Neurodegenerative Disease: Alzheimer's Disease Model
In a murine model of Alzheimer's disease induced by amyloid-beta (Aβ) injection, this compound has been shown to mitigate memory impairment and restore neurogenesis. Its performance was compared with minocycline (B592863), a tetracycline (B611298) antibiotic with known neuroprotective properties.
Comparative Efficacy Data
| Parameter | Model | This compound Treatment | Minocycline Treatment | Outcome |
| Memory Impairment (Object Recognition Test) | Aβ-injected Mice | 4 mg/kg, p.o. | 30 mg/kg, i.p. | Both treatments significantly ameliorated Aβ-induced memory deficits.[1] |
| Memory Impairment (Passive Avoidance Test) | Aβ-injected Mice | 4 mg/kg, p.o. | 30 mg/kg, i.p. | Both this compound and minocycline significantly improved performance in the passive avoidance test compared to the Aβ-treated group.[1] |
| Neurogenesis (DCX-positive cells) | Aβ-injected Mice | 4 mg/kg, p.o. | 30 mg/kg, i.p. | Both treatments significantly ameliorated the Aβ-induced reduction in the number of DCX-positive cells in the hippocampus.[1] |
| Neurogenesis (Ki67-positive cells) | Aβ-injected Mice | 4 mg/kg, p.o. | 30 mg/kg, i.p. | Both this compound and minocycline significantly ameliorated the Aβ-induced reduction in the number of Ki67-positive cells.[1] |
Experimental Protocol: Aβ-Induced Alzheimer's Disease Model
-
Animal Model: Male ICR mice.
-
Disease Induction: Intracerebroventricular (i.c.v.) injection of oligomeric Aβ (10 μM in 5 μl).
-
Treatment: this compound (4 mg/kg, p.o.) or minocycline (30 mg/kg, i.p.) was administered daily for 5 days, starting one day after the Aβ injection.[1]
-
Behavioral Assessment: Object recognition and passive avoidance tests were performed to evaluate memory function.
-
Immunohistochemistry: Hippocampal sections were stained for Doublecortin (DCX) and Ki67 to assess neurogenesis.
Signaling Pathway: PI3K/Akt Modulation by this compound
This compound is reported to ameliorate Aβ-induced synaptic dysfunction through the PI3K/Akt signaling pathway.[1]
Caption: PI3K/Akt signaling pathway modulation by this compound.
Inflammatory Conditions
This compound exhibits potent anti-inflammatory effects in various preclinical models.
Acute Inflammation: Carrageenan-Induced Paw Edema
The anti-inflammatory efficacy of this compound was evaluated against the nonsteroidal anti-inflammatory drug (NSAID) diclofenac (B195802) in a rat model of acute inflammation.
| Parameter | Model | This compound Treatment | Diclofenac Treatment | Outcome |
| Paw Edema Inhibition | Carrageenan-induced Paw Edema in Rats | 100 µg | 20 mg/kg | This compound at 100 µg showed 97% inhibition of paw edema, which was more pronounced than the standard drug diclofenac at 20 mg/kg. |
-
Animal Model: Wistar rats.
-
Inflammation Induction: Subplantar injection of 0.1 ml of 1% carrageenan solution into the right hind paw.
-
Treatment: this compound or diclofenac was administered orally 60 minutes before carrageenan injection.
-
Assessment: Paw volume was measured at various time points (e.g., 1, 2, 3, 4, and 6 hours) after carrageenan injection, and the percentage inhibition of edema was calculated.[2][3]
Inflammatory Bowel Disease: TNBS-Induced Colitis
In a mouse model of colitis induced by trinitrobenzene sulfonic acid (TNBS), a mixture of alpha- and this compound demonstrated therapeutic effects comparable to the corticosteroid dexamethasone (B1670325).
| Parameter | Model | α,β-Amyrin Treatment (1:1) | Dexamethasone Treatment | Outcome |
| Macroscopic Damage Score | TNBS-induced Colitis in Mice | 3 mg/kg, i.p. | 1 mg/kg, s.c. | α,β-amyrin inhibited the TNBS effect by 90%, while dexamethasone showed a 75% reduction.[4] |
| Microscopic Damage Score | TNBS-induced Colitis in Mice | 3 mg/kg, i.p. | 1 mg/kg, s.c. | α,β-amyrin reduced the histological score by 62%, and dexamethasone by 81%.[4] |
| IL-1β Levels | TNBS-induced Colitis in Mice | 3 mg/kg, i.p. | 1 mg/kg, s.c. | Both treatments significantly diminished IL-1β levels in colon tissues.[4] |
| IL-10 Levels | TNBS-induced Colitis in Mice | 3 mg/kg, i.p. | 1 mg/kg, s.c. | Both treatments partially restored IL-10 levels.[4] |
-
Animal Model: Swiss male mice.
-
Disease Induction: Intrarectal administration of TNBS.
-
Treatment: α,β-amyrin (3 mg/kg, i.p.) or dexamethasone (1 mg/kg, s.c.) was administered, and the animals were monitored for 72 hours.
-
Assessment: Macroscopic and microscopic damage to the colon was scored. Myeloperoxidase (MPO) activity and cytokine levels (IL-1β, IL-10) in colon homogenates were measured.
Signaling Pathway: NF-κB Inhibition in Inflammation
The anti-inflammatory effects of amyrins are linked to the inhibition of the NF-κB signaling pathway, which is a key regulator of inflammatory responses.
Caption: Inhibition of the NF-κB signaling pathway by amyrins.
Metabolic Disorders
A mixture of alpha- and this compound has shown beneficial effects in models of diabetes and non-alcoholic fatty liver disease (NAFLD).
Diabetes Mellitus
The antihyperglycemic and hypolipidemic effects of α,β-amyrin were compared with the standard antidiabetic drug glibenclamide in streptozotocin (B1681764) (STZ)-induced diabetic mice.
| Parameter | Model | α,β-Amyrin Treatment | Glibenclamide Treatment | Outcome |
| Blood Glucose | STZ-induced Diabetic Mice | 10, 30, 100 mg/kg, p.o. | 10 mg/kg, p.o. | Both treatments significantly reduced the STZ-induced increase in blood glucose levels.[5][6] |
| Total Cholesterol (TC) | STZ-induced Diabetic Mice | 10, 30, 100 mg/kg, p.o. | 10 mg/kg, p.o. | Both treatments significantly reduced the STZ-induced increase in total cholesterol.[5][6] |
| Triglycerides (TG) | STZ-induced Diabetic Mice | 10, 30, 100 mg/kg, p.o. | 10 mg/kg, p.o. | Both treatments significantly reduced the STZ-induced increase in triglycerides.[5][6] |
-
Animal Model: Mice.
-
Disease Induction: A single intraperitoneal injection of streptozotocin (STZ).
-
Treatment: α,β-amyrin (10, 30, or 100 mg/kg, p.o.) or glibenclamide (10 mg/kg, p.o.) was administered.
-
Assessment: Blood glucose, total cholesterol, and triglyceride levels were measured.
Non-Alcoholic Fatty Liver Disease (NAFLD)
The potential of α,β-amyrin to prevent NAFLD was evaluated in a high-fat diet (HFD)-induced mouse model, with the hypolipidemic drug fenofibrate (B1672516) used as a comparator.
| Parameter | Model | α,β-Amyrin Treatment | Fenofibrate Treatment | Outcome |
| Serum Triglycerides (TG) | HFD-fed Mice | 10, 20 mg/kg (in drinking water) | 50 mg/kg (in drinking water) | Both treatments markedly reduced the HFD-induced increase in serum TG.[7][8] |
| Serum Total Cholesterol (TC) | HFD-fed Mice | 10, 20 mg/kg (in drinking water) | 50 mg/kg (in drinking water) | Both treatments markedly reduced the HFD-induced increase in serum TC.[7][8] |
| Serum VLDL-c | HFD-fed Mice | 10, 20 mg/kg (in drinking water) | 50 mg/kg (in drinking water) | Both treatments markedly reduced the HFD-induced increase in serum VLDL-c.[7][8] |
| Serum LDL-c | HFD-fed Mice | 10, 20 mg/kg (in drinking water) | 50 mg/kg (in drinking water) | Both treatments markedly reduced the HFD-induced increase in serum LDL-c.[7][8] |
| Serum ALT & AST | HFD-fed Mice | 10, 20 mg/kg (in drinking water) | 50 mg/kg (in drinking water) | Both treatments significantly decreased the HFD-induced elevation of ALT and AST levels.[8] |
-
Animal Model: Male Swiss mice.
-
Disease Induction: Feeding a high-fat diet (HFD) for 15 weeks.
-
Treatment: α,β-amyrin (10 or 20 mg/kg equivalent in drinking water) or fenofibrate (50 mg/kg equivalent in drinking water) was administered for the duration of the HFD feeding.[7][8]
-
Assessment: Serum levels of triglycerides, total cholesterol, VLDL-c, LDL-c, ALT, and AST were measured. Liver sections were histologically examined.
Other Conditions
Acute Pancreatitis
In a rat model of L-arginine-induced acute pancreatitis, α,β-amyrin was effective in ameliorating pancreatic injury, with its performance compared to the corticosteroid methylprednisolone (B1676475).
| Parameter | Model | α,β-Amyrin Treatment | Methylprednisolone Treatment | Outcome |
| Serum Amylase & Lipase | L-arginine-induced Pancreatitis in Rats | 10, 30, 100 mg/kg, p.o. | 30 mg/kg | Both treatments significantly lowered the L-arginine-induced elevation of serum amylase and lipase.[9][10] |
| Pancreatic Edema | L-arginine-induced Pancreatitis in Rats | 30, 100 mg/kg, p.o. | 30 mg/kg | Both treatments significantly reduced pancreatic edema.[9] |
| Serum TNF-α & IL-6 | L-arginine-induced Pancreatitis in Rats | 10, 30, 100 mg/kg, p.o. | 30 mg/kg | Both treatments significantly decreased serum levels of TNF-α and IL-6.[9][10] |
| Pancreatic MPO Activity | L-arginine-induced Pancreatitis in Rats | 10, 30, 100 mg/kg, p.o. | 30 mg/kg | Both treatments significantly reduced pancreatic MPO activity.[9] |
-
Animal Model: Male Wistar rats.
-
Disease Induction: Two intraperitoneal injections of L-arginine (2.5 g/kg) one hour apart.
-
Treatment: A single oral dose of α,β-amyrin (10, 30, or 100 mg/kg), methylprednisolone (30 mg/kg), or vehicle was administered one hour after the final L-arginine injection.[9]
-
Assessment: Serum levels of amylase, lipase, TNF-α, and IL-6, as well as pancreatic myeloperoxidase (MPO) activity and edema, were measured 24 hours after induction.
Hepatic Fibrosis
This compound has shown anti-fibrotic effects in a dimethylnitrosamine (DMN)-induced model of liver fibrosis in rats. While a direct comparison study is not available, its effects can be contextualized by comparing with data from studies on silymarin (B1681676), a known hepatoprotective agent.
| Parameter | Model | This compound Treatment | Silymarin Treatment | Outcome |
| Serum Liver Enzymes (AST, ALT) | DMN-induced Fibrosis in Rats | Not specified | Not specified | This compound treatment attenuated the altered levels of serum enzyme markers.[11] |
| Oxidative Stress Markers | DMN-induced Fibrosis in Rats | Not specified | Not specified | This compound significantly reduced oxidative stress markers.[11] |
| Inflammatory Marker (TNF-α) | DMN-induced Fibrosis in Rats | Not specified | Not specified | This compound significantly reduced TNF-α levels.[11] |
| Fibrosis Reversal | CCl4-induced Fibrosis in Rats | Not applicable | 200 mg/kg | Silymarin significantly increased the resolution of CCl4-induced liver fibrosis.[12] |
-
Animal Model: Male rats.
-
Disease Induction: Intraperitoneal injections of dimethylnitrosamine (DMN).
-
Treatment: this compound was administered to the DMN-treated rats.
-
Assessment: Serum liver function markers (AST, ALT, ALP), oxidative stress markers, and inflammatory markers (TNF-α) were evaluated.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for in vivo validation of a therapeutic compound.
Caption: A generalized workflow for in vivo therapeutic efficacy studies.
References
- 1. β-Amyrin Ameliorates Alzheimer’s Disease-Like Aberrant Synaptic Plasticity in the Mouse Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Release-active dilutions of diclofenac enhance anti-inflammatory effect of diclofenac in carrageenan-induced rat paw edema model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Therapeutic action and underlying mechanisms of a combination of two pentacyclic triterpenes, α- and β-amyrin, in a mouse model of colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antihyperglycemic and hypolipidemic effects of α, β-amyrin, a triterpenoid mixture from Protium heptaphyllum in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antihyperglycemic and hypolipidemic effects of α, β-amyrin, a triterpenoid mixture from Protium heptaphyllum in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. α,β-Amyrin prevents steatosis and insulin resistance in a high-fat diet-induced mouse model of NAFLD via the AMPK-mTORC1-SREBP1 signaling mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. α,β-amyrin, a natural triterpenoid ameliorates L-arginine-induced acute pancreatitis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alpha,this compound, a natural triterpenoid ameliorates L-arginine-induced acute pancreatitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. β-Amyrin, a pentacyclic triterpene, exhibits anti-fibrotic, anti-inflammatory, and anti-apoptotic effects on dimethyl nitrosamine-induced hepatic fibrosis in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of silymarin on the resolution of liver fibrosis induced by carbon tetrachloride in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Beta-Amyrin and Standard-of-Care Anti-Inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anti-inflammatory therapeutics, the quest for novel compounds with improved efficacy and safety profiles is perpetual. This guide provides a detailed, objective comparison of the naturally occurring pentacyclic triterpenoid (B12794562), beta-amyrin, with established standard-of-care anti-inflammatory drugs, including Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), corticosteroids, and biologics. The comparison is supported by available experimental data to aid researchers and drug development professionals in evaluating its potential.
Executive Summary
This compound exhibits a multi-modal mechanism of action, targeting several key pathways in the inflammatory cascade. Unlike the targeted approach of many standard drugs, this compound has been shown to inhibit cyclooxygenase (COX), lipoxygenase (LOX), and nitric oxide synthase (NOS) enzymes, and downregulate the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) through the inhibition of the NF-κB signaling pathway.[1][2][3][4] This broad-spectrum activity presents a compelling case for its investigation as a potential therapeutic agent.
Standard-of-care drugs, while effective, are associated with well-documented side effects. NSAIDs carry risks of gastrointestinal and cardiovascular complications, while corticosteroids can lead to metabolic and immunosuppressive effects with long-term use. Biologics, though highly effective, are expensive and can increase the risk of infections. This compound, as a natural compound, is being explored for a potentially more favorable safety profile.
In Vitro Efficacy: A Quantitative Comparison
The following tables summarize the available quantitative data on the inhibitory activity of this compound and standard-of-care anti-inflammatory drugs on key inflammatory mediators. It is important to note that direct head-to-head comparative studies with this compound and a full range of standard drugs under identical experimental conditions are limited. The data presented here is compiled from various sources and should be interpreted with this in mind.
Table 1: Inhibition of Cyclooxygenase (COX) Enzymes
| Compound | Target | IC50 | Reference |
| β-Amyrin | COX-2 | Data not available | |
| Celecoxib | COX-2 | 0.06 µM | [5] |
| Diclofenac | COX-1/COX-2 | Data varies by assay | |
| Ibuprofen | COX-1/COX-2 | Data varies by assay |
Table 2: Inhibition of Pro-Inflammatory Cytokines
| Compound | Cytokine | Cell Type | IC50 / % Inhibition | Reference |
| β-Amyrin | TNF-α, IL-6 | LPS-induced hPBMCs | Significant inhibition | [2] |
| α,β-Amyrin mix | TNF-α, IL-6 | Pancreatic tissue | Significant reduction | [3] |
| Dexamethasone | IL-6 | Human monocytes | 10% to 90% inhibition (10⁻⁹ to 10⁻⁶ M) | [6] |
| Dexamethasone | TNF-α, IL-6 | Human PBMCs | Significant reduction | [7] |
| Diclofenac | TNF-α | LPS-activated THP1 cells | Dose-dependent inhibition | [8] |
In Vivo Efficacy: Preclinical Models
The carrageenan-induced paw edema model in rodents is a standard preclinical assay to evaluate the acute anti-inflammatory activity of novel compounds.
Table 3: Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema in Rats
| Compound | Dose | Route | % Inhibition of Edema | Reference |
| β-Amyrin | 100 µg | - | 97% | [2] |
| α-Amyrin acetate | 100 mg/kg | p.o. | 40% (at 5th hour) | [9] |
| Diclofenac | 20 mg/kg | - | Less than MEC containing β-amyrin | [2] |
| Diclofenac | 5 mg/kg | p.o. | 56.17% (at 2nd hour) | [10] |
| Diclofenac | 20 mg/kg | p.o. | 71.82% (at 3rd hour) | [10] |
| Indomethacin | 10 mg/kg | - | 57.66% (at 4th hour) | [11] |
| Dexamethasone | 0.5 mg/kg | i.p. | Significant inhibition | [1] |
Mechanisms of Action: A Visual Comparison
The following diagrams illustrate the key signaling pathways involved in inflammation and the points of intervention for this compound and standard-of-care drugs.
Caption: Inflammatory pathway and drug targets.
Experimental Workflow for Anti-Inflammatory Drug Screening
A typical workflow for the evaluation of a novel anti-inflammatory compound like this compound is depicted below.
Caption: A typical drug screening workflow.
Comparative Overview of Anti-Inflammatory Agents
This diagram provides a high-level comparison of the key characteristics of this compound and standard-of-care anti-inflammatory drugs.
Caption: Comparison of anti-inflammatory agents.
Detailed Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
Objective: To assess the in vivo acute anti-inflammatory activity of a test compound.
Principle: Carrageenan, a phlogistic agent, is injected into the sub-plantar tissue of a rat's hind paw, inducing a localized, acute, and reproducible inflammatory response characterized by edema. The anti-inflammatory effect of a compound is measured by its ability to reduce this edema over time compared to a control group.
Procedure:
-
Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized to the laboratory conditions for at least one week.
-
Grouping: Animals are randomly divided into groups (n=6 per group):
-
Vehicle Control (e.g., 1% Carboxymethyl Cellulose)
-
Positive Control (e.g., Diclofenac Sodium, 6 mg/kg)
-
Test Compound Groups (e.g., β-amyrin at various doses)
-
-
Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Drug Administration: The test compound, positive control, or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) to the respective groups.
-
Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar surface of the right hind paw of each rat.
-
Paw Volume Measurement: The paw volume is measured at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Calculation of Edema and Inhibition:
-
The volume of edema is calculated as the difference between the paw volume at each time point and the baseline paw volume.
-
The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average edema volume of the control group, and Vt is the average edema volume of the treated group.
-
In Vitro Cytokine Release Assay (TNF-α and IL-6)
Objective: To determine the effect of a test compound on the production of pro-inflammatory cytokines by immune cells.
Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent stimulator of immune cells like macrophages and peripheral blood mononuclear cells (PBMCs), leading to the release of pro-inflammatory cytokines such as TNF-α and IL-6. The inhibitory effect of a compound on this process can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
Procedure:
-
Cell Culture: Human Peripheral Blood Mononuclear Cells (hPBMCs) are isolated from healthy donor blood or a macrophage cell line (e.g., RAW 264.7) is cultured in appropriate media.
-
Cell Seeding: Cells are seeded into 96-well plates at a suitable density and allowed to adhere overnight.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compound (e.g., β-amyrin) or a positive control (e.g., Dexamethasone) for 1-2 hours.
-
Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce cytokine production and incubated for a specified period (e.g., 24 hours).
-
Supernatant Collection: After incubation, the cell culture supernatant is collected.
-
Cytokine Quantification (ELISA):
-
An ELISA plate is coated with a capture antibody specific for the cytokine of interest (TNF-α or IL-6) and incubated overnight.
-
The plate is washed and blocked to prevent non-specific binding.
-
The collected cell culture supernatants and a series of known concentrations of the recombinant cytokine (for the standard curve) are added to the wells and incubated.
-
The plate is washed, and a biotinylated detection antibody specific for the cytokine is added.
-
After another wash, a streptavidin-horseradish peroxidase (HRP) conjugate is added.
-
The plate is washed again, and a substrate solution (e.g., TMB) is added, which develops a color in the presence of HRP.
-
The reaction is stopped with an acid solution, and the absorbance is read at a specific wavelength using a microplate reader.
-
-
Data Analysis: The concentration of the cytokine in the samples is determined by interpolating from the standard curve. The percentage inhibition of cytokine production by the test compound is calculated relative to the LPS-stimulated control.
Conclusion
This compound demonstrates significant anti-inflammatory properties through its multifaceted mechanism of action, which distinguishes it from many single-target standard-of-care drugs. Preclinical in vitro and in vivo studies are promising, suggesting that this compound can effectively inhibit key inflammatory mediators and reduce inflammation in animal models. However, a clear gap exists in the literature regarding direct, quantitative comparisons with a broad range of standard anti-inflammatory drugs under standardized conditions. Further research, including head-to-head comparative studies and eventually, well-designed clinical trials, is necessary to fully elucidate the therapeutic potential and safety profile of this compound as a novel anti-inflammatory agent. This guide serves as a foundational resource for researchers to design and interpret future studies aimed at positioning this compound within the anti-inflammatory drug landscape.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. α,β-amyrin, a natural triterpenoid ameliorates L-arginine-induced acute pancreatitis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. β-Amyrin, the cannabinoid receptors agonist, abrogates mice brain microglial cells inflammation induced by lipopolysaccharide/interferon-γ and regulates Mφ1/Mφ2 balances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Dexamethasone attenuates interferon-related cytokine hyperresponsiveness in COVID-19 patients [frontiersin.org]
- 7. Dexamethasone inhibits cytokine production in PBMC from systemic sclerosis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model | springermedizin.de [springermedizin.de]
- 11. mdpi.com [mdpi.com]
Unlocking the Therapeutic Potential of β-Amyrin: A Comparative Guide to its Derivatives' Structure-Activity Relationship
For Researchers, Scientists, and Drug Development Professionals
Beta-amyrin, a naturally occurring pentacyclic triterpenoid (B12794562), has emerged as a promising scaffold in drug discovery due to its diverse pharmacological activities. Its derivatives have been extensively explored to enhance potency and selectivity against various diseases. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of β-amyrin derivatives, focusing on their anti-inflammatory, anti-cancer, and anti-diabetic properties. The information is presented with supporting experimental data, detailed methodologies, and visual representations of key signaling pathways to facilitate further research and development in this field.
Comparative Analysis of Biological Activities
The therapeutic efficacy of β-amyrin derivatives is significantly influenced by the nature and position of substituents on the core scaffold. Modifications, particularly at the C-3 position, have yielded compounds with enhanced biological profiles compared to the parent molecule.
Anti-Cancer Activity
The cytotoxicity of β-amyrin derivatives has been evaluated against various cancer cell lines. The introduction of different functional groups at the C-3 position has a profound impact on their anti-proliferative effects.
| Derivative | Cell Line | IC50 (µM) | Reference |
| β-Amyrin | HepG2 (Liver) | 25 | [1] |
| β-Amyrin | HL-60 (Leukemia) | 38.6 | [2] |
| β-Amyrin | A549 (Lung) | 46.2 | [2] |
| Amino-ester derivatives (unspecified) | HL-60 (Leukemia) | Moderate activity (13.6-59.0% inhibition) | [1][3] |
| 3-oxo-6β-hydroxy-β-amyrin | Raji (Burkitt's lymphoma) | 458 µg/mL |
Key SAR Insights for Anti-Cancer Activity:
-
The basic β-amyrin structure shows moderate cytotoxicity against a range of cancer cell lines.
-
Esterification and the introduction of amino groups at the C-3 position appear to be a viable strategy for enhancing cytotoxic activity, particularly against leukemia cell lines.[1][3]
-
Oxidation at the C-3 position and hydroxylation at the C-6 position, as seen in 3-oxo-6β-hydroxy-β-amyrin, also contribute to anti-tumor promoting activity.
Anti-Inflammatory Activity
β-Amyrin and its derivatives exhibit potent anti-inflammatory effects by modulating key inflammatory pathways. The nature of the substituent at C-3 influences the potency of these compounds.
| Derivative | Assay | Inhibition | Reference |
| β-Amyrin | Carrageenan-induced paw edema (100 µ g/dose ) | 97% | [4] |
| β-Amyrin | Nitric Oxide Production (LPS-stimulated RAW264.7 cells) | IC50: 55.52 µM | [5] |
| α-Amyrin acetate (B1210297) | Egg albumen-induced paw edema (100 mg/kg) | 40% | [6] |
| α-Amyrin acetate | Xylene-induced ear edema (100 µ g/ear ) | 59.4% | [6] |
Key SAR Insights for Anti-Inflammatory Activity:
-
The hydroxyl group at C-3 in β-amyrin is crucial for its significant anti-inflammatory activity.
-
Acetylation of the C-3 hydroxyl group, as in α-amyrin acetate, retains considerable anti-inflammatory properties.[6] This suggests that while the free hydroxyl is important, esterification can still lead to active compounds.
Anti-Diabetic Activity
The anti-diabetic potential of β-amyrin derivatives has been demonstrated in various in vivo models. Modifications to the β-amyrin structure can influence their ability to regulate blood glucose levels.
| Derivative | Animal Model | Dosage | Blood Glucose Reduction | Reference |
| α,β-Amyrin | Streptozotocin-induced diabetic mice | 100 mg/kg | Significant reduction | [7] |
| α-Amyrin acetate | Streptozotocin-induced diabetic rat | 100 mg/kg | 18.4% (at 5h), 17.0% (at 24h) | [8] |
| α-Amyrin p-chlorobenzoic acid derivative | Streptozotocin-induced diabetic rat | 100 mg/kg | Potent antihyperglycemic activity | [8] |
| α-Amyrin nicotinic acid derivative | Streptozotocin-induced diabetic rat | 100 mg/kg | Potent antihyperglycemic activity | [8] |
Key SAR Insights for Anti-Diabetic Activity:
-
The native mixture of α,β-amyrin demonstrates effective blood glucose-lowering effects.[7]
-
Esterification of the C-3 hydroxyl group with both aliphatic and aromatic moieties can lead to potent anti-diabetic agents. The p-chlorobenzoic acid and nicotinic acid derivatives of α-amyrin highlight the potential for improvement over the simple acetate ester.[8]
Signaling Pathways Modulated by β-Amyrin Derivatives
β-Amyrin and its derivatives exert their pharmacological effects by modulating several key signaling pathways involved in cell proliferation, inflammation, and apoptosis.
Caption: Signaling pathways modulated by β-amyrin derivatives.
The diagram illustrates how β-amyrin and its derivatives can inhibit the NF-κB inflammatory pathway and induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and activation of JNK and p38 MAPK pathways.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used to evaluate the biological activities of β-amyrin derivatives.
Cytotoxicity Assay (MTT Assay)
This assay is used to assess the anti-proliferative effects of compounds on cancer cells.
-
Cell Seeding: Plate cancer cells (e.g., HepG2, HL-60) in 96-well plates at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[9]
-
Compound Treatment: Treat the cells with various concentrations of β-amyrin derivatives and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial reductases will convert MTT to formazan (B1609692) crystals.[10]
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value.[9]
Caption: Workflow of the MTT cytotoxicity assay.
In Vivo Anti-Inflammatory Assay (Carrageenan-Induced Paw Edema)
This model is used to evaluate the acute anti-inflammatory activity of compounds.
-
Animal Model: Use male Wistar rats or Swiss mice.[4]
-
Compound Administration: Administer the β-amyrin derivative or vehicle control intraperitoneally or orally.[4]
-
Induction of Inflammation: After a set time (e.g., 30-60 minutes), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[4]
-
Edema Measurement: Measure the paw volume or thickness using a plethysmometer or calipers at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[6]
-
Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.[4]
In Vivo Anti-Diabetic Assay (Streptozotocin-Induced Diabetes Model)
This model is used to assess the anti-hyperglycemic effects of compounds in a type 1 diabetes model.
-
Induction of Diabetes: Induce diabetes by a single intraperitoneal injection of streptozotocin (B1681764) (STZ) dissolved in citrate (B86180) buffer.[7]
-
Confirmation of Diabetes: After 48-72 hours, measure fasting blood glucose levels. Animals with glucose levels above a certain threshold (e.g., 250 mg/dL) are considered diabetic.
-
Compound Administration: Administer the β-amyrin derivative or a standard anti-diabetic drug (e.g., glibenclamide) orally for a specified duration (e.g., daily for 7-14 days).[7]
-
Blood Glucose Monitoring: Measure fasting blood glucose levels at regular intervals during the treatment period.
-
Data Analysis: Compare the blood glucose levels of the treated groups with the diabetic control group to determine the percentage of blood glucose reduction.[8]
This guide provides a foundational understanding of the structure-activity relationships of β-amyrin derivatives. The presented data and protocols are intended to aid researchers in the design and execution of further studies aimed at developing novel therapeutics based on this versatile natural product scaffold.
References
- 1. The Pharmaceutical Potential of α- and β-Amyrins | MDPI [mdpi.com]
- 2. scielo.br [scielo.br]
- 3. preprints.org [preprints.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Antihyperglycemic and hypolipidemic effects of α, β-amyrin, a triterpenoid mixture from Protium heptaphyllum in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of alpha-amyrin derivatives and their in vivo antihyperglycemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Development, Physicochemical Characterization and In Vitro Anti-Inflammatory Activity of Solid Dispersions of α,β Amyrin Isolated from Protium Oilresin [mdpi.com]
Beta-Amyrin's Impact on Synaptic Plasticity: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – A growing body of research highlights the potential of natural compounds in mitigating the synaptic deficits associated with neurodegenerative diseases like Alzheimer's. Among these, beta-amyrin, a pentacyclic triterpenoid (B12794562) found in various plants, has demonstrated a significant ability to restore synaptic plasticity. This guide provides a comparative analysis of this compound's effects on synaptic plasticity, juxtaposed with other promising natural compounds, offering researchers, scientists, and drug development professionals a comprehensive overview of the current experimental evidence.
Restoring Long-Term Potentiation in the Face of Amyloid-Beta
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism for learning and memory. A key measure of synaptic strength is Long-Term Potentiation (LTP), a persistent increase in synaptic response following high-frequency stimulation. In Alzheimer's disease models, the accumulation of amyloid-beta (Aβ) peptides is known to impair LTP.
Studies have shown that this compound can effectively counteract this Aβ-induced LTP deficit. In hippocampal slices treated with Aβ, this compound treatment has been observed to block the impairment of LTP, suggesting a neuroprotective role against Aβ toxicity.
This guide compares the efficacy of this compound with other natural compounds—oleanolic acid, naringin, and gallic acid—that have also been investigated for their potential to modulate synaptic plasticity in the context of Alzheimer's disease models.
Comparative Efficacy on Long-Term Potentiation
The following table summarizes the quantitative data from studies investigating the effects of this compound and alternative compounds on LTP in the presence of Aβ pathology.
| Compound | Model | Key Findings on LTP | Signaling Pathway(s) Implicated |
| This compound | Aβ-infused mouse hippocampal slices | Blocks Aβ-induced LTP impairment.[1] | PI3K/Akt[1] |
| Oleanolic Acid | Aβ25-35-injected rats | Significantly increased the slope and amplitude of fEPSP compared to the Aβ-treated group.[2][3] | CaMKII, PKC, NMDAR2B, BDNF-TrkB-CREB[2][3] |
| Naringin | Aβ-injected rats | Attenuated Aβ-induced blockade of fEPSP in the hippocampal CA1 area.[4] | BDNF/TrkB/CREB, MAPK[4][5] |
| Gallic Acid | Aβ-infused rats | Significantly improved LTP amplitude and area under the curve in Aβ-treated rats.[6][7][8] | GSK3β-Nrf2[9] |
Signaling Pathways in Synaptic Rescue
The neuroprotective effects of these compounds are mediated by distinct signaling pathways crucial for synaptic function and cell survival.
This compound's restorative effect on LTP is dependent on the PI3K/Akt signaling pathway .[1] Inhibition of PI3K blocks the beneficial effects of this compound, indicating this pathway's central role.[1]
References
- 1. BDNF-ERK-CREB signalling mediates the role of miR-132 in the regulation of the effects of oleanolic acid in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oleanolic Acid Ameliorates Aβ25-35 Injection-induced Memory Deficit in Alzheimer’s Disease Model Rats by Maintaining Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oleanolic Acid Ameliorates Aβ25-35 Injection-induced Memory Deficit in Alzheimer's Disease Model Rats by Maintaining Synaptic Plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Naringin enhances long-term potentiation and recovers learning and memory deficits of amyloid-beta induced Alzheimer's disease-like behavioral rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of Gallic Acid on Dementia Type of Alzheimer Disease in Rats: Electrophysiological and Histological Studies - Basic and Clinical Neuroscience [bcn.iums.ac.ir]
- 7. Effect of Gallic Acid on Dementia Type of Alzheimer Disease in Rats: Electrophysiological and Histological Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of Gallic Acid on Dementia Type of Alzheimer Disease in Rats: Electrophysiological and Histological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gallic Acid Alleviates Cognitive Impairment by Promoting Neurogenesis via the GSK3β-Nrf2 Signaling Pathway in an APP/PS1 Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Beta-Amyrin Extraction Techniques for Researchers
For researchers, scientists, and professionals in drug development, the efficient extraction of beta-amyrin, a pentacyclic triterpenoid (B12794562) with significant pharmacological potential, is a critical first step. This guide provides an objective comparison of various extraction techniques, supported by experimental data, to aid in the selection of the most suitable method for your research needs.
This analysis covers both conventional and modern extraction methods, evaluating them on key performance indicators such as yield, extraction time, solvent consumption, and scalability. The information presented is curated from various scientific studies to provide a comprehensive overview.
Comparative Analysis of Extraction Techniques
The selection of an appropriate extraction method for this compound is a trade-off between yield, efficiency, cost, and environmental impact. Below is a summary of quantitative data compiled from various studies, comparing the performance of different techniques.
| Extraction Technique | Plant Material | Solvent | Yield of β-amyrin | Purity | Extraction Time | Solvent Consumption | Key Advantages | Key Disadvantages |
| Maceration | Coccoloba uvifera L. leaves | Hexane | ~0.71 mg/g d.b.[1][2] | Lower | 24 hours[2] | High | Simple, low cost | Time-consuming, high solvent usage, lower yield |
| Soxhlet Extraction | Ficus elastica leaves | Petroleum Ether | 2.6% w/w[3] | Moderate | 2 - 72 hours[3][4] | High | Efficient for exhaustive extraction | Time-consuming, large solvent volume, potential thermal degradation |
| Ultrasound-Assisted Extraction (UAE) | Eugenia pyriformis Cambess. leaves | Not specified | 11.46 g/kg of dry leaf | 77.03% amyrin content[5] | 15 - 60 minutes[6][7] | Moderate | Fast, efficient, reduced solvent and energy use[8][9] | Equipment cost, potential for radical formation |
| Microwave-Assisted Extraction (MAE) | Actinidia deliciosa root | 72.67% Ethanol (B145695) | 84.96% extracted TTP | Not Specified | 30 minutes[6] | Low | Very fast, low solvent consumption, high efficiency[2][10] | Equipment cost, potential for localized heating |
| Supercritical Fluid Extraction (SFE) | Eugenia pyriformis Cambess. leaves | Supercritical CO₂ | 11.40 g/kg of dry leaf | 81.19% amyrin content[5] | 10 - 60 minutes[11] | Low (recyclable CO₂) | Green solvent, high purity, tunable selectivity[12] | High initial investment, requires technical expertise |
| High Hydrostatic Pressure Extraction (HHPE) | Ganoderma lucidum | 70% Ethanol | 1.41% triterpenoids | Not Specified | ~30 minutes[13] | Moderate | Non-thermal, preserves thermosensitive compounds[14] | High equipment cost, specialized operation |
Experimental Protocols
Detailed methodologies for the key extraction techniques are provided below to facilitate their application in a laboratory setting.
Maceration
Maceration is a simple and widely used technique for the extraction of plant constituents.
Protocol:
-
Sample Preparation: Air-dry the plant material (e.g., leaves) at 40-50°C until a constant weight is achieved. Grind the dried material into a coarse powder[15].
-
Extraction: Place a known quantity of the powdered plant material into a sealed container. Add a suitable solvent, such as ethanol or hexane, ensuring the plant material is fully submerged[15][16]. The typical solid-to-solvent ratio is 1:10 to 1:20 (w/v).
-
Incubation: Allow the mixture to stand at room temperature for a period of 24 to 72 hours, with occasional agitation[15].
-
Filtration: Separate the extract from the solid plant residue by filtration through filter paper.
-
Concentration: Evaporate the solvent from the filtrate using a rotary evaporator to obtain the crude extract.
Soxhlet Extraction
Soxhlet extraction allows for the continuous extraction of a compound from a solid material with a limited amount of solvent.
Protocol:
-
Sample Preparation: Dry and grind the plant material as described for maceration.
-
Apparatus Setup: Assemble the Soxhlet apparatus, consisting of a round-bottom flask, the Soxhlet extractor, and a condenser[4].
-
Loading: Place a known amount of the powdered plant material into a cellulose (B213188) thimble and insert it into the Soxhlet extractor[4].
-
Solvent Addition: Add the extraction solvent (e.g., petroleum ether, ethanol) to the round-bottom flask[4].
-
Extraction: Heat the flask to boil the solvent. The solvent vapor travels up to the condenser, where it liquefies and drips into the thimble containing the plant material. Once the solvent level in the thimble reaches the top of the siphon arm, the extract is siphoned back into the flask. This cycle is repeated for several hours (typically 2-72 hours)[3][4].
-
Concentration: After extraction, the solvent is removed from the extract using a rotary evaporator.
Ultrasound-Assisted Extraction (UAE)
UAE utilizes ultrasonic waves to disrupt cell walls and enhance mass transfer, leading to faster and more efficient extraction.
Protocol:
-
Sample Preparation: Prepare the dried and powdered plant material.
-
Extraction: Mix the plant material with a suitable solvent in a flask. Immerse the flask in an ultrasonic bath or place an ultrasonic probe directly into the mixture[7].
-
Sonication: Apply ultrasonic waves at a specific frequency (e.g., 20-40 kHz) and power for a defined period (e.g., 15-60 minutes)[6][7]. The temperature should be controlled to avoid degradation of the target compounds.
-
Separation and Concentration: Filter the extract and evaporate the solvent as described previously.
Microwave-Assisted Extraction (MAE)
MAE employs microwave energy to heat the solvent and plant material, accelerating the extraction process.
Protocol:
-
Sample Preparation: Use dried and powdered plant material.
-
Extraction: Place the plant material and solvent in a microwave-safe extraction vessel.
-
Microwave Irradiation: Irradiate the mixture in a microwave extractor at a set power (e.g., 400-800 W) and for a specific duration (e.g., 1-30 minutes)[6][17]. The temperature and pressure inside the vessel should be monitored and controlled.
-
Cooling and Filtration: Allow the vessel to cool before opening. Filter the extract to separate the solid residue.
-
Concentration: Concentrate the filtrate using a rotary evaporator.
Supercritical Fluid Extraction (SFE)
SFE uses a supercritical fluid, typically carbon dioxide, as the extraction solvent, offering a green and efficient alternative.
Protocol:
-
Sample Preparation: The plant material should be dried and ground to a specific particle size.
-
Apparatus Setup: The SFE system consists of a CO₂ tank, a pump, a co-solvent pump (if used), an extraction vessel, and a separator.
-
Extraction: Load the powdered plant material into the extraction vessel. Pump liquid CO₂ into the system, where it is heated and pressurized to a supercritical state (e.g., >31°C and >74 bar)[11]. The supercritical CO₂ then passes through the extraction vessel, dissolving the this compound.
-
Separation: The extract-laden supercritical fluid flows into a separator, where the pressure and/or temperature are changed, causing the CO₂ to return to a gaseous state and the this compound to precipitate.
-
Collection: The extracted this compound is collected from the separator. The CO₂ can be recycled.
High Hydrostatic Pressure Extraction (HHPE)
HHPE utilizes high pressure to enhance the permeability of cell membranes and improve extraction efficiency.
Protocol:
-
Sample Preparation: Prepare the plant material (fresh or dried and powdered).
-
Extraction Mixture: Mix the plant material with the extraction solvent.
-
Pressurization: Place the mixture in a flexible, sealed container and subject it to high hydrostatic pressure (e.g., 100-600 MPa) in a high-pressure unit for a specific time (e.g., 1-30 minutes)[18].
-
Depressurization and Separation: After the pressure treatment, the extract is separated from the solid residue by filtration.
-
Concentration: The solvent is evaporated to obtain the crude extract.
Visualizing the Extraction Process
To better understand the workflow and relationships between different extraction techniques, the following diagrams are provided.
Conclusion
The choice of an extraction technique for this compound depends heavily on the specific goals of the research. For preliminary studies or when resources are limited, maceration and Soxhlet extraction are viable options, although they are time and solvent-intensive. For higher efficiency and significantly reduced extraction times, Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are excellent choices, with MAE often providing the fastest extraction. For applications requiring high purity and the use of environmentally friendly solvents, Supercritical Fluid Extraction (SFE) is the premier choice, despite its higher initial cost. High Hydrostatic Pressure Extraction (HHPE) offers a non-thermal alternative, which is particularly advantageous for heat-sensitive compounds.
Researchers should carefully consider the trade-offs between yield, purity, cost, scalability, and environmental impact when selecting the most appropriate method for their this compound extraction needs. This guide provides the foundational data and protocols to make an informed decision.
References
- 1. Selective and cost-effective protocol to separate bioactive triterpene acids from plant matrices using alkalinized ethanol: Application to leaves of Myrtaceae species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave-assisted extraction versus Soxhlet extraction to determine triterpene acids in olive skins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Using Soxhlet Ethanol Extraction to Produce and Test Plant Material (Essential Oils) for Their Antimicrobial Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lower Energy-Demanding Extraction of Bioactive Triterpene Acids by Microwave as the First Step towards Biorefining Residual Olive Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A comprehensive review of ultrasonic assisted extraction (UAE) for bioactive components: Principles, advantages, equipment, and combined technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Total Triterpenes, Polyphenols, Flavonoids, and Antioxidant Activity of Bioactive Phytochemicals of Centella asiatica by Different Extraction Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Optimization of Ultra-high Pressure Assisted Extraction of the Triterpenoids from the Ganoderma lucidum and Evaluation of Its Antioxidant Activity [agris.fao.org]
- 12. Supercritical Extraction Techniques for Obtaining Biologically Active Substances from a Variety of Plant Byproducts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. matec-conferences.org [matec-conferences.org]
- 14. altuner.me [altuner.me]
- 15. scribd.com [scribd.com]
- 16. fahutan.unmul.ac.id [fahutan.unmul.ac.id]
- 17. circforbio.ntua.gr [circforbio.ntua.gr]
- 18. lib3.dss.go.th [lib3.dss.go.th]
In Silico Docking Analysis of Beta-Amyrin: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in silico docking performance of beta-amyrin against a range of protein targets implicated in various diseases. The data presented, compiled from multiple computational studies, offers insights into the potential of this natural triterpenoid (B12794562) as a therapeutic agent.
This compound, a pentacyclic triterpenoid widely distributed in the plant kingdom, has garnered significant interest for its diverse pharmacological activities. In silico molecular docking studies have become an invaluable tool to elucidate the molecular mechanisms underlying these activities, predicting the binding affinities and interaction patterns of this compound with key protein targets. This guide summarizes the quantitative data from such studies, details the experimental protocols, and visualizes the relevant biological pathways.
Comparative Docking Performance of this compound
The binding affinity of this compound to various protein targets has been quantified in numerous studies, typically reported as binding energy in kcal/mol. A more negative value indicates a stronger binding affinity. The following tables summarize these findings, comparing this compound's performance with its isomer, alpha-amyrin, and known standard inhibitors where available.
| Anti-Inflammatory & Analgesic Targets | PDB ID | This compound Binding Energy (kcal/mol) | Alpha-Amyrin Binding Energy (kcal/mol) | Standard Inhibitor/Native Ligand | Standard Inhibitor/Native Ligand Binding Energy (kcal/mol) |
| Cyclooxygenase-2 (COX-2) | 5F19[1] | Not explicitly found | -8.02[2][3] | Celecoxib | -5.843 (Docking Score)[4] |
| Phospholipase A2 (PLA2) | 2B17 | -8.48[5] | Not Found | Diclofenac | -7.04[5] |
| Monoacylglycerol lipase (B570770) (MAGL) | Not Specified | -8.8[6] | -8.6[6] | Pristimerin | -11.5[6] |
| Cannabinoid Receptor 1 (CB1) | 5TGZ[7] | Lower affinity than CB2[8] | High affinity (Ki = 0.133 nM)[8] | Not Specified | Not Specified |
| Cannabinoid Receptor 2 (CB2) | Not Specified | Higher affinity than CB1[8] | Lower affinity (Ki = 1989 nM)[8] | Not Specified | Not Specified |
| Anti-Cancer Targets | PDB ID | This compound Binding Energy (kcal/mol) | Alpha-Amyrin Binding Energy (kcal/mol) | Standard Inhibitor | Standard Inhibitor Binding Energy (kcal/mol) |
| Human Ras protein | Not Specified | -8.90[9] | -9.36[9] | Not Specified | Not Specified |
| mTOR | 4JT6[10] | -9.7[10] | Not Found | Not Specified | Not Specified |
| Bax protein | Not Specified | Strong interaction confirmed[11] | Not Found | Not Specified | Not Specified |
| B-cell lymphoma 2 (Bcl-2) | Not Specified | Not explicitly found | Not Found | Doxorubicin | Docking score available[12] |
| PI3Kα | 4TUU[13], 7PG5[14], 5SXC[15] | Not explicitly found | Not Found | Wortmannin | Potent inhibitor[16] |
| Anti-Mycobacterial Target | PDB ID | This compound Binding Energy (kcal/mol) | Native Ligands | Native Ligand Binding Energy (kcal/mol) |
| Rv1636 | 1TQ8[9] | -10.6[9] | ATP / cAMP | -7.2 / -7.4[9] |
| Other Targets | PDB ID | This compound Binding Energy (kcal/mol) | Alpha-Amyrin Binding Energy (kcal/mol) |
| IaAS1 (Amyrin Synthase) | Homology Model | -9.60 | -11.72 |
| IaAS2 (Amyrin Synthase) | Homology Model | -12.25 | -5.71 |
Experimental Protocols
The following sections detail the generalized methodologies employed in the in silico docking studies cited in this guide.
Molecular Docking with AutoDock Vina
A widely used software for molecular docking is AutoDock Vina.[17] A typical protocol involves the following steps:
-
Ligand and Receptor Preparation:
-
The 3D structure of this compound is obtained from a database like PubChem (CID: 73145)[18] or drawn using chemical drawing software and optimized.
-
The 3D crystal structures of the target proteins are retrieved from the Protein Data Bank (PDB).
-
The protein structures are prepared by removing water molecules, co-crystallized ligands, and co-factors. Polar hydrogen atoms are added, and non-polar hydrogens are merged. Charges are assigned using a force field like Gasteiger.[7]
-
-
Grid Box Generation:
-
A grid box is defined to encompass the active site of the protein. The size and center of the grid box are crucial parameters that determine the search space for the ligand.[19] The dimensions are typically set to cover the entire binding pocket.
-
-
Docking Simulation:
-
AutoDock Vina uses a Lamarckian genetic algorithm to explore different conformations and orientations of the ligand within the defined grid box.[2][3]
-
The software calculates the binding energy for each pose using its scoring function. The exhaustiveness parameter controls the computational effort of the search.[20]
-
-
Analysis of Results:
-
The docked poses are ranked based on their binding energy scores. The pose with the most negative binding energy is considered the most favorable.
-
The interactions between this compound and the amino acid residues in the protein's active site (e.g., hydrogen bonds, hydrophobic interactions) are analyzed to understand the binding mode.
-
Molecular Dynamics (MD) Simulations
To assess the stability of the docked this compound-protein complex, molecular dynamics simulations are often performed using software like Schrodinger Desmond. This involves simulating the movement of atoms in the complex over time in a solvated environment, providing insights into the stability of the binding pose.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways associated with this compound's targets and a typical in silico docking workflow.
References
- 1. m.youtube.com [m.youtube.com]
- 2. rcsb.org [rcsb.org]
- 3. researchgate.net [researchgate.net]
- 4. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. raw.githubusercontent.com [raw.githubusercontent.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. rcsb.org [rcsb.org]
- 9. mdpi.com [mdpi.com]
- 10. rcsb.org [rcsb.org]
- 11. Exploring the anticancer potential of β-amyrin: Scalable process for isolation, semi synthesis, and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clinical Review: Navitoclax as a Pro-Apoptotic and Anti-Fibrotic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rcsb.org [rcsb.org]
- 14. rcsb.org [rcsb.org]
- 15. rcsb.org [rcsb.org]
- 16. Development of Phosphoinositide-3 Kinase Pathway Inhibitors for Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. youtube.com [youtube.com]
- 20. scribd.com [scribd.com]
Beta-Amyrin: A Comparative Analysis of its Bioactivity Across Diverse Cancer Cell Lines
For Immediate Release
Beta-amyrin, a naturally occurring pentacyclic triterpenoid, has garnered significant attention within the scientific community for its potential as an anticancer agent. This guide provides a comparative analysis of this compound's bioactivity, focusing on its cytotoxic and apoptotic effects across various human cancer cell lines. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in oncology research.
Comparative Cytotoxicity of this compound
The cytotoxic potential of this compound has been evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) serving as a key metric for its efficacy. The IC50 values for this compound vary across different cell lines, indicating a degree of cell-type-specific activity.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Hep-G2 | Hepatocellular Carcinoma | 25 | [1][2][3] |
| HeLa | Cervical Cancer | 100 | [4][5] |
| MCF-7 | Breast Cancer | Not explicitly quantified | |
| A549 | Lung Cancer | Not explicitly quantified | |
| Caco-2 | Colorectal Carcinoma | >100 (low cytotoxicity) | |
| PC-3 | Prostate Cancer | General sensitivity noted | [6][7][8] |
| LNCaP | Prostate Cancer | General sensitivity noted | [6][7][8][9] |
| PANC-1 | Pancreatic Cancer | General sensitivity noted | [10][11][12][13] |
| MiaPaCa-2 | Pancreatic Cancer | General sensitivity noted | [10][11][12][13][14] |
Induction of Apoptosis: A Common Mechanism of Action
A primary mechanism through which this compound exerts its anticancer effects is the induction of apoptosis, or programmed cell death. This is consistently observed across multiple cell lines and is characterized by morphological and biochemical changes, including the modulation of key apoptotic regulatory proteins.
| Cell Line | Apoptotic Effects | Reference |
| Hep-G2 | Induction of apoptosis | [1][2][3] |
| HeLa | Induction of ROS-mediated apoptosis | [4][5] |
| MCF-7 | Induction of apoptosis | |
| A549 | Induction of apoptosis |
Modulation of Key Signaling Pathways
This compound's pro-apoptotic activity is mediated through the modulation of specific intracellular signaling pathways. A recurrent theme is the activation of the stress-activated protein kinase pathways, namely p38 MAPK and JNK.
p38 MAPK and JNK Signaling
In HeLa cervical cancer cells, this compound treatment leads to the phosphorylation and activation of both p38 MAPK and JNK.[4][5] This activation is a critical upstream event that initiates the apoptotic cascade. Similarly, in Hep-G2 liver cancer cells, the activation of p38 and JNK signaling pathways has been observed following this compound treatment.[1][2][3]
Signaling Pathway of this compound Induced Apoptosis
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Regulation of the Bax/Bcl-2 Ratio
The ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 is a critical determinant of cell fate. An increase in the Bax/Bcl-2 ratio sensitizes cells to apoptotic stimuli. While the precise fold-change is not consistently reported across studies, treatment with this compound has been shown to upregulate Bax and downregulate Bcl-2 in various cancer cell lines, thereby promoting apoptosis.
Experimental Protocols
The following are generalized protocols for the key assays used to evaluate the bioactivity of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
Experimental Workflow for Bioactivity Assessment
Caption: General experimental workflow for assessing this compound's bioactivity.
Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the cells using a flow cytometer.
-
Annexin V-negative/PI-negative: Viable cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Western Blotting for Protein Expression
This technique is used to detect and quantify specific proteins involved in signaling pathways.
-
Protein Extraction: Lyse treated and control cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-p38, p-JNK, Bax, Bcl-2, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify band intensity using image analysis software and normalize to the loading control.
Conclusion
This compound demonstrates significant cytotoxic and pro-apoptotic activity against a range of cancer cell lines. Its mechanism of action frequently involves the activation of the p38 MAPK and JNK signaling pathways and a subsequent increase in the Bax/Bcl-2 ratio. The presented data underscores the potential of this compound as a lead compound for the development of novel anticancer therapeutics. Further research is warranted to elucidate the full spectrum of its activity in a wider array of cancer models and to explore its potential in combination therapies.
References
- 1. Antitumor effects of this compound in Hep-G2 liver carcinoma cells are mediated via apoptosis induction, cell cycle disruption and activation of JNK and P38 signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jbuon.com [jbuon.com]
- 3. researchgate.net [researchgate.net]
- 4. ijpsonline.com [ijpsonline.com]
- 5. ijpsonline.com [ijpsonline.com]
- 6. researchgate.net [researchgate.net]
- 7. accegen.com [accegen.com]
- 8. Unique Patterns of Molecular Profiling between Human Prostate Cancer LNCaP and PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New perspectives for prostate cancer treatment: in vitro inhibition of LNCaP and PC3 cell proliferation by amnion-derived mesenchymal stromal cells conditioned media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. β-Catenin expression is associated with cell invasiveness in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cellosaurus cell line MIA PaCa-2 (CVCL_0428) [cellosaurus.org]
A Comparative Efficacy Analysis of Beta-Amyrin and Lupeol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the therapeutic efficacy of two prominent pentacyclic triterpenes: beta-amyrin and lupeol (B1675499). Drawing upon a comprehensive review of preclinical studies, this document outlines their respective performance in key therapeutic areas, details the experimental methodologies used to evaluate their effects, and illustrates the signaling pathways they modulate. All quantitative data is presented in structured tables for ease of comparison, and relevant experimental workflows and signaling pathways are visualized using Graphviz diagrams.
Introduction
This compound and lupeol are naturally occurring pentacyclic triterpenes found in a variety of plants. Both compounds have garnered significant attention in the scientific community for their diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. While structurally similar, subtle differences in their chemical makeup lead to distinct biological activities and mechanisms of action. This guide aims to provide an objective comparison of their efficacy to aid researchers in the fields of pharmacology and drug development.
Comparative Efficacy Data
The following tables summarize the quantitative data on the efficacy of this compound and lupeol in various experimental models. It is important to note that the data presented is compiled from different studies and not from direct head-to-head comparisons, unless otherwise specified. Therefore, direct comparison of absolute values should be approached with caution.
Anticancer Activity
| Compound | Cancer Cell Line | Assay | IC50 Value | Reference |
| This compound | Hep-G2 (Liver) | MTT | 25 µM | [1] |
| This compound | HeLa (Cervical) | MTT | 10-100 µM | |
| This compound | MCF-7 (Breast) | MTT | 28.45 µg/mL (mixture with alpha-amyrin) | [2] |
| This compound | KB-oral, NCI-H187 | MTT | 18.01 and 18.42 µg/mL (mixture with alpha-amyrin) | [2] |
| Lupeol | A549 (Lung) | MTT | >50 µM | |
| Lupeol | A427 (Lung) | MTT | Significant growth inhibition | |
| Lupeol | MCF-7 (Breast) | MTT | 80 µM | |
| Lupeol | Mel 928, Mel 1241 (Melanoma) | Cell Viability | Diminished cell viability | |
| Lupeol | Huh-7 (Liver) | Cell Viability | Anti-invasive action | [3] |
Anti-inflammatory Activity
| Compound | Animal Model | Assay | Dose | Inhibition of Edema (%) | Reference |
| This compound | Rat | Carrageenan-induced paw edema | 5-10 mg/kg (mixture with alpha-amyrin) | Significant reduction in inflammation markers | |
| Lupeol | Rat | Adjuvant arthritis | Not Specified | 39% | [4] |
| Lupeol Linoleate | Rat | Adjuvant arthritis | Not Specified | 58% | [4] |
| Indomethacin (control) | Rat | Adjuvant arthritis | Not Specified | 35% | [4] |
Antimicrobial Activity (Direct Comparison)
| Compound | Microorganism | Assay | Zone of Inhibition (mm) | MIC (mg/mL) | MBC/MFC (mg/mL) | Reference |
| This compound | S. aureus | Agar well diffusion | 31 | 2.5 | 5 | [1] |
| Lupeol | S. aureus | Agar well diffusion | 30 | 2.5 | 5 | [1] |
| Ciprofloxacin (control) | S. aureus | Agar well diffusion | 32 | - | - | [1] |
| This compound | K. pneumonia | Agar well diffusion | 28 | 5 | 10 | [1] |
| Lupeol | K. pneumonia | Agar well diffusion | 27 | 5 | 10 | [1] |
| Ciprofloxacin (control) | K. pneumonia | Agar well diffusion | 29 | - | - | [1] |
Signaling Pathways
This compound and lupeol exert their therapeutic effects by modulating a variety of intracellular signaling pathways. The following diagrams illustrate the key pathways influenced by each compound.
Caption: Signaling pathways modulated by this compound.
Caption: Signaling pathways modulated by lupeol.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
MTT Assay for Cell Viability and Cytotoxicity
Objective: To determine the cytotoxic effects of this compound and lupeol on cancer cell lines and calculate their IC50 values.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Treat the cells with various concentrations of this compound or lupeol (e.g., 0, 10, 25, 50, 100 µM) and incubate for another 24-48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Caption: Workflow for the MTT assay.
Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in vivo anti-inflammatory activity of this compound and lupeol.
Principle: The subcutaneous injection of carrageenan into the rat paw induces a biphasic acute inflammatory response characterized by edema. The first phase is mediated by histamine (B1213489) and serotonin, while the second phase is mediated by prostaglandins (B1171923) and cytokines. The ability of a compound to reduce the paw volume is a measure of its anti-inflammatory potential.
Procedure:
-
Animal Acclimatization: Acclimatize male Wistar rats for one week under standard laboratory conditions.
-
Grouping and Dosing: Divide the rats into groups (n=6-8 per group): a control group, a positive control group (e.g., indomethacin), and treatment groups receiving different doses of this compound or lupeol orally or intraperitoneally.
-
Baseline Measurement: Measure the initial paw volume of each rat using a plethysmometer.
-
Carrageenan Injection: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group.
Caption: Workflow for the carrageenan-induced paw edema assay.
Conclusion
Both this compound and lupeol demonstrate significant potential as therapeutic agents, particularly in the realms of oncology and inflammatory diseases. While this guide provides a comparative overview based on available preclinical data, the absence of direct comparative studies for many endpoints necessitates further research. Future head-to-head studies under standardized conditions are crucial to definitively ascertain the relative efficacy of these two promising triterpenes. Such studies will be invaluable for guiding the selection and development of the more potent candidate for specific clinical applications. Researchers are encouraged to utilize the provided protocols and pathway diagrams as a foundation for designing future comparative investigations.
References
Beta-Amyrin: A Comparative Guide to its Role in NF-κB Pathway Inhibition
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Beta-Amyrin's Performance Against Other NF-κB Inhibitors, Supported by Experimental Data.
The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses, immune function, cell proliferation, and survival. Its dysregulation is implicated in a multitude of chronic inflammatory diseases and cancers, making it a prime target for therapeutic intervention. This compound, a pentacyclic triterpenoid (B12794562) found in various medicinal plants, has emerged as a promising natural compound with potent anti-inflammatory properties, largely attributed to its ability to inhibit the NF-κB pathway. This guide provides a comprehensive comparison of this compound's efficacy in inhibiting the NF-κB pathway against other well-established inhibitors, supported by experimental data and detailed protocols.
Mechanism of Action: this compound's Impact on the NF-κB Signaling Cascade
This compound exerts its inhibitory effect on the NF-κB pathway through a multi-pronged approach. Evidence suggests that it can interfere with key steps in the canonical NF-κB activation cascade. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated. IKK then phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This releases the NF-κB heterodimer (typically p65/p50) to translocate into the nucleus, where it binds to specific DNA sequences and initiates the transcription of pro-inflammatory genes.
Studies have demonstrated that this compound can suppress the phosphorylation of the p65 subunit of NF-κB, a crucial step for its transcriptional activity. By preventing p65 phosphorylation, this compound effectively dampens the inflammatory response. Furthermore, some evidence suggests that this compound may also inhibit the degradation of IκBα, thereby preventing the release and nuclear translocation of NF-κB.
Quantitative Comparison of NF-κB Inhibitors
The following table summarizes the inhibitory concentrations (IC50) of this compound and other known NF-κB inhibitors. It is important to note that these values are compiled from various studies and may not be directly comparable due to differences in experimental conditions, cell types, and assay methods.
| Compound | Target in NF-κB Pathway | IC50 Value | Cell Type/Assay |
| β-Amyrin (as part of a mixture with α-amyrin) | Overall NF-κB expression and cytokine production | Not explicitly defined for NF-κB, but effective at low mg/kg doses in vivo | In vivo models of inflammation |
| Ursolic Acid (a similar pentacyclic triterpenoid) | IKKβ Kinase Activity | ~69 µM | Cell-free hotspot kinase assay[1] |
| (+)-Ursolic Acid | NF-κB (p65) Inhibition | 31 nM | HeLa cells[2] |
| BAY 11-7082 | IκBα Phosphorylation | ~10 µM | Tumor cells |
| MG-132 | Proteasome (prevents IκBα degradation) | ~3 µM for NF-κB activation | Various cell lines |
| Parthenolide | IKKβ, NF-κB p65 subunit | 1.091-2.620 µM (cytokine inhibition) | THP-1 cells[3] |
Visualizing the Molecular Interactions and Experimental Processes
To better understand the complex signaling cascade and the experimental approaches used to validate NF-κB inhibition, the following diagrams are provided.
Caption: NF-κB signaling pathway and points of inhibition by this compound.
Caption: General experimental workflow for validating NF-κB inhibition.
Detailed Experimental Protocols
The validation of this compound's role in NF-κB inhibition relies on a series of well-established molecular biology techniques. Below are detailed protocols for the key experiments.
Western Blot for Phosphorylated p65 and IκBα Degradation
Objective: To qualitatively and quantitatively assess the levels of phosphorylated p65 and the degradation of IκBα, key indicators of NF-κB pathway activation.
Protocol:
-
Cell Culture and Treatment: Plate a suitable cell line (e.g., RAW 264.7 macrophages, HEK293T) in 6-well plates and grow to 70-80% confluency. Pre-treat cells with varying concentrations of this compound or other inhibitors for 1-2 hours.
-
Stimulation: Induce NF-κB activation by treating the cells with an appropriate stimulus (e.g., 1 µg/mL LPS or 10 ng/mL TNF-α) for a predetermined time (e.g., 15-30 minutes).
-
Protein Extraction: Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Collect the lysates and determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-p65 (Ser536), IκBα, total p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software and normalize to the loading control.
NF-κB Luciferase Reporter Assay
Objective: To quantify the transcriptional activity of NF-κB in response to treatment with inhibitors.
Protocol:
-
Cell Culture and Transfection: Plate HEK293T cells in a 24-well plate. Co-transfect the cells with a luciferase reporter plasmid containing NF-κB response elements and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Treatment and Stimulation: After 24 hours of transfection, pre-treat the cells with different concentrations of this compound or other inhibitors for 1-2 hours. Subsequently, stimulate the cells with TNF-α (10 ng/mL) for 6-8 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells using a passive lysis buffer. Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold change in NF-κB activity relative to the stimulated control.
Immunofluorescence for p65 Nuclear Translocation
Objective: To visualize and quantify the movement of the p65 subunit from the cytoplasm to the nucleus.
Protocol:
-
Cell Culture and Treatment: Grow cells on glass coverslips in a 24-well plate. Treat the cells with this compound or other inhibitors followed by stimulation with TNF-α or LPS as described in the Western blot protocol.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 for 10 minutes.
-
Immunostaining:
-
Block the cells with 1% BSA in PBS for 30 minutes.
-
Incubate with a primary antibody against the NF-κB p65 subunit for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.
-
Wash three times with PBS.
-
-
Mounting and Imaging: Counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides. Visualize the cells using a fluorescence microscope.
-
Analysis: Capture images and quantify the nuclear and cytoplasmic fluorescence intensity of p65 in multiple cells to determine the extent of nuclear translocation.
Conclusion
This compound demonstrates significant potential as a natural inhibitor of the NF-κB signaling pathway. Its ability to modulate key events such as p65 phosphorylation and potentially IκBα degradation underscores its anti-inflammatory properties. While direct comparative studies with established NF-κB inhibitors are limited, the available data suggests that this compound and other pentacyclic triterpenoids are effective in attenuating NF-κB-mediated inflammation. The experimental protocols provided in this guide offer a robust framework for researchers to further validate and quantify the efficacy of this compound and other novel compounds in the context of NF-κB inhibition, paving the way for the development of new therapeutic strategies for a range of inflammatory diseases and cancers.
References
- 1. Pentacyclic Triterpenoids Inhibit IKKβ Mediated Activation of NF-κB Pathway: In Silico and In Vitro Evidences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic and NF-κB and mitochondrial transmembrane potential inhibitory pentacyclic triterpenoids from Syzygium corticosum and their semi-synthetic derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantifying nuclear p65 as a parameter for NF-κB activation: Correlation between ImageStream cytometry, microscopy, and Western blot - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of beta-Amyrin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of beta-Amyrin, a natural pentacyclic triterpenoid.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE).
-
Gloves: Wear impervious, chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles to prevent eye contact.[1]
-
Lab Coat: A standard laboratory coat should be worn to protect from spills.
-
Ventilation: Handle this compound in a well-ventilated area to avoid the formation and inhalation of dust and aerosols.[2]
This compound is classified as harmful if swallowed (Acute toxicity - Category 4, Oral).[2][3] Avoid creating dust, and prevent contact with skin and eyes.[2] In case of accidental contact, follow these first-aid measures:
-
Ingestion: If swallowed, rinse your mouth with water. Seek medical attention.[1][3]
-
Inhalation: If inhaled, move to an area with fresh air. If breathing becomes difficult, seek medical attention.[1]
-
Skin Contact: In case of skin contact, immediately wash the affected area with soap and plenty of water.[1]
-
Eye Contact: If the compound comes into contact with the eyes, flush with copious amounts of water for at least 15 minutes, ensuring to separate the eyelids. Seek medical attention.[1]
Hazard and Disposal Information Summary
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement | Disposal Precautionary Statement |
| Acute toxicity - Category 4, Oral[2][3] | GHS07[3] | Warning[2][3] | H302: Harmful if swallowed[2][3] | P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations, and product characteristics at time of disposal.[2][3] |
Step-by-Step Disposal Procedure
The primary principle for the disposal of this compound is to treat it as chemical waste in accordance with institutional, local, state, and federal regulations.
1. Waste Identification and Collection:
-
Treat all unwanted this compound, including spilled material and contaminated items, as chemical waste.
-
Collect solid waste in a dedicated, clean, and dry container that can be securely sealed.[2][4] The original container is a suitable option if it is in good condition.[4]
2. Labeling:
-
Clearly label the waste container with "Hazardous Chemical Waste" and the full chemical name: "this compound."[4]
-
Include the approximate quantity of the waste and the date of disposal.[4]
3. Storage:
-
Store the sealed waste container in a designated and secure area for chemical waste.
-
Ensure the storage area is away from incompatible materials.[4] Containers should be kept tightly closed in a dry, cool, and well-ventilated place.[2]
4. Contaminated Materials:
-
Any materials used to clean up spills of this compound, such as absorbent pads or wipes, should be collected and disposed of as hazardous waste.[2]
-
Contaminated packaging should be triple-rinsed (or equivalent) before being offered for recycling or reconditioning.[2] If this is not possible, the packaging should be punctured to render it unusable and disposed of in a sanitary landfill or through controlled incineration with flue gas scrubbing.[2]
5. Final Disposal:
-
Do not dispose of this compound down the drain or in the regular trash.[2] Discharge into the environment must be avoided.[2]
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and final disposal.[4] All disposal must be conducted in accordance with applicable laws and regulations.[2]
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
References
Safeguarding Your Research: Essential PPE and Handling Protocols for beta-Amyrin
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate, essential safety and logistical information for handling beta-Amyrin, a natural pentacyclic triterpenoid (B12794562) used in various research applications. Adherence to these protocols will minimize risk and ensure proper disposal, fostering a secure and efficient workflow.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and may cause skin and eye irritation, as well as respiratory tract irritation.[1][2][3] Therefore, stringent adherence to PPE protocols is mandatory.
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles or safety glasses with side-shields.[1][2] | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile, powder-free).[1][2][4] | Prevents skin contact and absorption. Double gloving is recommended for enhanced protection.[4] |
| Body Protection | A standard laboratory coat or a fire/flame-resistant and impervious gown.[1][2] | Protects against contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved N95 or P1 dust mask is recommended if dust formation is likely.[2] | Minimizes inhalation of airborne particles.[5][6] |
Operational Plan: Step-by-Step Handling Procedure
Proper handling of this compound is crucial to prevent exposure and contamination. The following step-by-step guide outlines the recommended procedure from preparation to storage.
1. Preparation:
-
Ensure a well-ventilated workspace, preferably a chemical fume hood.[1]
-
Assemble all necessary equipment and reagents before handling the compound.
-
Don the appropriate PPE as specified in the table above.
2. Weighing and Aliquoting:
-
Handle this compound as a solid crystalline powder.[7]
-
To minimize dust formation, avoid pouring or shaking the powder vigorously.[1][2]
-
Use a spatula or other appropriate tool for transferring the powder.
-
If creating a stock solution, dissolve this compound in a suitable organic solvent such as ethanol (B145695) or dimethyl formamide (B127407) (DMF) within a fume hood.[7]
3. Experimental Use:
-
Keep containers tightly closed when not in use.[2]
-
Avoid contact with skin and eyes.[1] In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[2]
4. Storage:
-
Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[1]
-
The recommended storage temperature is -20°C for long-term stability.[7]
Disposal Plan: Waste Management Protocol
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Solid Waste: Collect unused this compound powder and any materials grossly contaminated with the solid (e.g., weigh boats, contaminated paper towels) in a dedicated, labeled, and sealed chemical waste container.[9]
-
Liquid Waste: Collect solutions containing this compound in a separate, labeled hazardous waste container.
-
Sharps: Any contaminated sharps (e.g., pipette tips, needles) should be disposed of in a designated sharps container.
-
Contaminated PPE: Used gloves, masks, and disposable lab coats should be placed in a sealed bag and disposed of as chemical waste.[4]
2. Labeling and Storage of Waste:
-
Clearly label all waste containers with "Hazardous Waste," the chemical name ("this compound"), and the primary hazard ("Harmful if swallowed").[9]
-
Store waste containers in a designated, secure area away from incompatible materials.[9]
3. Final Disposal:
-
Arrange for the disposal of all chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[1][9] Do not dispose of this compound down the drain.[1]
Experimental Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. echemi.com [echemi.com]
- 2. This compound(559-70-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. pppmag.com [pppmag.com]
- 5. int-enviroguard.com [int-enviroguard.com]
- 6. nspcoatings.co.uk [nspcoatings.co.uk]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
